Ethyl 2-methoxybenzoate
Description
BenchChem offers high-quality Ethyl 2-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-10(11)8-6-4-5-7-9(8)12-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNODWEPAWIJGPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047126 | |
| Record name | Ethyl o-anisate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7335-26-4, 66507-71-9 | |
| Record name | Ethyl 2-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-methoxybenzoate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-methoxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl o-anisate | |
| Source | EPA DSSTox | |
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| Record name | Ethyl o-anisate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.039 | |
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| Record name | Ethyl 2-methoxybenzoate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-METHOXYBENZOATE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-methoxybenzoate from Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of ethyl 2-methoxybenzoate, a valuable building block in the pharmaceutical and fine chemical industries. The synthesis commences with salicylic acid and proceeds through a Williamson ether synthesis to form the intermediate, 2-methoxybenzoic acid, followed by a Fischer-Speier esterification to yield the final product. This document delves into the mechanistic underpinnings of each reaction, provides detailed, field-proven experimental protocols, and addresses critical safety considerations. The content is structured to offer both a theoretical understanding and a practical, actionable guide for laboratory execution.
Introduction: Strategic Importance and Synthetic Overview
Ethyl 2-methoxybenzoate is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. Its structure, featuring both an ester and a methoxy group on an aromatic ring, provides a versatile scaffold for further chemical modifications. The synthetic route from salicylic acid is a classic and instructive example of fundamental organic transformations.
The chosen synthetic strategy involves a two-step process:
-
O-Methylation of Salicylic Acid: The phenolic hydroxyl group of salicylic acid is selectively methylated using dimethyl sulfate in the presence of a suitable base. This reaction proceeds via the Williamson ether synthesis, a reliable method for forming ethers.[1][2][3] The product of this step is 2-methoxybenzoic acid, also known as o-anisic acid.[4][5][6]
-
Esterification of 2-Methoxybenzoic Acid: The carboxylic acid functionality of 2-methoxybenzoic acid is then converted to its corresponding ethyl ester through a Fischer-Speier esterification.[7][8][9] This acid-catalyzed reaction with ethanol is an equilibrium-driven process, necessitating specific conditions to ensure a high yield of the desired ethyl 2-methoxybenzoate.[7][10][11]
This guide will elaborate on the causality behind the selection of reagents and reaction conditions for each step, ensuring a thorough understanding of the synthesis.
Mechanistic Insights and Rationale
Step 1: Williamson Ether Synthesis for O-Methylation
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry.[1][3] The reaction follows an SN2 (bimolecular nucleophilic substitution) mechanism.[1][3]
-
Deprotonation: The first phase of the reaction involves the deprotonation of the phenolic hydroxyl group of salicylic acid by a base to form a more nucleophilic phenoxide ion. The choice of base is critical to selectively deprotonate the phenol in the presence of the carboxylic acid. While a strong base like sodium hydride could be used, a milder base is often sufficient.[2][12]
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate.[1][3] This concerted, backside attack displaces the sulfate group, a good leaving group, to form the desired ether linkage.[1][3]
Causality in Reagent Selection:
-
Methylating Agent: Dimethyl sulfate is a highly effective and reactive methylating agent for this transformation.[13][14][15][16][17] Its potent electrophilicity ensures a rapid reaction. However, it is crucial to acknowledge its high toxicity and handle it with extreme caution.[18][19][20][21]
-
Base Selection: The choice of base influences the reaction's efficiency and selectivity. A base that is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions is ideal.
Diagram 1: Williamson Ether Synthesis Mechanism
Caption: Mechanism of the Williamson ether synthesis for the methylation of salicylic acid.
Step 2: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[7][8][9] It is a reversible process, and the equilibrium must be shifted towards the products to achieve a high yield.[7][10][11]
The mechanism involves several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[8][10][11]
-
Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[8][10][11]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The carbonyl oxygen is deprotonated to regenerate the acid catalyst and yield the final ester product.
Driving the Equilibrium:
To favor the formation of the ester, Le Châtelier's principle is applied. This can be achieved by:
-
Using an Excess of a Reactant: Typically, the alcohol (ethanol in this case) is used in large excess, serving as both a reactant and the solvent.[7][10][11]
-
Removing Water: The water formed as a byproduct can be removed from the reaction mixture, for instance, by azeotropic distillation.[9]
Diagram 2: Fischer-Speier Esterification Mechanism
Caption: Mechanism of the Fischer-Speier esterification of 2-methoxybenzoic acid.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| Salicylic Acid | C₇H₆O₃ | 138.12 | ≥99% | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | ≥98% | Fisher Scientific |
| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | ≥99% | Acros Organics |
| 2-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | ≥99% | TCI |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous | J.T. Baker |
| Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | EMD Millipore |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | VWR |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Sol. | LabChem |
| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Alfa Aesar |
Step-by-Step Synthesis
Step 1: Synthesis of 2-Methoxybenzoic Acid
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve salicylic acid (13.8 g, 0.1 mol) in an aqueous solution of sodium hydroxide (8.0 g, 0.2 mol in 100 mL of water).
-
Addition of Methylating Agent: Cool the solution to 10-15 °C in an ice bath. Slowly add dimethyl sulfate (13.9 g, 0.11 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours. Then, heat the reaction mixture to reflux for 1 hour to ensure complete reaction.
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of 2-methoxybenzoic acid will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-methoxybenzoic acid. Dry the product in a vacuum oven.
Step 2: Synthesis of Ethyl 2-methoxybenzoate
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, combine 2-methoxybenzoic acid (15.2 g, 0.1 mol), absolute ethanol (100 mL), and concentrated sulfuric acid (2 mL).
-
Reaction: Heat the mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any unreacted acid, followed by a final wash with brine (50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude ethyl 2-methoxybenzoate can be purified by vacuum distillation to yield a colorless liquid.
Diagram 3: Overall Synthesis Workflow
Caption: Workflow for the synthesis of ethyl 2-methoxybenzoate from salicylic acid.
Safety and Hazard Management
Dimethyl Sulfate:
-
Hazards: Dimethyl sulfate is extremely toxic, carcinogenic, mutagenic, and corrosive.[18][19][20][21] It can be fatal if inhaled, swallowed, or absorbed through the skin.[18][20][21] Exposure can cause severe burns to the skin, eyes, and respiratory tract.[18][19][21]
-
Precautions: Always handle dimethyl sulfate in a well-ventilated fume hood.[18] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (butyl rubber or Viton are recommended), and safety goggles with a face shield.[18][19] Have an emergency shower and eyewash station readily available.
-
Spill and Waste Disposal: In case of a spill, neutralize with an ammonium hydroxide solution. Dispose of all waste containing dimethyl sulfate according to institutional and local regulations for hazardous chemical waste.
Thionyl Chloride (Alternative for Esterification):
-
Hazards: While not used in the primary protocol, thionyl chloride is a common reagent for converting carboxylic acids to acyl chlorides for subsequent esterification. It is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[22][23][24] Inhalation can cause severe respiratory irritation and pulmonary edema.[22][23][24]
-
Precautions: Handle thionyl chloride in a fume hood, wearing appropriate PPE.[22][24] Ensure all glassware is scrupulously dry.
General Precautions:
-
Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
Be cautious when working with concentrated acids and bases.
Conclusion
The synthesis of ethyl 2-methoxybenzoate from salicylic acid via a two-step process involving Williamson ether synthesis and Fischer-Speier esterification is a reliable and well-established method. This guide has provided a detailed examination of the underlying chemical principles, practical experimental procedures, and critical safety considerations. By understanding the causality behind the experimental design and adhering to the outlined protocols, researchers and drug development professionals can confidently and safely produce this valuable chemical intermediate.
References
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Freitas, M. S., et al. (2024). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. R Discovery. [Link]
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Westfield State University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
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Freitas, M. S., et al. (2025). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega. [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dimethyl Sulfate. [Link]
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CPAchem Ltd. (n.d.). Safety data sheet - Dimethyl sulfate. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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Freitas, M. S., et al. (2025). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. PubMed. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]
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Freitas, M. S., et al. (2024). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. OUCI. [Link]
- CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. (2006).
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Freitas, M. S., et al. (2024). (PDF) Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. ResearchGate. [Link]
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Lanxess. (2015). Product Safety Assessment: Thionyl chloride. [Link]
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Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]
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Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules. [Link]
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Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]
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Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. [Link]
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Organic Syntheses. (n.d.). Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. [Link]
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SIELC Technologies. (2018). Ethyl 2-methoxybenzoate. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
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An In-depth Technical Guide to Ethyl 2-methoxybenzoate: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methoxybenzoate, also known as ethyl o-anisate, is an aromatic ester that has garnered interest beyond its traditional use in the flavor and fragrance industries.[1] Its chemical structure, featuring a benzene ring substituted with an ethyl ester and a methoxy group at the ortho position, makes it a valuable building block in organic synthesis. For researchers and professionals in the field of drug development, understanding the physicochemical properties, synthesis, and reactivity of this compound is crucial, as the 2-methoxybenzoyl moiety is present in various biologically active molecules. This guide provides a comprehensive overview of ethyl 2-methoxybenzoate, with a focus on its technical properties and its emerging relevance in medicinal chemistry.[2][3]
Physicochemical and Spectroscopic Properties
Ethyl 2-methoxybenzoate is a colorless to pale yellow liquid with a characteristic sweet, floral, and fruity odor. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₃ | [4] |
| Molecular Weight | 180.20 g/mol | [4] |
| CAS Number | 7335-26-4 | [4] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Sweet, floral, fruity | |
| Boiling Point | 235 °C at 760 mmHg | [4] |
| Density | 1.112 g/cm³ | [4] |
| Solubility | Insoluble in water; soluble in ethanol and other organic solvents | |
| Refractive Index | 1.5210 | [4] |
| Flash Point | > 100 °C | [4] |
Spectroscopic data is essential for the identification and characterization of ethyl 2-methoxybenzoate. The key spectral features are outlined below.
| Spectroscopy | Key Features | Source(s) |
| ¹H NMR (CDCl₃) | δ ~7.8 (dd, 1H, Ar-H), ~7.4 (dt, 1H, Ar-H), ~7.0 (t, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), 4.4 (q, 2H, -OCH₂CH₃), 3.9 (s, 3H, -OCH₃), 1.4 (t, 3H, -OCH₂CH₃) | [4] |
| ¹³C NMR (CDCl₃) | δ ~166.8 (C=O), ~157.5 (C-OCH₃), ~133.0 (Ar-CH), ~131.5 (Ar-CH), ~120.2 (Ar-CH), ~111.8 (Ar-CH), ~60.8 (-OCH₂CH₃), ~55.8 (-OCH₃), ~14.3 (-OCH₂CH₃) | [4] |
| Infrared (IR) | ~1720 cm⁻¹ (C=O stretch, ester), ~1250 cm⁻¹ (C-O stretch, ester and ether) | [2] |
| Mass Spec (EI) | m/z 180 (M+), 135 (M+ - OCH₂CH₃), 107, 77 | [4] |
Synthesis of Ethyl 2-methoxybenzoate
The most common and straightforward method for synthesizing ethyl 2-methoxybenzoate is the Fischer esterification of 2-methoxybenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.[2] This reaction is a classic example of nucleophilic acyl substitution.
Reaction Workflow
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-methoxybenzoate
Prepared by: A Senior Application Scientist
Introduction: The Molecular Blueprint of Ethyl 2-methoxybenzoate
Ethyl 2-methoxybenzoate (CAS No. 7335-26-4), also known as Ethyl o-anisate, is an aromatic ester with the molecular formula C₁₀H₁₂O₃.[1][2] It finds applications in the fragrance and flavor industries, valued for its characteristic floral and warm scent profile.[3] For researchers and professionals in drug development and quality control, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful analytical triad to elucidate its molecular structure with high fidelity.
This guide provides a detailed analysis of the spectroscopic data of Ethyl 2-methoxybenzoate. We will delve into the interpretation of each spectrum, explaining the causal relationships between molecular structure and spectral output. The methodologies presented herein are designed as self-validating systems, ensuring that the collective data provides a cohesive and definitive structural assignment.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for determining the connectivity of a molecule by probing the chemical environment of hydrogen atoms. The spectrum of Ethyl 2-methoxybenzoate provides a distinct fingerprint arising from its unique set of non-equivalent protons.
Expert Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), reveals five distinct signals corresponding to the five proton environments in the molecule.[4]
-
Aromatic Protons (δ 6.9-7.8 ppm): The four protons on the benzene ring are subject to complex splitting patterns due to spin-spin coupling and the electronic effects of the ester and methoxy substituents. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing ethyl ester group (-COOCH₂CH₃) dictate the chemical shifts. The proton ortho to the ester group (H-6) is the most deshielded, appearing furthest downfield around 7.79 ppm. The remaining aromatic protons appear as a complex multiplet between 6.96 and 7.49 ppm.[4]
-
Ethyl Ester Protons (δ 4.37 and 1.39 ppm): The ethyl group presents a classic quartet-triplet pattern. The methylene protons (-OCH₂-) are adjacent to the electron-withdrawing ester oxygen, causing them to be deshielded and appear as a quartet around 4.37 ppm due to coupling with the three methyl protons.[4] The terminal methyl protons (-CH₃) are further from the electronegative oxygen and appear as a triplet around 1.39 ppm, split by the two methylene protons.[4] The coupling constant (J) for both signals is typically around 7.1-7.2 Hz, a characteristic value for free-rotating alkyl chains.
-
Methoxy Protons (δ 3.90 ppm): The three protons of the methoxy group (-OCH₃) are chemically equivalent and are not coupled to any other protons. Consequently, they appear as a sharp singlet at approximately 3.90 ppm.[4] Its downfield shift is due to the deshielding effect of the attached oxygen atom.
Visualizing Proton Assignments
The following diagram illustrates the structure of Ethyl 2-methoxybenzoate with protons labeled for unambiguous spectral assignment.
Caption: ¹H NMR assignments for Ethyl 2-methoxybenzoate.
¹H NMR Spectral Data Summary
| Signal Label | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| a | Aromatic (H-6) | 7.78 - 7.80 | Multiplet | - | 1H |
| a | Aromatic (H-3, H-4, H-5) | 6.96 - 7.49 | Multiplet | - | 3H |
| b | Methoxy (-OCH₃) | 3.90 | Singlet | - | 3H |
| c | Ethyl (-OCH₂CH₃) | 4.37 | Quartet | 7.2 | 2H |
| d | Ethyl (-OCH₂CH₃) | 1.39 | Triplet | 7.1 | 3H |
| Data obtained in CDCl₃ at 400 MHz.[4] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of Ethyl 2-methoxybenzoate in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.
-
Acquisition: On a 400 MHz (or higher) spectrometer, perform standard acquisition protocols. This includes tuning and matching the probe, locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve optimal homogeneity.
-
Data Collection: Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to ensure a good signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Analysis: Integrate the peaks and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal, making it a powerful tool for structural verification.
Expert Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of Ethyl 2-methoxybenzoate is expected to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.
-
Carbonyl Carbon (δ ~166 ppm): The ester carbonyl carbon is significantly deshielded due to the double bond to one oxygen and a single bond to another, placing its signal far downfield.
-
Aromatic Carbons (δ ~112-158 ppm): The six aromatic carbons have distinct chemical shifts. The carbon atom bonded to the methoxy group (C-2) is highly deshielded by the oxygen and appears around 158 ppm. The carbon bonded to the ester group (C-1) is also deshielded, appearing around 120 ppm. The remaining four aromatic carbons (C-3 to C-6) resonate in the typical aromatic region of 112-134 ppm.
-
Alkoxy Carbons (δ ~55-61 ppm): The methylene carbon of the ethyl group (-OCH₂-) appears around 61 ppm, while the methoxy carbon (-OCH₃) resonates at approximately 55-56 ppm. Both are deshielded by their direct attachment to oxygen.
-
Alkyl Carbon (δ ~14 ppm): The terminal methyl carbon of the ethyl group is the most shielded carbon, appearing furthest upfield at around 14 ppm.
¹³C NMR Spectral Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ester (C=O) | 166.5 |
| Aromatic (C-2, -OCH₃) | 157.9 |
| Aromatic (C-4) | 133.1 |
| Aromatic (C-6) | 131.5 |
| Aromatic (C-1, -COOR) | 120.2 |
| Aromatic (C-5) | 120.0 |
| Aromatic (C-3) | 112.1 |
| Ethyl (-OCH₂CH₃) | 60.9 |
| Methoxy (-OCH₃) | 55.7 |
| Ethyl (-OCH₂CH₃) | 14.2 |
| Predicted data based on spectral databases and empirical calculations (e.g., SDBS). For definitive assignments, 2D NMR experiments like HSQC and HMBC are recommended. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Utilize the same spectrometer as for ¹H NMR.
-
Acquisition: Select a ¹³C acquisition experiment with proton decoupling (e.g., zgpg30). The spectral width should be set to cover the expected range (0-220 ppm).
-
Data Collection: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio. A relaxation delay (d1) of 2 seconds is standard.
-
Processing: Apply a Fourier transform with an exponential line broadening factor (e.g., 1-2 Hz), followed by phase and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is an exceptionally effective and rapid method for identifying the presence of key functional groups.
Expert Interpretation of the IR Spectrum
The IR spectrum of Ethyl 2-methoxybenzoate is dominated by absorptions characteristic of an aromatic ester and an ether.
-
C-H Stretching (2850-3100 cm⁻¹): This region shows absorptions for C-H bonds. The peaks just above 3000 cm⁻¹ are characteristic of sp² C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ correspond to sp³ C-H bonds of the ethyl and methoxy groups.
-
C=O Stretching (1720-1730 cm⁻¹): A very strong and sharp absorption band in this region is the most prominent feature of the spectrum.[5] This is the characteristic carbonyl (C=O) stretch of the ester functional group. Its position indicates a conjugated ester system.
-
C=C Stretching (1450-1600 cm⁻¹): Several sharp, medium-intensity peaks appear in this region, which are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
-
C-O Stretching (1050-1300 cm⁻¹): This region contains two strong C-O stretching bands. The absorption around 1250-1280 cm⁻¹ is typical for the Ar-O stretch of the ester and ether, while another band around 1100-1130 cm⁻¹ corresponds to the O-C (alkyl) stretch.[6]
-
C-H Bending (out-of-plane, 750-770 cm⁻¹): A strong absorption in this region typically indicates ortho-disubstitution on a benzene ring.
IR Spectral Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3070, 3010 | C-H Stretch | Aromatic (sp²) |
| ~2980, 2940, 2840 | C-H Stretch | Aliphatic (sp³) |
| ~1725 | C=O Stretch | Ester (Conjugated) |
| ~1585, 1490, 1465 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl-Alkyl Ether & Ester |
| ~1130 | C-O Stretch | Ester |
| ~755 | C-H Bend (out-of-plane) | Ortho-disubstituted Aromatic |
Experimental Workflow: IR Analysis
Caption: Standard workflow for liquid sample IR analysis.
Mass Spectrometry: Unraveling Fragmentation
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation.
Expert Interpretation of the Mass Spectrum
The EI mass spectrum provides the molecular weight and key structural information through predictable fragmentation pathways.
-
Molecular Ion Peak (M⁺, m/z 180): The peak corresponding to the intact ionized molecule is observed at m/z 180, confirming the molecular weight of C₁₀H₁₂O₃.[1]
-
Base Peak (m/z 135): The most abundant ion in the spectrum is the base peak, observed at m/z 135.[7] This fragment is formed by the loss of an ethoxy radical (•OCH₂CH₃, mass 45 Da) from the molecular ion. This is a classic α-cleavage for esters. The resulting m/z 135 ion is the stable 2-methoxybenzoyl cation.
-
Other Significant Fragments:
-
m/z 149: This ion arises from the loss of a methoxy radical (•OCH₃, mass 31 Da).
-
m/z 133: Loss of water (H₂O, mass 18 Da) from the m/z 151 fragment (not always prominent) or another rearrangement.
-
m/z 107: Loss of carbon monoxide (CO, mass 28 Da) from the base peak at m/z 135.
-
m/z 77: Represents the phenyl cation (C₆H₅⁺), formed by further fragmentation.
-
Major Fragmentation Pathways
Caption: Key EI-MS fragmentation pathways of Ethyl 2-methoxybenzoate.
Mass Spectrometry Data Summary
| m/z | Proposed Fragment Structure | Loss from Parent/Fragment |
| 180 | [C₁₀H₁₂O₃]⁺˙ (Molecular Ion) | - |
| 149 | [M - •OCH₃]⁺ | •OCH₃ (31 Da) |
| 135 | [M - •OC₂H₅]⁺ (Base Peak) | •OC₂H₅ (45 Da) |
| 107 | [m/z 135 - CO]⁺ | CO (28 Da) |
| 77 | [C₆H₅]⁺ | C₂H₂O (42 Da) from m/z 107 |
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution of Ethyl 2-methoxybenzoate (approx. 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Separation: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program (e.g., start at 50°C, ramp to 250°C at 10°C/min) to separate the analyte from the solvent and any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with 70 eV electrons.
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
-
Analysis: Analyze the spectrum to identify the molecular ion and interpret the fragmentation pattern. Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.[1]
Conclusion
The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of Ethyl 2-methoxybenzoate. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key ester and ether functional groups, and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation patterns. This multi-technique approach represents a robust and self-validating system for the characterization of this compound, essential for ensuring its identity and purity in scientific and industrial applications.
References
-
PubChem. Ethyl 2-Methoxybenzoate. National Center for Biotechnology Information. [Link]
-
NIST. Benzoic acid, 2-methoxy-, ethyl ester. NIST Chemistry WebBook, SRD 69. [Link]
-
NIST. Benzoic acid, 2-methoxy-, ethyl ester. NIST Chemistry WebBook (Phase change data). [Link]
-
The Royal Society of Chemistry. Supporting Information for "Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides".[Link]
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NIST/TRC. ethyl 2-methoxybenzoate. Web Thermo Tables (WTT). [Link]
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SIELC Technologies. Ethyl 2-methoxybenzoate.[Link]
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Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups.[Link]
-
Doc Brown's Chemistry. Infrared spectrum of methoxyethane.[Link]
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- 6. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Ethyl 2-methoxybenzoate CAS number 7335-26-4
An In-depth Technical Guide to Ethyl 2-methoxybenzoate (CAS 7335-26-4)
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and organic synthesis. It provides an in-depth exploration of Ethyl 2-methoxybenzoate, covering its fundamental properties, synthesis, characterization, reactivity, and safe handling protocols. The content is structured to deliver not only procedural steps but also the underlying scientific principles, ensuring a thorough and practical understanding of this versatile chemical intermediate.
Introduction and Strategic Importance
Ethyl 2-methoxybenzoate, also known as Ethyl o-anisate, is an aromatic ester with the chemical formula C₁₀H₁₂O₃. It is recognized for its pleasant, fruity odor, which leads to its use in the flavor and fragrance industries.[1][2] However, for the drug development professional, its significance lies in its role as a versatile building block in organic synthesis.[3] The presence of an ester functional group and a methoxy-substituted benzene ring provides two key points of reactivity, allowing for its incorporation into more complex molecular architectures. Its structural motifs are found in various biologically active compounds, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3] For instance, substituted benzoates are crucial precursors in the synthesis of targeted therapies like EGFR inhibitors used in oncology.[4]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research. Ethyl 2-methoxybenzoate is typically a colorless to pale yellow liquid under standard conditions.[1] It is stable under normal storage but can undergo hydrolysis in the presence of strong acids or bases.[1]
Core Properties
The key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 7335-26-4 | |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | [5] |
| IUPAC Name | ethyl 2-methoxybenzoate | [5] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | ~254 °C | [6] |
| Density | ~1.11 g/cm³ | [6] |
| Solubility | Soluble in ethanol and oils; poorly soluble in water | [1][6] |
| InChI Key | FNODWEPAWIJGPM-UHFFFAOYSA-N | [5][7] |
| SMILES | CCOC(=O)C1=CC=CC=C1OC | [5] |
Spectroscopic Signature
Structural elucidation and purity assessment are critical. The following tables outline the expected spectroscopic data for Ethyl 2-methoxybenzoate, which are essential for its characterization after synthesis.
Table 2.2.1: Predicted ¹H and ¹³C NMR Data (Based on structural analysis and typical chemical shifts)
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | Aromatic Protons | 6.9 - 7.8 | m |
| Methoxy Protons (-OCH₃) | ~3.9 | s | |
| Methylene Protons (-OCH₂CH₃) | ~4.4 | q | |
| Methyl Protons (-OCH₂CH₃) | ~1.4 | t | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~166 | s |
| Aromatic Carbons | 112 - 159 | m | |
| Methoxy Carbon (-OCH₃) | ~56 | q | |
| Methylene Carbon (-OCH₂CH₃) | ~61 | t | |
| Methyl Carbon (-OCH₂CH₃) | ~14 | q |
Table 2.2.2: Key Mass Spectrometry (MS) Fragments
| m/z | Interpretation | Source(s) |
| 180 | Molecular Ion [M]⁺ | [5][7] |
| 135 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) | [5][7] |
| 133 | [M - H₂O - CH₃]⁺ (Fragment from ortho effect) | [5] |
Table 2.2.3: Characteristic Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Interpretation | Source(s) |
| ~1720-1730 | C=O Stretch (Ester) | [8] |
| ~1230-1250 | C-O Stretch (Asymmetric, Aryl-O) | [8] |
| ~2840 & 2980 | C-H Stretch (sp³) | [8] |
| ~3060 | C-H Stretch (sp², Aromatic) | [8] |
Synthesis: Fischer-Speier Esterification
The most direct and widely employed method for preparing Ethyl 2-methoxybenzoate is the Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid (2-methoxybenzoic acid) and an alcohol (ethanol).[9][10] The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[10][11]
To drive the equilibrium toward the product side and achieve a high yield, the reaction is typically conducted using the alcohol as the solvent (in large excess) and often under reflux conditions.[10][12] The removal of water, a byproduct, also shifts the equilibrium forward according to Le Châtelier's principle.[11]
Reaction Mechanism
The mechanism involves a series of reversible protonation, nucleophilic attack, and dehydration steps.
Caption: Acid-catalyzed mechanism for Fischer Esterification.
Detailed Experimental Protocol
This protocol is a self-validating system. The success of each step (reaction completion, neutralization, extraction) is confirmed by straightforward analytical checks (TLC, pH testing) before proceeding, ensuring a reliable outcome.
Materials:
-
2-methoxybenzoic acid
-
Absolute Ethanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methoxybenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq, serving as both reactant and solvent).
-
Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approx. 2-4% of the carboxylic acid mass) to the solution.[13]
-
Reflux: Heat the mixture to reflux using a heating mantle. The reaction progress should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid. A typical reaction time is 2-4 hours.[14]
-
Work-up - Quenching and Neutralization: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Transfer the reaction mixture to a separatory funnel containing cold water.
-
Causality: This step quenches the reaction and partitions the components. The desired ester is hydrophobic, while excess ethanol, sulfuric acid, and any unreacted carboxylic acid have some solubility in the aqueous phase.
-
-
Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.
-
Trustworthiness: Multiple extractions ensure maximum recovery of the product from the aqueous phase.
-
-
Washing: Wash the combined organic layers sequentially with: a. Saturated NaHCO₃ solution until effervescence ceases. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8). This removes any remaining acidic components (sulfuric acid and unreacted 2-methoxybenzoic acid).[13] b. Saturated NaCl (brine) solution. This reduces the solubility of organic material in the aqueous phase and helps break up any emulsions.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent like Na₂SO₄.[13] Decant or filter the solution to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (Optional): The resulting crude oil is often of high purity. If necessary, it can be further purified by vacuum distillation.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow of the synthesis and work-up procedure.
Sources
- 1. CAS 7335-26-4: Ethyl 2-methoxybenzoate | CymitQuimica [cymitquimica.com]
- 2. ulprospector.com [ulprospector.com]
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- 5. Ethyl 2-Methoxybenzoate | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]
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- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity and Stability of Ethyl 2-methoxybenzoate
Introduction
Ethyl 2-methoxybenzoate, also known by its synonyms Ethyl o-anisate or 2-Methoxybenzoic acid ethyl ester, is an aromatic ester with significant applications in the fragrance, flavor, and pharmaceutical industries.[1][2][3] Its characteristic sweet, floral, and fruity aroma makes it a valuable ingredient in perfumery and food products.[3] Beyond its organoleptic properties, it serves as a crucial intermediate in organic synthesis for creating more complex molecules, including various biologically important heterocycles.[4]
This guide provides a comprehensive technical overview of the chemical reactivity and stability of Ethyl 2-methoxybenzoate. Understanding these core characteristics is paramount for researchers, scientists, and drug development professionals to ensure its effective and safe use in experimental design, formulation, and manufacturing processes. We will delve into its reaction mechanisms, degradation pathways, and optimal handling conditions, grounding our discussion in established chemical principles and field-proven insights.
Core Molecular Identifiers:
-
CAS Number: 7335-26-4
-
Molecular Formula: C₁₀H₁₂O₃
-
Molecular Weight: 180.20 g/mol [2]
Caption: Molecular Structure of Ethyl 2-methoxybenzoate.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior in various experimental and industrial settings.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [3] |
| Molecular Weight | 180.20 g/mol | [2] |
| Boiling Point | 235 °C at 760 mmHg; 127-128 °C at 11 mmHg | [5] |
| Density | ~1.112 g/cm³ at 20 °C | [5] |
| Refractive Index | ~1.521 at 20 °C | [5] |
| Flash Point | >100 °C (>212 °F) | |
| Solubility | Insoluble in water; Soluble in ethanol | [3] |
| Vapor Pressure | 0.014 mmHg at 25 °C (estimated) | [5] |
Reactivity Profile
The reactivity of Ethyl 2-methoxybenzoate is primarily dictated by its three functional groups: the ethyl ester, the methoxy group, and the aromatic ring. The interplay between these groups determines the molecule's behavior in chemical transformations.
Ester Hydrolysis
The most common reaction involving Ethyl 2-methoxybenzoate is the cleavage of its ester bond via hydrolysis. This reaction can be catalyzed by either acid or base, yielding 2-methoxybenzoic acid and ethanol.
Base-Catalyzed Hydrolysis (Saponification): This is an essentially irreversible process where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, leading to the formation of a carboxylate salt (sodium 2-methoxybenzoate if NaOH is used) and ethanol.[6][7] Subsequent acidification is required to protonate the carboxylate and precipitate the final 2-methoxybenzoic acid product.[6][7] The rate of alkaline hydrolysis has been observed to decrease in solvent systems with a lower dielectric constant (e.g., dioxane-water mixtures).[8]
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbon. After a series of proton transfers, ethanol is eliminated, and the carboxylic acid is regenerated.
Electrophilic Aromatic Substitution
The benzene ring in Ethyl 2-methoxybenzoate is subject to electrophilic substitution. The regiochemical outcome is controlled by the directing effects of the two substituents:
-
Methoxy Group (-OCH₃): Strongly activating and an ortho, para-director due to resonance donation of its lone pair electrons.
-
Ethyl Ester Group (-COOC₂H₅): Deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects.
The potent activating effect of the methoxy group dominates the directing influence. Therefore, electrophiles will preferentially add to the positions ortho and para to the methoxy group. Since the 2-position is already substituted and the 6-position is sterically hindered by the adjacent ester group, the primary site for electrophilic attack is the 4-position (para to the methoxy group).
Synthesis and Transesterification
Ethyl 2-methoxybenzoate is commonly synthesized via Fischer esterification, which involves refluxing 2-methoxybenzoic acid with absolute ethanol in the presence of a strong acid catalyst like sulfuric acid.[4] This is an equilibrium-driven process. The reverse reaction, transesterification, can occur if Ethyl 2-methoxybenzoate is heated in the presence of another alcohol and a suitable catalyst, leading to an exchange of the alkoxy group.
Stability and Storage
Proper handling and storage are critical to maintaining the integrity of Ethyl 2-methoxybenzoate. Its stability is influenced by environmental factors such as moisture, temperature, and light.
General Stability and Handling
Safety Data Sheets (SDS) indicate that Ethyl 2-methoxybenzoate is moisture-sensitive.[9][10] Therefore, it is imperative to store it in tightly sealed containers in a cool, dry, and well-ventilated place.[1][9][11] It should be kept away from heat, open flames, sparks, and other sources of ignition as it is classified as a combustible liquid.[9] For safe handling, adequate ventilation and the use of personal protective equipment (gloves, eye protection) are recommended to avoid contact with skin and eyes and to prevent inhalation.[9][11][12]
Degradation Pathways
The primary degradation pathway is hydrolysis, as detailed in the reactivity section. Exposure to acidic or basic conditions, particularly in the presence of water, will accelerate the breakdown of the ester into 2-methoxybenzoic acid and ethanol.
| Condition | Stability Profile | Rationale & Recommendations |
| pH (Aqueous) | Unstable in acidic and alkaline conditions. | Susceptible to acid- and base-catalyzed hydrolysis. Avoid contact with strong acids and bases, especially in aqueous solutions. |
| Moisture/Humidity | Sensitive.[10] | Hydrolysis is a key degradation pathway. Store in tightly closed containers with desiccants if necessary.[1][11] |
| Temperature | Stable at ambient temperatures. Combustible. | Store in a cool place.[9] Avoid exposure to high heat and ignition sources. Containers may explode when heated.[9] |
| Light | Potentially sensitive. | Aromatic compounds can be susceptible to photodegradation. Store in light-resistant containers. |
| Air/Oxygen | Generally stable. | No specific air sensitivity is noted, but storage under an inert atmosphere (e.g., nitrogen) is good practice for long-term preservation of high-purity material. |
digraph "Stability_Testing_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];// Nodes start [label="Ethyl 2-methoxybenzoate\n(Reference Sample)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stress_conditions [label="Expose to Stress Conditions", shape=box3d, fillcolor="#FBBC05", fontcolor="#202124"]; ph_stress [label="pH 2, 7, 9"]; temp_stress [label="40°C, 60°C"]; light_stress [label="Photostability Chamber"]; ox_stress [label="3% H₂O₂"]; analysis [label="Analyze Samples at Time Points\n(e.g., 0, 2, 4 weeks)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; hplc [label="HPLC for Purity\n& Degradants"]; gcms [label="GC-MS for Identification"]; evaluation [label="Evaluate Data & Determine\nDegradation Pathways", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; // Edges start -> stress_conditions; stress_conditions -> {ph_stress, temp_stress, light_stress, ox_stress} [arrowhead=none]; {ph_stress, temp_stress, light_stress, ox_stress} -> analysis; analysis -> {hplc, gcms} [arrowhead=none]; {hplc, gcms} -> evaluation;
}
Caption: A logical workflow for assessing chemical stability.
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol describes a standard laboratory procedure for the saponification of Ethyl 2-methoxybenzoate to produce benzoic acid, adapted from established methodologies for ester hydrolysis.[6][7]
Objective: To hydrolyze Ethyl 2-methoxybenzoate to 2-methoxybenzoic acid.
Materials:
-
Ethyl 2-methoxybenzoate
-
2 M Sodium Hydroxide (NaOH) solution
-
2 M Hydrochloric Acid (HCl) solution
-
Anti-bumping granules
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
pH indicator paper (or pH meter)
-
Vacuum filtration apparatus (Büchner funnel, filter paper, flask)
-
Deionized water
Procedure:
-
Setup: Place approximately 5 g of Ethyl 2-methoxybenzoate into a 250 mL round-bottom flask. Add a few anti-bumping granules and 50 mL of 2 M NaOH solution.
-
Reflux: Assemble the apparatus for heating under reflux, placing the flask in a heating mantle and attaching the condenser vertically. Ensure cooling water is flowing through the condenser.
-
Heating: Heat the mixture to a gentle boil. Continue to reflux for approximately 45-60 minutes, or until the oily ester layer is no longer visible, indicating the completion of the reaction.
-
Cooling: Turn off the heat and allow the apparatus to cool to room temperature.
-
Acidification: Carefully transfer the reaction mixture to a beaker. Slowly, and with constant stirring, add 2 M HCl. A white precipitate of 2-methoxybenzoic acid will form as the solution becomes acidic.
-
Precipitation: Continue adding HCl until no more precipitate is formed and the solution is acidic (test with pH paper).
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the crude product on the filter with a small amount of cold deionized water to remove any remaining salts.
-
Drying & Purification: The collected solid can be dried in a low-temperature oven. For higher purity, the crude 2-methoxybenzoic acid can be recrystallized from hot water.
Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as melting point determination, NMR spectroscopy, or HPLC.
Conclusion
Ethyl 2-methoxybenzoate is a moderately reactive compound whose chemical behavior is governed by its ester, methoxy, and aromatic functionalities. Its primary point of reactivity is the ester group, which is susceptible to hydrolysis under both acidic and basic conditions—a critical consideration for its stability in formulations and during synthesis. The aromatic ring can undergo electrophilic substitution, predominantly at the 4-position due to the strong directing effect of the methoxy group. From a stability perspective, the compound is sensitive to moisture and should be stored in a cool, dry, and well-ventilated environment, protected from ignition sources. A thorough understanding of this reactivity and stability profile is essential for any scientist or developer aiming to leverage the unique properties of Ethyl 2-methoxybenzoate in their work.
References
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Title: Ethyl 2-Methoxybenzoate Source: PubChem - NIH URL: [Link]
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Title: SAFETY DATA SHEET - Ethyl 2-methoxybenzoate Source: Thermo Fisher Scientific URL: [Link]
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Title: Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis Source: MDPI Crystals URL: [Link]
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Title: Ethyl-2-Methoxy Benzoate by Moellhausen S.p.A. Source: Food, Beverage & Nutrition URL: [Link]
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Title: Ethyl 2-methoxybenzoate Source: LookChem URL: [Link]
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The Solubility Profile of Ethyl 2-methoxybenzoate in Common Laboratory Solvents
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility of ethyl 2-methoxybenzoate, a key intermediate and fragrance component, in a range of common laboratory solvents. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the theoretical underpinnings, present detailed protocols for both qualitative and quantitative solubility determination, and provide predictive insights based on the principle of "like dissolves like." This guide is intended for researchers, process chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in solution to enable effective solvent selection for synthesis, purification, formulation, and analysis.
Introduction: The Significance of Solubility
Ethyl 2-methoxybenzoate (also known as ethyl o-anisate) is an aromatic ester utilized in the synthesis of more complex molecules and valued in the fragrance industry for its sweet, fruity, and floral notes.[1] Understanding its solubility is not an academic exercise; it is a critical parameter that dictates the success of numerous laboratory and industrial processes. Proper solvent selection impacts reaction kinetics, yield, purification efficiency (e.g., recrystallization), and the development of stable formulations. An incorrect choice can lead to poor yields, difficult purifications, or failed formulations. This guide provides the necessary framework for making informed decisions regarding solvent systems for this compound.
Physicochemical Characteristics of Ethyl 2-methoxybenzoate
A molecule's structure is the primary determinant of its solubility characteristics. Ethyl 2-methoxybenzoate possesses a combination of polar and nonpolar features that define its interactions with different solvents.
The structure consists of a nonpolar benzene ring, but the presence of an ester (-C(=O)O-) and a methoxy (-OCH₃) group introduces polarity. The oxygen atoms in these groups are electronegative and act as hydrogen bond acceptors, though the molecule lacks a hydrogen bond donor.[2] This duality is key to its solubility profile.
Table 1: Physicochemical Properties of Ethyl 2-methoxybenzoate
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [3] |
| Molecular Weight | 180.20 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 235 °C @ 760 mmHg | [1] |
| Density | ~1.112 g/cm³ at 20 °C | [1][5] |
| CAS Number | 7335-26-4 | [6] |
| XLogP3 | 2.4 | [5] |
The XLogP3 value of 2.4 indicates a moderate level of lipophilicity, suggesting that while it has some affinity for nonpolar environments, its polarity is not negligible.
The "Like Dissolves Like" Principle in Practice
The foundational principle governing solubility is "Like Dissolves Like."[2][7] This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. The process of dissolution requires solvent molecules to overcome the intermolecular forces holding the solute molecules together and form new, energetically favorable solute-solvent interactions.[8]
For ethyl 2-methoxybenzoate:
-
Polar Solvents: Can interact with the polar ester and methoxy groups. Polar protic solvents (with -OH or -NH groups) can hydrogen bond to the oxygen atoms of the ester. Polar aprotic solvents interact via dipole-dipole forces.
-
Nonpolar Solvents: Interact primarily with the nonpolar benzene ring and the ethyl group via van der Waals forces.
The following diagram illustrates this concept, showing how different parts of the ethyl 2-methoxybenzoate molecule interact with polar and nonpolar solvents.
Caption: Logical relationships governing solvent-solute interactions.
Predicted & Reported Solubility Profile
Based on its structure and available data, a qualitative solubility profile can be predicted. It is reported to be insoluble in water but soluble in ethanol and oils.[4][9] This is consistent with its molecular structure: the large nonpolar benzene ring dominates, making it immiscible with a highly polar, hydrogen-bonding solvent like water. However, the polar groups allow for solubility in moderately polar organic solvents like ethanol.
Table 2: Predicted Qualitative Solubility of Ethyl 2-methoxybenzoate
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water | Polar Protic | Insoluble | Strong solvent H-bonding network is not overcome by the solute.[4] |
| Methanol/Ethanol | Polar Protic | Soluble | Alcohol's alkyl chain interacts with nonpolar parts; -OH interacts with ester.[4][9] |
| Hexane/Toluene | Nonpolar | Soluble | Strong van der Waals interactions between solvent and the aromatic ring. |
| Acetone | Polar Aprotic | Soluble | The polar ketone group interacts with the ester, but lacks H-bonding. |
| Ethyl Acetate | Polar Aprotic | Very Soluble | The solvent and solute are structurally similar esters, maximizing favorable interactions.[10] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Highly polar solvent capable of strong dipole-dipole interactions. |
| Propylene Glycol | Polar Protic | Poorly Soluble | While polar, its extensive hydrogen bonding network makes it a weaker solvent for this ester than simple alcohols.[9] |
Experimental Determination of Solubility
While predictions are useful, empirical determination is essential for scientific accuracy. The following protocols outline a systematic approach to characterizing the solubility of ethyl 2-methoxybenzoate.
The overall workflow involves a preliminary qualitative assessment followed by a rigorous quantitative measurement for solvents of interest.
Caption: Experimental workflow for solubility determination.
Protocol: Qualitative Solubility Test
This rapid test provides a binary "soluble" or "insoluble" result, useful for initial solvent screening.[11]
Objective: To quickly assess if ethyl 2-methoxybenzoate dissolves in a given solvent at a concentration of approximately 25-50 mg/mL.
Materials:
-
Ethyl 2-methoxybenzoate
-
Test tubes
-
Graduated pipette or cylinder
-
Vortex mixer
-
Solvents to be tested (e.g., water, ethanol, hexane)
Procedure:
-
Add ~25 mg of ethyl 2-methoxybenzoate to a clean, dry test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution.
-
Soluble: The solution is a single, clear liquid phase with no visible solid or liquid droplets.
-
Insoluble/Immiscible: Two distinct liquid layers are present, the solution is cloudy/turbid, or solid particles remain undissolved.[7]
-
-
If the compound appears insoluble, add another 0.5 mL of solvent (for a total of 1.0 mL) and vortex again to confirm.
-
Record observations for each solvent tested.
Protocol: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
This is the gold-standard method for determining thermodynamic equilibrium solubility. It involves creating a saturated solution and measuring the concentration of the dissolved solute.
Objective: To accurately measure the maximum concentration of ethyl 2-methoxybenzoate that dissolves in a solvent at a specific temperature.
Materials:
-
Ethyl 2-methoxybenzoate
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks
-
Analytical instrument (UV-Vis Spectrophotometer or HPLC)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of ethyl 2-methoxybenzoate to a vial (e.g., add 200 mg to 2 mL of solvent). The key is to ensure solid remains after equilibrium is reached.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.[12]
-
-
Sample Collection and Preparation:
-
After incubation, allow the vials to sit undisturbed for at least 1-2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.
-
-
Analysis (Using UV-Vis Spectroscopy as an example):
-
Create a Calibration Curve: Prepare a series of standard solutions of ethyl 2-methoxybenzoate of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to create a calibration curve. Absorption spectroscopy is a widely used technique for determining the concentration of organic compounds in solution.[13][14]
-
Analyze the Sample: Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation:
-
Use the equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the solubility of ethyl 2-methoxybenzoate in the original saturated solution.
-
Express the final result in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).
-
The Influence of Temperature
For most solid and liquid solutes dissolving in a liquid solvent, solubility increases with temperature.[8][15] This occurs because the dissolution process is typically endothermic, meaning it requires energy to break the solute-solute and solvent-solvent bonds.[16] Adding heat (increasing temperature) provides this energy and shifts the equilibrium towards more dissolution, according to Le Châtelier's principle.[16]
This principle is the basis for recrystallization, a powerful purification technique.[10][17] A solvent is chosen in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This allows for the dissolution of the compound and its impurities in a minimal amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling. For ethyl 2-methoxybenzoate, a mixed solvent system like ethanol/water or hexane/ethyl acetate could be effective for purification.[18]
Conclusion
Ethyl 2-methoxybenzoate is a moderately polar molecule with solubility in a wide range of common organic solvents and poor solubility in water. Its solubility is dictated by a balance of interactions between its nonpolar aromatic ring and its polar ester and methoxy functional groups. The principle of "like dissolves like" serves as an excellent predictive tool, suggesting high solubility in solvents like ethyl acetate, acetone, and ethanol, and poor solubility in water. For precise applications, the qualitative and quantitative experimental protocols provided in this guide offer a robust framework for generating reliable and accurate solubility data. This foundational knowledge is paramount for optimizing chemical reactions, developing effective purification strategies, and designing stable formulations.
References
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Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978–984. Retrieved from [Link]
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Moellhausen S.p.A. (n.d.). Ethyl-2-Methoxy Benzoate. Retrieved from [Link]
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A Technical Guide to the Natural Occurrence, Analysis, and Significance of Ethyl 2-Methoxybenzoate
Abstract: Ethyl 2-methoxybenzoate, also known as ethyl o-anisate, is a volatile organic compound recognized for its characteristic sweet, aromatic, and fruity fragrance. While widely utilized as a flavoring and fragrance agent in the food and cosmetic industries, its presence in the natural world is a subject of significant interest to researchers in fields ranging from chemical ecology to drug discovery. This technical guide provides an in-depth exploration of the natural occurrence of Ethyl 2-methoxybenzoate, detailing its biosynthesis, analytical methodologies for its detection and quantification, and its biological significance. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this multifaceted compound.
Introduction: The Chemical Identity of Ethyl 2-Methoxybenzoate
Ethyl 2-methoxybenzoate is an ester of 2-methoxybenzoic acid.[1] Its chemical structure is characterized by a benzene ring substituted with an ethyl ester group and a methoxy group at the ortho position. This arrangement contributes to its distinct organoleptic properties, described as sweet, floral, fruity, with notes of raspberry, grape, and ylang-ylang.
Table 1: Physicochemical Properties of Ethyl 2-methoxybenzoate
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [2][3] |
| Molecular Weight | 180.20 g/mol | [2][3] |
| CAS Number | 7335-26-4 | [2][4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 127-128°C at 11 mmHg | [6] |
| Flash Point | > 100°C | |
| Solubility | Insoluble in water; soluble in ethanol | [5] |
Natural Occurrence: A Volatile Signature in the Plant Kingdom
Ethyl 2-methoxybenzoate has been identified as a natural volatile compound in a variety of plant species, contributing to the characteristic aroma of their flowers and fruits. Its presence is particularly noted in species prized for their fragrance and flavor profiles.
One of the most well-documented sources is the feijoa (Feijoa sellowiana), where ethyl benzoate and methyl benzoate are key components of the fruit's aroma. Studies suggest that ethyl benzoate, a closely related compound, may be an important indicator of optimal ripeness in feijoa fruit.[7] The compound has also been detected in the headspace of hyacinths , contributing to their intense floral scent.[8]
Research into the volatile organic compounds of various fruits has revealed the presence of Ethyl 2-methoxybenzoate and related benzoate esters in several species. For instance, studies on kiwifruit (Actinidia species) have identified methyl and ethyl benzoates as major components of their aroma profile.[9] Specifically, in Actinidia arguta berries, methyl and ethyl benzoate are linked to the floral aroma notes.[10] While direct quantification of Ethyl 2-methoxybenzoate across a wide range of fruits is not extensively documented in readily available literature, the prevalence of its structural analogs suggests its potential for a broader distribution than currently reported.
Biosynthesis: The Molecular Pathway to Aroma
The biosynthesis of Ethyl 2-methoxybenzoate in plants is part of the broader phenylpropanoid/benzenoid pathway, which is responsible for producing a wide array of volatile compounds.[10] While the precise, complete pathway for Ethyl 2-methoxybenzoate has not been fully elucidated in all species, a proposed pathway can be inferred from the biosynthesis of structurally similar compounds like methyl p-methoxybenzoate in loquat flowers.[11]
The pathway likely begins with the amino acid phenylalanine and proceeds through several enzymatic steps to produce benzoic acid. The key final steps are believed to involve:
-
O-methylation: A specific O-methyltransferase (OMT) enzyme catalyzes the transfer of a methyl group to the hydroxyl group of a precursor, likely 2-hydroxybenzoic acid (salicylic acid) or a related intermediate, to form 2-methoxybenzoic acid.
-
Esterification: An alcohol acyltransferase (AAT) then catalyzes the esterification of 2-methoxybenzoic acid with ethanol to form Ethyl 2-methoxybenzoate.
Analytical Methodologies: Detection and Quantification
The identification and quantification of Ethyl 2-methoxybenzoate in natural matrices require sensitive and specific analytical techniques due to its volatile nature and often low concentrations.
Sample Preparation and Extraction
The primary challenge in analyzing volatile compounds is their efficient extraction from the sample matrix without degradation or loss.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique for the extraction of volatile and semi-volatile organic compounds.[10][12] It is particularly suitable for analyzing the aroma profiles of fruits and flowers.
-
Simultaneous Distillation-Extraction (SDE): A more classical technique that can be used for extracting volatile compounds from complex matrices.[13]
-
Liquid-Liquid Extraction: For samples where the compound is present in a liquid phase, extraction with an appropriate organic solvent can be employed.
Chromatographic Separation and Detection
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the analysis of volatile compounds.[14] GC provides high-resolution separation of the components of a complex mixture, while MS allows for their positive identification based on their mass spectra.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of Ethyl 2-methoxybenzoate.[4] A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water is typically effective.[4][15] This method is scalable and can be used for preparative separation for impurity isolation.[4]
Experimental Protocol: HS-SPME-GC-MS Analysis of Fruit Volatiles
-
Sample Preparation: Homogenize a known weight of the fruit sample. Transfer the homogenate to a headspace vial and seal it.
-
Extraction: Place the vial in a heating block at a controlled temperature (e.g., 40-60°C). Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of a GC-MS system. The adsorbed analytes are thermally desorbed onto the GC column.
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the volatile compounds.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range (e.g., m/z 35-350).
-
Identification: Identify Ethyl 2-methoxybenzoate by comparing its retention time and mass spectrum with that of an authentic standard.
-
Quantification: Prepare a calibration curve using standard solutions of Ethyl 2-methoxybenzoate to quantify its concentration in the sample.
Biological Activity and Potential Applications
The natural occurrence of Ethyl 2-methoxybenzoate is not merely incidental; it plays a significant role in the chemical ecology of the plants that produce it. Furthermore, its biological activities are of growing interest to researchers in drug development and agriculture.
Role as a Semiochemical
Volatile organic compounds like Ethyl 2-methoxybenzoate often act as semiochemicals, which are signaling molecules that mediate interactions between organisms.[16] They can function as:
-
Attractants for Pollinators: The pleasant floral and fruity aroma can attract insects and other animals, facilitating pollination.
-
Insect Repellents: Conversely, some compounds can deter herbivores and pests. Ethyl 2-methoxybenzoate has been shown to be an effective insect repellent.[3] This repellent property is a key area of investigation for the development of novel, nature-derived pest control strategies.[17][18] The use of such semiochemicals is a cornerstone of integrated pest management (IPM) programs, which aim to reduce reliance on synthetic insecticides.[16][19]
Potential Pharmacological Applications
While research into the specific pharmacological effects of Ethyl 2-methoxybenzoate is still emerging, related compounds from the benzoate and salicylate families are well-known for their biological activities. Its structural similarity to salicylates warrants investigation into its potential anti-inflammatory, analgesic, and antimicrobial properties. The compound is also used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.[1][3]
Conclusion and Future Directions
Ethyl 2-methoxybenzoate is a naturally occurring volatile compound with a significant presence in the aroma profiles of various fruits and flowers. Its biosynthesis via the phenylpropanoid pathway and its ecological role as a semiochemical highlight the intricate chemical communication systems in the plant kingdom. The development of advanced analytical techniques like HS-SPME-GC-MS has been instrumental in its detection and quantification in complex natural matrices.
For researchers and drug development professionals, Ethyl 2-methoxybenzoate presents several avenues for future exploration. A deeper understanding of its biosynthetic pathway could enable its biotechnological production. Furthermore, a comprehensive evaluation of its pharmacological properties, particularly its insect repellent and potential antimicrobial activities, could lead to the development of new and sustainable products for the agricultural and pharmaceutical industries.
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Ethyl-2-Methoxy Benzoate by Moellhausen S.p.A. - Food, Beverage & Nutrition. (n.d.). Retrieved from [Link]
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Mweresa, C. K., Mukabana, W. R., van Loon, J. J. A., Dicke, M., & Takken, W. (2020). Use of semiochemicals for surveillance and control of hematophagous insects. Wageningen University & Research. Retrieved from [Link]
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Abd El-Ghany, N. M. (2019). Semiochemicals for controlling insect pests. ResearchGate. Retrieved from [Link]
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Zhang, Y., et al. (2022). Semiochemicals Used by Insect Parasitoids and Hyperparasitoids in Complex Chemical Environments and Their Application in Insect Pest Management. MDPI. Retrieved from [Link]
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Abd El-Ghany, N. M. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research. Retrieved from [Link]
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Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. (2016). ResearchGate. Retrieved from [Link]
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A proposed pathway for methyl p-methoxybenzoate biosynthesis in loquat... (n.d.). ResearchGate. Retrieved from [Link]
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Volatile constituents of exotic fruits from Brazil. (n.d.). CORE. Retrieved from [Link]
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Wang, H., et al. (2018). Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages. MDPI. Retrieved from [Link]
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Volatile constituents of feijoa—headspace analysis of intact fruit. (1983, July 1). R Discovery. Retrieved from [Link]
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Advances in Fruit Aroma Volatile Research. (2018). PubMed Central. Retrieved from [Link]
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Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. (2018). ResearchGate. Retrieved from [Link]
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Evaluation of Ethyl-p-methoxy Cinnamate in Natural and in vitro Regenerated Plant of Kaempferia galanga by HPTLC Method. (2016). ResearchGate. Retrieved from [Link]
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ISOLATION OF SOME COMPOUNDS FROM ETHYL ACETATE EXTRACT FROM THE STEMS OF ROUREA MINOR. (2019). Vietnam Journals Online. Retrieved from [Link]
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The Biological Frontier of Substituted Benzoates: A Technical Guide for Researchers
This guide provides an in-depth exploration of the diverse biological activities of substituted benzoates, offering a valuable resource for researchers, scientists, and professionals engaged in drug development. Moving beyond a mere compilation of data, this document delves into the causal relationships between chemical structure and biological function, providing both the "how" and the "why" behind the experimental evaluation of these versatile compounds.
Introduction: The Versatile Scaffold of Substituted Benzoates
Substituted benzoates, compounds derived from benzoic acid with various functional groups attached to the phenyl ring, represent a privileged scaffold in medicinal chemistry. The electronic and steric properties of these substituents profoundly influence the molecule's physicochemical characteristics, such as lipophilicity, acidity, and hydrogen bonding capacity. These modifications, in turn, dictate the compound's interaction with biological targets, leading to a wide spectrum of pharmacological activities. This guide will navigate the key biological domains where substituted benzoates have shown significant promise: antimicrobial, antifungal, and anticancer activities. We will explore the structure-activity relationships (SAR) that govern their efficacy and delve into the experimental methodologies used to elucidate their mechanisms of action.
Antimicrobial and Antifungal Activity: Disrupting Microbial Defenses
Substituted benzoates have long been recognized for their ability to inhibit the growth of bacteria and fungi. Their mechanism of action is often multifaceted, capitalizing on the fundamental physiological differences between microbial and mammalian cells.
Mechanism of Action: A Multi-pronged Attack
The primary antimicrobial action of many benzoates is linked to their ability to disrupt cell membrane integrity and interfere with essential metabolic processes. In an acidic environment, undissociated benzoic acid can readily diffuse across the microbial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton and the benzoate anion. This process leads to intracellular acidification and the uncoupling of oxidative phosphorylation, ultimately depleting the cell's energy reserves[1].
Furthermore, specific substitutions on the benzoate ring can enhance this activity and introduce additional mechanisms. For instance, the presence of lipophilic groups can increase membrane permeability, while other substituents may directly inhibit key enzymes involved in microbial metabolism.
Structure-Activity Relationships (SAR) in Antimicrobial Benzoates
The antimicrobial potency of substituted benzoates is intricately linked to the nature and position of the substituents on the aromatic ring. Key SAR observations include:
-
Lipophilicity: Increasing the lipophilicity of the molecule, often by adding alkyl or halogen substituents, generally enhances antimicrobial activity. This is attributed to improved penetration of the microbial cell membrane.
-
Electronic Effects: Electron-withdrawing groups, such as nitro or halogen groups, can increase the acidity of the carboxylic acid, influencing its ability to disrupt the intracellular pH of microbes[2].
-
Steric Factors: The size and position of substituents can influence how the molecule interacts with its target. Bulky groups may enhance or hinder activity depending on the specific microbial target.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible microbial growth. The broth microdilution method is a standard and widely used technique for determining MIC values.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the substituted benzoate in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of concentrations. The final volume in each well should be 100 µL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control well (MHB with bacteria, no compound) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the substituted benzoate that completely inhibits visible growth of the bacteria.
-
Data Presentation: Antimicrobial Activity of Substituted Benzoates
| Compound ID | Substituent(s) | Target Organism | MIC (µg/mL) | Reference |
| SB-1 | 4-ethyl-phenoxymethyl | Staphylococcus aureus | 62.5 - 1000 | [3] |
| SB-2 | 4-ethyl-phenoxymethyl | Pseudomonas aeruginosa | 31.5 - 250 | [3] |
| SB-3 | various | Enterococcus faecalis | 12.5 - 200 | [4] |
| SB-4 | various | Staphylococcus aureus | 12.5 - 200 | [4] |
| SB-5 | Dichlorobenzyl alcohol | Porphyromonas gingivalis | ~1446 µM | [5] |
| OG-1 | Octylgallate | Aspergillus parasiticus | 0.3 - 0.5 mM | [6] |
| VT-1 | Veratraldehyde | Aspergillus parasiticus | 3.0 - 5.0 mM | [6] |
Anticancer Activity: Targeting the Hallmarks of Cancer
A growing body of evidence highlights the potential of substituted benzoates as anticancer agents. Their mechanisms of action are diverse, often involving the modulation of key signaling pathways that are dysregulated in cancer cells, leading to the inhibition of cell proliferation, migration, and the induction of apoptosis.
Modulation of Key Signaling Pathways
Substituted benzoates have been shown to interfere with critical signaling cascades that drive cancer progression. Two of the most well-studied pathways are the PI3K/Akt/mTOR and JAK/STAT pathways.
The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain substituted benzoates can inhibit key components of this pathway, such as the PI3K and mTOR kinases, thereby disrupting downstream signaling and leading to cell cycle arrest and apoptosis[7][8].
Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted benzoates.
The JAK/STAT Pathway: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for transmitting signals from cytokines and growth factors, playing a key role in immunity and cell proliferation. Dysregulation of this pathway is implicated in various cancers. Some substituted benzoates can act as JAK inhibitors, blocking the phosphorylation and activation of STAT proteins, thereby preventing their translocation to the nucleus and the transcription of target genes involved in cell survival and proliferation[9][10][11][12].
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The Synthesis of Aromatic Esters via Fischer Esterification: A Technical Guide for the Modern Laboratory
Aromatic esters are a cornerstone of modern chemistry, finding critical applications in pharmaceuticals, fragrances, and advanced materials. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a highly relevant and cost-effective method for their synthesis.[1][2] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Fischer esterification for the preparation of aromatic esters, moving beyond simple protocols to explain the underlying principles that govern this venerable yet powerful transformation.
The Equilibrium Challenge: Understanding the Reversible Nature
Fischer esterification is fundamentally a reversible reaction where a carboxylic acid and an alcohol are in equilibrium with the corresponding ester and water.[3] The equilibrium constant (Keq) for most carboxylic acid-alcohol pairs is relatively small, often around 4, meaning that a 1:1 molar ratio of reactants will only yield approximately 67% of the ester at equilibrium.[4] To achieve the high yields required in research and development, the equilibrium must be actively shifted towards the product side. This is typically achieved in two ways:
-
Utilizing an Excess of a Reactant: The most common strategy is to use a large excess of the alcohol, which often doubles as the solvent.[3] A four-fold molar excess of the alcohol can increase the theoretical yield to around 95%.[4]
-
Removal of Water: As water is a product, its removal from the reaction mixture will drive the equilibrium forward according to Le Châtelier's principle. This can be accomplished by azeotropic distillation using a Dean-Stark apparatus, often with a solvent like toluene, or by the addition of a dehydrating agent.[2][5]
The Heart of the Reaction: The Catalytic Mechanism
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[2] The catalyst, typically a strong Brønsted acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), plays a crucial dual role in the reaction mechanism.[3]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[1]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Caption: Generalized mechanism of Fischer esterification.
Optimizing Reaction Conditions for Aromatic Esters
The successful synthesis of aromatic esters via Fischer esterification hinges on the careful optimization of several key parameters. The choice of catalyst, reaction temperature, and reaction time all play a significant role in maximizing yield and minimizing side reactions.
| Aromatic Acid | Alcohol | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Benzoic Acid | Methanol | H₂SO₄ | 65 | - | 90 | [6] |
| Benzoic Acid | Ethanol | H₂SO₄ | Reflux (~78) | 2h | 95 | [6] |
| 4-Fluoro-3-nitrobenzoic Acid | Methanol | H₂SO₄ | 130 (Microwave) | 15 min | 77 | [7] |
| 4-Fluoro-3-nitrobenzoic Acid | Ethanol | H₂SO₄ | 130 (Microwave) | 15 min | >80 | [1] |
| 4-Fluoro-3-nitrobenzoic Acid | n-Propanol | H₂SO₄ | 130 (Microwave) | 15 min | 83 | [7] |
| 4-Fluoro-3-nitrobenzoic Acid | Isopropanol | H₂SO₄ | 130 (Microwave) | 15 min | 54 | [7] |
| 4-Fluoro-3-nitrobenzoic Acid | tert-Butanol | H₂SO₄ | 130 (Microwave) | 15 min | 10 | [7] |
| Substituted Benzoic Acids | Methanol | Modified Montmorillonite K10 | Reflux | 5h | High Yields | [8] |
Note: Yields can be influenced by the specific reaction scale and purification methods. Microwave-assisted synthesis can significantly reduce reaction times.[7]
The data indicates that primary alcohols generally provide higher yields than secondary alcohols, while tertiary alcohols are often unsuitable due to their propensity for elimination reactions under acidic conditions.[2][7] The electronic nature of substituents on the benzoic acid can also influence reactivity, though under certain conditions with robust catalysts, both electron-donating and electron-withdrawing groups can lead to high yields.[8]
Experimental Protocol: Synthesis of Ethyl Benzoate
This section provides a detailed, step-by-step methodology for the synthesis of ethyl benzoate, a common aromatic ester.
Materials and Reagents
-
Benzoic Acid
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Diethyl Ether
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Reaction Setup and Procedure
-
Reaction Assembly: In a round-bottomed flask, combine benzoic acid and a significant molar excess of ethanol (e.g., 4-10 equivalents).[4][9]
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with swirling.
-
Reflux: Add boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux for 1-2 hours.[6]
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing water.
-
Rinse the reaction flask with diethyl ether and add it to the separatory funnel.
-
Shake the funnel, venting frequently, and separate the aqueous and organic layers.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid, vent frequently to release CO₂), and finally with brine.[10]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
-
-
Purification:
-
Purify the crude ethyl benzoate by simple distillation to obtain the final product.[10]
-
Caption: Typical experimental workflow for Fischer esterification.
Conclusion
The Fischer esterification remains a highly valuable tool in the arsenal of the modern chemist for the synthesis of aromatic esters. Its advantages lie in its simplicity and the use of readily available, inexpensive reagents.[2] A thorough understanding of the reaction mechanism, the principles of chemical equilibrium, and the impact of key reaction parameters is essential for optimizing yields and obtaining high-purity products. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can reliably and efficiently synthesize a wide array of aromatic esters for diverse applications in drug discovery and materials science.
References
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Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (n.d.). ResearchGate. Retrieved from [Link]
-
Ethyl Benzoate Experiment. (n.d.). Scribd. Retrieved from [Link]
-
Lab5 procedure esterification. (n.d.). Course Hero. Retrieved from [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]
-
OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. (2023, April 8). American Academic Publisher. Retrieved from [Link]
-
Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Studylib. Retrieved from [Link]
-
Esterification: Preparation of Ethyl benzoate. (2020, October 1). YouTube. Retrieved from [Link]
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020, February). International Journal of Scientific & Technology Research. Retrieved from [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid. (n.d.). Journal of Physical Science. Retrieved from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]
-
Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Methodological & Application
Protocol and Application Guide: Acid-Catalyzed Esterification of 2-Methoxybenzoic Acid
An Application Note for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of alkyl 2-methoxybenzoates via acid-catalyzed esterification, commonly known as the Fischer-Speier esterification. The focus is on the reaction of 2-methoxybenzoic acid, a substrate whose reactivity is uniquely influenced by its ortho-substituent. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the reaction mechanism, procedural nuances, and expected outcomes.
Theoretical Background and Mechanistic Insights
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst to form an ester and water.[1][2] The reaction is a reversible, equilibrium-driven process.[3][4] To achieve high yields, the equilibrium must be shifted toward the products, typically by using a large excess of one reactant (usually the alcohol) or by removing water as it is formed.[1][3]
The Role of the Acid Catalyst
A strong acid, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), serves a dual purpose in this reaction:
-
Catalysis: The acid protonates the carbonyl oxygen of the carboxylic acid.[5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[5]
-
Dehydration: Concentrated sulfuric acid is a potent dehydrating agent. By sequestering the water produced during the reaction, it helps to drive the equilibrium forward in accordance with Le Châtelier's Principle, thereby increasing the ester yield.[6][7]
Mechanistic Pathway of Fischer Esterification
Caption: Key steps in the acid-catalyzed Fischer esterification mechanism.
The "Ortho Effect" of the Methoxy Group
The presence of a substituent at the ortho position of a benzoic acid derivative introduces unique steric and electronic effects, collectively known as the "ortho effect."[8] In the case of 2-methoxybenzoic acid:
-
Steric Hindrance: The methoxy group can sterically hinder the approach of the alcohol to the carboxyl group. More significantly, it can force the -COOH group to twist out of the plane of the benzene ring.[8][9][10] This loss of planarity inhibits resonance between the carboxyl group and the aromatic ring.[9][11] While this effect is often cited to explain the increased acidity of ortho-substituted benzoic acids, it can also influence the rate of esterification.[8][9]
-
Electronic Effects: The methoxy group is electron-donating by resonance (+R effect) and electron-withdrawing by induction (-I effect). The inductive effect may slightly increase the electrophilicity of the carbonyl carbon, while the resonance effect may decrease it. The interplay of these electronic and steric factors determines the overall reactivity of the substrate compared to unsubstituted benzoic acid.
Understanding these principles is critical for optimizing reaction conditions and anticipating potential challenges, such as slower reaction rates compared to meta- or para-substituted analogues.
Experimental Protocol: Synthesis of Ethyl 2-Methoxybenzoate
This protocol details the synthesis of ethyl 2-methoxybenzoate as a representative example. The principles can be adapted for other simple alcohols.
Materials and Equipment
-
2-Methoxybenzoic acid
-
Absolute Ethanol (Anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Diethyl ether (or Ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers, Erlenmeyer flasks, graduated cylinders
-
Rotary evaporator
-
pH paper or meter
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Equiv. |
| 2-Methoxybenzoic Acid | 152.15 | 5.00 g | 0.0329 | 1.0 |
| Absolute Ethanol | 46.07 | 40 mL | 0.684 | ~20.8 |
| Conc. Sulfuric Acid | 98.08 | 1.0 mL | 0.0184 | ~0.56 |
Step-by-Step Methodology
Experimental Workflow Overview
Caption: High-level workflow for the synthesis of ethyl 2-methoxybenzoate.
1. Reaction Setup
-
Place 5.00 g (0.0329 mol) of 2-methoxybenzoic acid into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 40 mL of absolute ethanol to the flask. Stir the mixture until the acid is fully dissolved. Using a large excess of the alcohol as the solvent is a key strategy to drive the reaction equilibrium towards the product.[2][12]
-
Place the flask in an ice-water bath to cool the solution.
-
CAUTION: Slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise to the stirring solution. This addition is highly exothermic. Adding the acid slowly to a cooled solution prevents excessive heat generation.
2. Reaction Execution (Reflux)
-
Remove the flask from the ice bath and attach a reflux condenser. Ensure that water is flowing through the condenser.
-
Heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of ethanol (~78 °C).
-
Maintain the reflux with continuous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
3. Workup and Neutralization
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ~100 mL of cold water. This step precipitates the crude ester and dilutes the acid.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture with stirring.[12][13] Continue adding the base in portions until the fizzing (CO₂ evolution) ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This step neutralizes the sulfuric acid catalyst and removes any unreacted 2-methoxybenzoic acid as its water-soluble sodium salt.
4. Product Extraction
-
Transfer the entire mixture to a 250 mL separatory funnel.
-
Add ~50 mL of diethyl ether (or ethyl acetate) to the funnel, stopper it, and shake vigorously, venting frequently to release pressure.
-
Allow the layers to separate. The organic layer (top layer, containing the ester) should be collected. The bottom aqueous layer should be drained and extracted again with another 25 mL portion of diethyl ether to maximize recovery.
-
Combine the organic extracts.
5. Washing and Drying
-
Wash the combined organic layers with 50 mL of saturated aqueous sodium chloride (brine). This step helps to remove residual water and some water-soluble impurities from the organic phase.[12]
-
Drain the aqueous brine layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic solution to act as a drying agent. Swirl the flask and let it stand for 10-15 minutes until the solution is clear.
6. Isolation of the Final Product
-
Filter the drying agent from the organic solution by gravity filtration into a pre-weighed round-bottom flask.
-
Remove the solvent (diethyl ether) using a rotary evaporator.
-
The remaining liquid is the crude ethyl 2-methoxybenzoate.[14] The product should be a colorless to pale yellow oil.[12] Calculate the crude yield. Further purification by vacuum distillation may be performed if high purity is required.
7. Product Characterization
-
Appearance: Colorless to pale yellow liquid.
-
Expected Yield: 85-95% (crude).
-
Spectroscopic Analysis: Confirm the structure of the product using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
IR (neat): Expect a strong C=O stretch around 1720-1730 cm⁻¹ and C-O stretches around 1250 cm⁻¹ and 1080 cm⁻¹.
-
¹H NMR (CDCl₃): Expect signals corresponding to the aromatic protons, the O-CH₃ group (~3.9 ppm), the O-CH₂-CH₃ quartet (~4.4 ppm), and the O-CH₂-CH₃ triplet (~1.4 ppm).
-
References
-
Quora. (2020). Why is sulfuric acid used in esterification?. Retrieved from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
Study.com. (n.d.). What is the purpose of sulfuric acid in a Fischer esterification reaction?. Retrieved from [Link]
-
Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Retrieved from [Link]
-
Reddit. (2018). Why is sulphuric acid used to make esters?. Retrieved from [Link]
-
University of Toronto. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Procedure. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects?. Retrieved from [Link]
-
Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. Retrieved from [Link]
-
Exner, O., & Fiedler, P. (1980). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Collection of Czechoslovak Chemical Communications, 45(5), 1251-1268. Retrieved from [Link]
-
LookChem. (n.d.). Ethyl 2-methoxybenzoate. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Why sulfuric acid is used in esterification of alcohol and carboxylic acid anhydride?. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
-
UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Fischer esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives).... Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1967). The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Ethyl ortho-anisate. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethyl 2-methoxybenzoate. Retrieved from [Link]
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Chemistry & Chemical Technology. (2022). Kinetic Research and Modeling of Benzoic Acid Esterification Process. Retrieved from [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of Ethyl 2-methoxybenzoate
Abstract
This application note presents a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ethyl 2-methoxybenzoate purity. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive protocol, including the scientific rationale for methodological choices, detailed experimental procedures, and validation in accordance with International Council for Harmonisation (ICH) guidelines. The method is adept at separating Ethyl 2-methoxybenzoate from its potential process-related impurities and degradation products, ensuring accurate assessment of its purity for quality control and stability studies.
Introduction: The Rationale for Purity Assessment
Ethyl 2-methoxybenzoate (also known as ethyl o-anisate) is an aromatic ester utilized as a fragrance ingredient, a flavoring agent, and an intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1][2] Given its diverse applications, ensuring the purity of Ethyl 2-methoxybenzoate is critical for product quality, safety, and performance. The presence of impurities, even in trace amounts, can affect the organoleptic properties of a fragrance, the safety profile of a food additive, or the yield and purity of a subsequent synthetic step.
The most common industrial synthesis of Ethyl 2-methoxybenzoate is the Fischer-Speier esterification of 2-methoxybenzoic acid with ethanol, catalyzed by a strong acid like sulfuric acid.[2][3][4] This process can lead to several potential impurities:
-
Process-Related Impurities: Unreacted starting materials, such as 2-methoxybenzoic acid and residual ethanol.
-
Degradation Products: The primary degradation pathway for an ester is hydrolysis, which would revert Ethyl 2-methoxybenzoate back to 2-methoxybenzoic acid.
Therefore, a well-designed analytical method must be able to resolve the active pharmaceutical ingredient (API) or key ingredient from these potential contaminants. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[5][6] This note details a stability-indicating RP-HPLC method, meaning it is validated to accurately measure the analyte of interest in the presence of its degradation products.[7]
Physicochemical Properties of Ethyl 2-methoxybenzoate
A foundational understanding of the analyte's properties is crucial for rational method development.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₂O₃ | [8] |
| Molecular Weight | 180.20 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 235 °C at 760 mmHg | [9] |
| LogP (predicted) | 2.4 | [10] |
| Synonyms | Ethyl o-anisate, 2-Methoxybenzoic acid ethyl ester | [10] |
The moderate LogP value suggests that Ethyl 2-methoxybenzoate is well-suited for reversed-phase chromatography, where it will exhibit good retention on a nonpolar stationary phase.
Experimental Protocol
This protocol is designed to be a self-validating system, where the system suitability tests serve as a continuous verification of the method's performance.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended due to its proven selectivity for aromatic esters.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Filters: 0.45 µm PTFE syringe filters for sample preparation.
-
Reagents:
-
Ethyl 2-methoxybenzoate analytical standard (≥99.5% purity).
-
2-methoxybenzoic acid reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric acid (85%, analytical grade).
-
Preparation of Solutions
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Diluent: A mixture of acetonitrile and water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Ethyl 2-methoxybenzoate standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Impurity Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-methoxybenzoic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the Ethyl 2-methoxybenzoate sample into a 25 mL volumetric flask, dissolve and dilute to volume with diluent. Transfer 5 mL of this solution to a 50 mL volumetric flask and dilute to volume with diluent.
Chromatographic Conditions
The selection of a C18 column provides a hydrophobic stationary phase that will retain the moderately nonpolar Ethyl 2-methoxybenzoate. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The addition of phosphoric acid to the mobile phase serves to protonate the carboxylic acid group of the potential impurity, 2-methoxybenzoic acid, ensuring a consistent charge state and sharp peak shape.
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic esters. |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid | Acidified mobile phase ensures sharp peaks for acidic impurities. |
| Gradient Elution | See Table below | Allows for the elution of more polar impurities early in the run, followed by the main analyte, ensuring good separation and efficiency. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 240 nm | Based on the UV absorbance of the benzene ring with ester and methoxy substituents. A similar compound, ethyl 3-methoxybenzoate, shows significant absorbance in this region.[11] |
| Injection Volume | 10 µL | A suitable volume to avoid column overload while providing a strong detector response. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 50 | 50 |
| 15.0 | 50 | 50 |
Experimental Workflow Diagram
Caption: Workflow for the HPLC Purity Analysis of Ethyl 2-methoxybenzoate.
System Suitability and Method Validation
To ensure the method is trustworthy and fit for its intended purpose, a series of system suitability and validation tests must be performed, adhering to ICH Q2(R1) guidelines.[12]
System Suitability Testing (SST)
SST is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.[7] This is performed by making five replicate injections of the working standard solution.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Demonstrates column efficiency. |
| Relative Standard Deviation (%RSD) | %RSD ≤ 2.0% for peak area | Confirms injection precision. |
Method Validation Protocol
The following parameters should be assessed to validate the analytical method.
Caption: Key Parameters for HPLC Method Validation according to ICH Guidelines.
-
Specificity (Selectivity): The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by spiking the sample solution with the known impurity (2-methoxybenzoic acid) and showing that the peaks are well-resolved (Resolution > 2.0). Additionally, forced degradation studies (acid, base, oxidation, heat, and light) should be performed to ensure no co-elution of degradation products with the main peak.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by preparing a series of at least five concentrations of Ethyl 2-methoxybenzoate (e.g., 25-150 µg/mL) and plotting the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. It is determined by a recovery study, spiking a placebo or sample with known amounts of Ethyl 2-methoxybenzoate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval. Analyze six replicate preparations of the sample solution. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts). The %RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This is evaluated by slightly varying parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability criteria must still be met.
Data Analysis and Reporting
The purity of Ethyl 2-methoxybenzoate is typically determined by the area normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Calculation: % Purity = (Area of Ethyl 2-methoxybenzoate Peak / Total Area of All Peaks) x 100
Any impurity found at a level above the reporting threshold (typically 0.05%) should be reported.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, precise, accurate, and specific for the determination of Ethyl 2-methoxybenzoate purity. The method's stability-indicating nature ensures that it is a reliable tool for quality control in manufacturing and for monitoring the stability of Ethyl 2-methoxybenzoate under various storage conditions. The comprehensive validation protocol provides a framework for ensuring that the method adheres to the stringent requirements of the pharmaceutical and related industries, ultimately guaranteeing product quality and safety.
References
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SIELC Technologies. (2018, May 16). Ethyl 2-methoxybenzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81784, Ethyl 2-methoxybenzoate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethyl-3-methoxybenzoate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
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Jyothesh Kumar, G. T., et al. (2025, September 30). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Analytical Methods in Environmental Chemistry Journal. Retrieved from [Link]
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ResearchGate. (2025, August 6). Analysis of flavors and fragrances by HPLC with Fe3O4@GO magnetic nanocomposite as the adsorbent. Retrieved from [Link]
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Mastelf. (2025, February 3). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Retrieved from [Link]
- Duran, D., et al. (2006). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds.
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International Journal of Scientific Development and Research. (2023, December). Stability indicating study by using different analytical techniques. Retrieved from [Link]
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International Council for Harmonisation. (1996, November). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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ResearchGate. (2023, September 1). High-performance liquid chromatographic method for the simultaneous determination of 24 fragrance allergens to study scented products. Retrieved from [Link]
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PubChemLite. (2025). Ethyl 2-methoxybenzoate (C10H12O3). Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl ortho-anisate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-methoxy-, ethyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
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Massachusetts Institute of Technology. (n.d.). Experiment 5: Fischer Esterification. DSpace@MIT. Retrieved from [Link]
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Scribd. (n.d.). Synthesis of Ester. Retrieved from [Link]
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ResearchGate. (2024, September 14). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from [Link]
-
MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]
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The Versatile Intermediate: Detailed Application Notes and Protocols for Ethyl 2-methoxybenzoate in Organic Synthesis
In the landscape of modern organic synthesis, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. Ethyl 2-methoxybenzoate, a readily accessible aromatic ester, has emerged as a valuable building block in the synthesis of a wide array of organic compounds, from pharmaceutical active ingredients (APIs) to intricate heterocyclic systems. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and detailed experimental protocols involving ethyl 2-methoxybenzoate. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: Chemical Profile and Strategic Importance
Ethyl 2-methoxybenzoate, also known as ethyl o-anisate, is a colorless liquid at room temperature.[1] Its chemical structure, featuring an ethyl ester and a methoxy group ortho to each other on a benzene ring, imparts a unique combination of reactivity and steric influence that can be strategically exploited in organic synthesis. The methoxy group can direct electrophilic aromatic substitution and its steric bulk can influence the stereochemical outcome of reactions at the ester functionality. Furthermore, the ester group itself is a versatile handle for a variety of chemical transformations.
Table 1: Physicochemical Properties of Ethyl 2-methoxybenzoate
| Property | Value | Reference |
| CAS Number | 7335-26-4 | [2] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 127-128 °C at 11 mmHg | [3] |
| Density | 1.112 g/cm³ | [3] |
Core Synthetic Transformations and Protocols
This section details key synthetic transformations of ethyl 2-methoxybenzoate, providing step-by-step protocols that have been validated and are widely applicable.
Synthesis of Ethyl 2-methoxybenzoate via Fischer Esterification
The most common and straightforward method for preparing ethyl 2-methoxybenzoate is the Fischer esterification of 2-methoxybenzoic acid with ethanol in the presence of an acid catalyst.[4] This equilibrium-driven reaction is typically pushed towards the product by using an excess of the alcohol, which also serves as the solvent.[5]
Diagram 1: Fischer Esterification of 2-Methoxybenzoic Acid
Caption: Acid-catalyzed esterification of 2-methoxybenzoic acid.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a solution of 2-methoxybenzoic acid (1.0 eq) in anhydrous ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) dropwise.[1][5]
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.[5]
-
Purification: Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.[5] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 2-methoxybenzoate.[6] Further purification can be achieved by vacuum distillation.[1]
Grignard Reaction: Synthesis of Tertiary Alcohols
Ethyl 2-methoxybenzoate readily reacts with Grignard reagents to form tertiary alcohols. This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition to the resulting ketone intermediate. Two equivalents of the Grignard reagent are required for this transformation.
Diagram 2: Grignard Reaction with Ethyl 2-methoxybenzoate
Sources
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Role of Ethyl 2-methoxybenzoate in fragrance formulation
An In-Depth Guide to the Application of Ethyl 2-methoxybenzoate in Modern Fragrance Formulation
Authored by: A Senior Application Scientist
Abstract
Ethyl 2-methoxybenzoate, also known by synonyms such as Ethyl o-anisate, is a pivotal aroma chemical in the palette of the modern perfumer.[1][2] Possessing a complex and versatile olfactive profile, it serves not merely as a simple scent note but as a sophisticated modifier and structural component in a wide array of fragrance compositions. This document provides a comprehensive exploration of its role, from fundamental physicochemical properties to advanced application protocols, designed for researchers, perfumers, and formulation scientists. We will delve into the causality behind its use, offering scientifically-grounded protocols that are both illustrative and functional.
Physicochemical and Olfactive Profile
A thorough understanding of a material's properties is the foundation of its effective application. Ethyl 2-methoxybenzoate (CAS No. 7335-26-4) is a colorless to pale yellow liquid that is soluble in alcohol but offers limited solubility in water.[3][4][5] Its molecular structure and properties are key to its function in perfumery.
Olfactive Characteristics: The scent of Ethyl 2-methoxybenzoate is distinctively sweet and floral, with prominent notes of ylang-ylang and tuberose.[6][7] This primary floral character is nuanced by fruity undertones, often described as raspberry or grape, and a subtle phenolic, wintergreen-like warmth.[3][4][6] This complexity allows it to be used in creating rich, narcotic floral accords and to add a unique, bright sweetness to fruity compositions.[6]
Quantitative Data Summary:
| Property | Value | Source(s) |
| CAS Number | 7335-26-4 | [4][8] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][8] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | 235 °C at 760 mm Hg | [4] |
| Flash Point | > 100 °C (> 212 °F) | [4] |
| Vapor Pressure | 0.014 mmHg @ 25 °C (est.) | [4] |
| Solubility | Soluble in ethanol; insoluble in water | [3][4] |
| Substantivity | ~268 hours on a smelling strip | [4] |
Core Functions in Fragrance Formulation
Ethyl 2-methoxybenzoate is a multifunctional ingredient. Its role can be understood through three primary functions: as a character-defining note, a modifier, and a component contributing to the fragrance's structural integrity and longevity.
As a Character-Defining Ingredient
The primary function of Ethyl 2-methoxybenzoate is to impart its signature scent. It is a cornerstone in the construction of heavy, narcotic white floral accords.
-
Ylang-Ylang & Tuberose Complexes: Its profile is intrinsically linked to the scent of ylang-ylang and tuberose, providing a creamy, sweet, and slightly spicy floralcy that is difficult to achieve with other single molecules.[6][7]
-
Fruity Accords: The underlying raspberry and grape notes can be leveraged to enhance and add sophistication to various fruit-forward fragrances.[4][6]
As a Modifier and Blender
Beyond its own scent, Ethyl 2-methoxybenzoate synergistically interacts with other materials. It can enhance the freshness of citrus top notes while adding substantive body and warmth to the heart of floral compositions.[9] Its phenolic aspect provides a bridge between floral and spicy or oriental notes, creating a more cohesive and rounded final fragrance.
As a Mid-to-Base Note and Fixative Contributor
With a high substantivity of over 250 hours on a smelling strip and a low vapor pressure, Ethyl 2-methoxybenzoate evaporates slowly.[4] This positions it as a key mid-note that bridges the heart and base of a fragrance. While not a "fixative" in the traditional sense of resinoids or animalic musks, its low volatility allows it to act as an effective fixative contributor.[10][11] It helps to slow the evaporation of more volatile top and early mid-notes, thereby increasing the overall longevity of the scent.[11]
Caption: Role of Ethyl 2-methoxybenzoate in fragrance longevity.
Application Notes and Protocols
The following protocols are designed to be self-validating systems for evaluating and utilizing Ethyl 2-methoxybenzoate. All work should be conducted in a well-ventilated area, adhering to standard laboratory safety practices.[12]
Protocol 1: Olfactive Evaluation
Objective: To systematically evaluate the olfactive profile of Ethyl 2-methoxybenzoate over time.
Materials:
-
Ethyl 2-methoxybenzoate
-
Ethanol, perfumer's grade (95% or absolute)
-
Glass beakers and graduated cylinders
-
Professional smelling strips (mouillettes)
-
Smelling strip holder
Methodology:
-
Prepare a 10% Dilution: Create a 10% solution of Ethyl 2-methoxybenzoate in perfumer's grade ethanol by weight. This is critical for preventing olfactory fatigue and appreciating the nuances of the material.
-
Initial Dip: Dip a clean smelling strip approximately 1 cm into the 10% solution. Allow the ethanol to evaporate for 30-60 seconds.
-
Top Note Evaluation (0-15 mins): Record your initial impressions. Note the sweet, floral, and fruity characteristics.[3][6]
-
Heart Note Evaluation (15 mins - 2 hours): Evaluate the strip every 30 minutes. Observe how the scent profile evolves. The initial fruity notes may recede, allowing the richer tuberose and ylang-ylang character to dominate.[4]
-
Dry Down Evaluation (2-24+ hours): Evaluate the strip at 2, 6, 12, and 24 hours. Assess the substantivity and the character of the base notes. Note the lingering sweetness and subtle phenolic warmth.[4]
Protocol 2: Incorporation into a Ylang-Ylang Accord
Objective: To demonstrate the function of Ethyl 2-methoxybenzoate as a core component in a classic floral accord.
Rationale: This formula uses Benzyl Salicylate for diffusion and sweetness, Linalool for fresh floralcy, and Indole for a narcotic, animalic depth characteristic of white florals. Ethyl 2-methoxybenzoate provides the central, creamy ylang-ylang character.
Formula Table:
| Ingredient | Parts (by weight) | Function |
| Benzyl Acetate | 250 | Fresh, fruity-floral (top note) |
| Linalool | 150 | Light, woody-floral (top-mid note) |
| Benzyl Salicylate | 200 | Sweet, balsamic floralizer, blender |
| Ethyl 2-methoxybenzoate | 100 | Core ylang-ylang, fruity, sweet character |
| Indole (10% solution) | 20 | Narcotic, animalic depth |
| Ylang-Ylang III Essential Oil | 180 | Natural complexity and richness |
| Benzyl Benzoate | 100 | Fixative, blender |
| Total | 1000 | Ylang-Ylang Accord Concentrate |
Methodology:
-
Weighing: Accurately weigh each component into a clean glass beaker, starting with the most viscous materials (e.g., Benzyl Benzoate).
-
Mixing: Gently stir the mixture until a homogenous solution is achieved.
-
Maceration: Transfer the concentrate to a sealed, airtight amber glass bottle. Allow it to macerate (age) for at least one week at room temperature, protected from light. This allows the chemical reactions to settle and the accord to synergize.
-
Evaluation: After maceration, evaluate the accord using the dilution and smelling strip method described in Protocol 1. Compare its profile to the individual raw materials to understand the synergistic effect.
Protocol 3: Stability and Performance in a Lotion Base
Objective: To assess the stability and performance of the Ylang-Ylang Accord in a standard consumer product base.
Workflow Diagram:
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Application Notes & Protocols: The Role of Ethyl 2-methoxybenzoate in Modern Medicinal Chemistry
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of Ethyl 2-methoxybenzoate. Moving beyond a simple catalogue of its properties, this document elucidates its strategic importance as a versatile scaffold and fragment in the synthesis of complex, biologically active molecules. We will explore its synthesis, functionalization, and application in robust synthetic methodologies that are foundational to modern drug discovery.
Introduction: Beyond a Simple Ester
Ethyl 2-methoxybenzoate (also known as Ethyl o-anisate) is an aromatic ester that, at first glance, appears to be a simple organic molecule.[1] However, its true value in medicinal chemistry lies not in its inherent biological activity, but in its role as a foundational building block.[2][3] Its structure, comprising a substituted benzene ring, offers a synthetically tractable starting point for the construction of diverse molecular architectures. The methoxy and ethyl ester groups provide specific steric and electronic properties, and their positions on the aromatic ring allow for regioselective functionalization, making it a highly valuable intermediate in multi-step syntheses.[4][5]
This guide will demonstrate that Ethyl 2-methoxybenzoate is a key player in two critical areas of drug discovery: as a modifiable scaffold for creating diverse compound libraries and as an ideal starting fragment in Fragment-Based Drug Discovery (FBDD).
Physicochemical Properties
A clear understanding of a molecule's physical properties is critical for its effective use in synthesis and screening. Key properties of Ethyl 2-methoxybenzoate are summarized below.
| Property | Value | Source |
| CAS Number | 7335-26-4 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Solubility | Insoluble in water; Soluble in ethanol | |
| SMILES | CCOC(=O)c1ccccc1OC | [6] |
| InChI Key | FNODWEPAWIJGPM-UHFFFAOYSA-N | [6] |
Section 1: Synthesis of the Core Scaffold
The most common and efficient method for preparing Ethyl 2-methoxybenzoate is the Fischer esterification of 2-methoxybenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis.
Protocol 1: Fischer Esterification of 2-Methoxybenzoic Acid
This protocol details the synthesis of Ethyl 2-methoxybenzoate, adapted from established procedures for similar benzoate derivatives.[4][5]
Principle: The carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄), activating the carbonyl carbon for nucleophilic attack by ethanol. The subsequent elimination of a water molecule yields the ester. The reaction is driven to completion by using an excess of the alcohol reactant and, if necessary, by removing water as it is formed.
Materials:
-
2-Methoxybenzoic acid
-
Absolute Ethanol (reagent grade, anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
5% Sodium Bicarbonate (NaHCO₃) solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard reflux glassware with a heating mantle and condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methoxybenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the solution. Causality Note: The acid protonates the carbonyl oxygen of the benzoic acid, dramatically increasing the electrophilicity of the carbonyl carbon and making it susceptible to attack by the weakly nucleophilic ethanol.
-
Reflux: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting benzoic acid is consumed.
-
Workup - Quenching: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the resulting oil in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water, 5% aqueous sodium bicarbonate solution, and finally with brine. Causality Note: The bicarbonate wash is critical for neutralizing the sulfuric acid catalyst and removing any unreacted 2-methoxybenzoic acid by converting it to its water-soluble sodium salt.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude Ethyl 2-methoxybenzoate.
-
Purification (Optional): If required, the product can be further purified by vacuum distillation.
Section 2: A Scaffold for Palladium-Catalyzed Cross-Coupling
While useful on its own, the true power of the Ethyl 2-methoxybenzoate scaffold is unlocked through functionalization, particularly halogenation. Introducing a bromine or iodine atom onto the aromatic ring transforms it into a versatile substrate for palladium-catalyzed cross-coupling reactions—the workhorses of modern medicinal chemistry for constructing C-C, C-N, and C-O bonds.[7]
A prime example is the use of a brominated analog, such as Ethyl 2-bromo-4-methoxybenzoate, in Suzuki, Heck, and Buchwald-Hartwig reactions to build molecular complexity.[7]
Section 3: Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. This representative protocol outlines the coupling of a halogenated Ethyl 2-methoxybenzoate derivative with a generic arylboronic acid.
Principle: A palladium(0) catalyst reacts with the aryl halide (oxidative addition) to form a Pd(II) complex. Transmetalation with a boronate species (formed from the boronic acid and a base) followed by reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst.
Materials:
-
Halogenated Ethyl 2-methoxybenzoate derivative (e.g., Ethyl 2-bromo-4-methoxybenzoate) (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the halogenated ester, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Causality Note: This is crucial because the active Pd(0) catalyst and some intermediates in the catalytic cycle are sensitive to oxidation by atmospheric oxygen, which would deactivate the catalyst and halt the reaction.
-
Solvent and Catalyst Addition: Add the degassed solvent(s) followed by the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110°C) for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is typically purified by flash column chromatography on silica gel to yield the pure biaryl product.
Section 4: Application in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of small, low-complexity molecules ("fragments") against a biological target.[8] Fragments that bind, albeit weakly, are then optimized and grown into more potent, drug-like molecules.[9]
Ethyl 2-methoxybenzoate is an excellent candidate for inclusion in an FBDD library. Its molecular weight (180.20 g/mol ) and calculated LogP (~2.4) fall squarely within the desirable range for fragments, ensuring adequate solubility and a higher probability of forming high-quality, efficient interactions with a protein target.[1][6][10]
The workflow for using a fragment like Ethyl 2-methoxybenzoate involves:
-
Screening: A library containing the fragment is screened against a protein target using biophysical techniques (e.g., NMR, X-ray crystallography, SPR).
-
Hit Validation: Binding of the fragment is confirmed and characterized.
-
Hit-to-Lead Optimization: The validated fragment "hit" is elaborated. Synthetic chemists use the scaffold's reactivity (as described in Section 2) to either "grow" the fragment by adding new functional groups or "link" it with other fragments that bind nearby to create a larger, higher-affinity molecule.[9][11]
Section 5: Analytical Characterization
Confirmation of structure and purity is paramount. Standard analytical techniques should be employed for Ethyl 2-methoxybenzoate and its derivatives.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure. Spectroscopic data for related compounds show characteristic aromatic, methoxy, and ethyl ester signals.[4]
-
Mass Spectrometry (MS): Provides molecular weight confirmation.[1]
-
Infrared Spectroscopy (IR): A strong carbonyl (C=O) stretch for the ester group is expected around 1720-1740 cm⁻¹.[4]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a standard method for assessing the purity of the compound and its reaction products.[10] A typical method might use a C18 column with a mobile phase of acetonitrile and water with a formic or phosphoric acid modifier.[10]
Conclusion
Ethyl 2-methoxybenzoate is a deceptively simple molecule whose value in medicinal chemistry is realized through its application as a versatile and synthetically tractable building block. Its utility as a core scaffold for diversification via powerful cross-coupling reactions and its ideal properties as a fragment for FBDD campaigns make it a valuable tool in the modern drug discovery arsenal. The protocols and workflows described herein provide a framework for researchers to leverage this compound in the synthesis of novel and potentially therapeutic agents.
References
-
Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81784, Ethyl 2-Methoxybenzoate. Retrieved from [Link]
-
MDPI. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl ortho-anisate, 7335-26-4. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Ethyl 2-methoxybenzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Moellhausen S.p.A. (n.d.). Ethyl-2-Methoxy Benzoate. Retrieved from [Link]
-
Ballart, B., Martí, J., Velasco, D., López-Calahorra, F., Pascual, J., García, M. L., Cabré, F., & Mauleón, D. (2000). Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists. European Journal of Medicinal Chemistry, 35(4), 439-447. Retrieved from [Link]
-
Brear, P., De Fusco, C., Atkinson, E. L., Iegre, J., Francis-Newton, N. J., Venkitaraman, A. R., Hyvönen, M., & Spring, D. R. (2022). A fragment-based approach leading to the discovery of inhibitors of CK2α with a novel mechanism of action. RSC Medicinal Chemistry, 13, 1420-1426. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 2-methoxybenzoate (C10H12O3). Retrieved from [Link]
-
Culham, A. (2018). Ethyl 2-Methoxybenzoate. Culham Research Group. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Ethyl 2-methoxybenzoate. Retrieved from [Link]
-
Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal, 283(17), 3096-3118. Retrieved from [Link]
-
Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2, 67-82. Retrieved from [Link]
-
Vajda, S., Allen, K., Keseru, G., & Whitty, A. (2019). Development and applications of fragment based drug design methods. Boston University. Retrieved from [Link]
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Experimental procedure for methylation of Ethyl salicylate
Title: A Robust and Detailed Experimental Protocol for the O-Methylation of Ethyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, in-depth guide to the O-methylation of ethyl salicylate, yielding ethyl 2-methoxybenzoate. This transformation is a fundamental example of the Williamson ether synthesis, a cornerstone of organic chemistry with wide-ranging applications in pharmaceutical and fine chemical synthesis. This document moves beyond a simple recitation of steps, offering a rationale for procedural choices, ensuring scientific integrity through a self-validating protocol, and grounding all claims in authoritative references. Detailed methodologies, safety protocols, and characterization data are presented to equip researchers with the knowledge for successful and reproducible execution.
Introduction: The Significance of O-Methylation
The methylation of phenolic hydroxyl groups is a critical transformation in organic synthesis. It serves to protect the hydroxyl group, modify the biological activity of a molecule, and alter its physicochemical properties, such as solubility and lipophilicity. Ethyl salicylate, a common fragrance and flavoring agent, possesses a phenolic hydroxyl group that can be readily methylated to produce ethyl 2-methoxybenzoate. This product is a valuable intermediate in the synthesis of various organic compounds.[1] The underlying reaction, the Williamson ether synthesis, is a versatile and widely employed method for the formation of ethers.[2][3]
Chemical Principles and Mechanism
The O-methylation of ethyl salicylate is achieved through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The key steps are:
-
Deprotonation: The weakly acidic phenolic hydroxyl group of ethyl salicylate is deprotonated by a strong base to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate.
-
Displacement: The nucleophilic attack results in the displacement of a leaving group from the methylating agent, forming the desired ether product, ethyl 2-methoxybenzoate.
The choice of base and methylating agent is crucial for the success of the reaction. Strong bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used to ensure complete deprotonation of the phenol.[4] Dimethyl sulfate ((CH3)2SO4) is a highly effective methylating agent due to the excellent leaving group ability of the methyl sulfate anion.[5][6]
Experimental Workflow Overview
The overall experimental procedure can be visualized as a sequence of distinct stages, from preparation to final product analysis.
Figure 1. A schematic overview of the experimental workflow for the methylation of ethyl salicylate.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the methylation of phenolic compounds.[4][7]
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Ethyl Salicylate | C9H10O3 | 166.17 | 5.0 g | >99% | Sigma-Aldrich |
| Dimethyl Sulfate | (CH3)2SO4 | 126.13 | 4.2 mL | >99% | Acros Organics |
| Sodium Hydroxide | NaOH | 40.00 | 1.5 g | >97% | Fisher Scientific |
| Dichloromethane | CH2Cl2 | 84.93 | 100 mL | ACS Grade | VWR |
| Saturated Sodium Bicarbonate | NaHCO3(aq) | - | 50 mL | - | Lab Prepared |
| Brine (Saturated NaCl) | NaCl(aq) | - | 50 mL | - | Lab Prepared |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | 5 g | >98% | Alfa Aesar |
| Silica Gel | SiO2 | - | 50 g | 60 Å, 230-400 mesh | Sorbent Technologies |
| Hexanes | C6H14 | - | 200 mL | ACS Grade | EMD Millipore |
| Ethyl Acetate | C4H8O2 | 88.11 | 50 mL | ACS Grade | J.T. Baker |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin-layer chromatography (TLC) plates (silica gel coated)
Reaction Procedure
Safety First: Dimethyl sulfate is extremely toxic and a suspected carcinogen. It must be handled with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and safety goggles. Have a quenching solution (e.g., concentrated ammonium hydroxide) readily available in case of spills.
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Reagent Addition: To the flask, add ethyl salicylate (5.0 g, 30.1 mmol) and dichloromethane (50 mL). In a separate beaker, dissolve sodium hydroxide (1.5 g, 37.5 mmol) in 10 mL of water. Carefully add the NaOH solution to the reaction flask with stirring.
-
Addition of Methylating Agent: Place dimethyl sulfate (4.2 mL, 44.4 mmol) in the dropping funnel. Add the dimethyl sulfate dropwise to the vigorously stirred reaction mixture over 30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain reflux for 3-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent. The product, ethyl 2-methoxybenzoate, will have a higher Rf value than the starting material, ethyl salicylate.
-
Quenching: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Carefully and slowly add 20 mL of a 10% aqueous ammonium hydroxide solution to the reaction mixture to quench any unreacted dimethyl sulfate. Stir for 30 minutes.
Work-up and Purification
-
Separation: Transfer the reaction mixture to a 250 mL separatory funnel. Separate the organic layer from the aqueous layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).[8][9] Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to obtain pure ethyl 2-methoxybenzoate as a colorless oil.
Product Characterization
The identity and purity of the synthesized ethyl 2-methoxybenzoate should be confirmed by spectroscopic methods.
Spectroscopic Data
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (neat, cm-1) |
| Ethyl Salicylate (Starting Material) | 10.85 (s, 1H, -OH), 7.85 (dd, 1H), 7.45 (ddd, 1H), 6.95 (d, 1H), 6.85 (t, 1H), 4.40 (q, 2H, -OCH2CH3), 1.40 (t, 3H, -OCH2CH3) | 170.2, 161.8, 135.5, 129.9, 119.0, 117.5, 112.7, 61.4, 14.2 | 3180 (-OH), 3070, 2980, 1680 (C=O), 1610, 1480, 1440, 1370, 1300, 1250, 1210, 1080, 750 |
| Ethyl 2-methoxybenzoate (Product) | 7.75 (dd, 1H), 7.40 (ddd, 1H), 6.95 (t, 1H), 6.90 (d, 1H), 4.35 (q, 2H, -OCH2CH3), 3.85 (s, 3H, -OCH3), 1.35 (t, 3H, -OCH2CH3) | 166.8, 158.9, 133.2, 131.5, 120.2, 112.0, 61.0, 55.9, 14.2 | 3070, 2980, 2940, 2840, 1725 (C=O), 1595, 1485, 1460, 1435, 1290, 1240, 1080, 1040, 750 |
(Note: Spectroscopic data are compiled from various sources and may show slight variations depending on the instrument and conditions used.[1][10][11][12][13][14])
The successful methylation is confirmed by:
-
The disappearance of the phenolic -OH proton signal around 10.85 ppm in the 1H NMR spectrum.
-
The appearance of a new singlet at approximately 3.85 ppm in the 1H NMR spectrum, corresponding to the methoxy (-OCH3) protons.
-
The disappearance of the broad -OH stretching band around 3180 cm-1 in the IR spectrum.
-
A shift in the carbonyl (C=O) stretching frequency in the IR spectrum from ~1680 cm-1 to ~1725 cm-1 due to the removal of intramolecular hydrogen bonding.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Incomplete deprotonation of the phenol. | Ensure the base is of good quality and used in sufficient excess. |
| Inactive methylating agent. | Use a fresh bottle of dimethyl sulfate. | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC and ensure it has gone to completion. | |
| Presence of starting material after reaction | Incomplete reaction. | Increase the reaction time or the amount of methylating agent. |
| Formation of multiple products | Side reactions. | Ensure the reaction temperature is controlled. |
| Difficulty in separating layers during work-up | Emulsion formation. | Add a small amount of brine to the separatory funnel. |
References
-
PubChem. Ethyl 2-methoxybenzoate. National Center for Biotechnology Information. [Link]
-
Science in Motion. Synthesis of Ethyl Salicylate from Salicylic Acid. [Link]
-
SIELC Technologies. Ethyl 2-methoxybenzoate. [Link]
-
PubChem. Ethyl Salicylate. National Center for Biotechnology Information. [Link]
-
FooDB. Showing Compound Ethyl salicylate (FDB001028). [Link]
-
NIST. Benzoic acid, 2-methoxy-, ethyl ester. NIST Chemistry WebBook. [Link]
-
Freitas, M. S. et al. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega. [Link]
-
AIR Unimi. METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. [Link]
- Google Patents.
-
Utah Tech University. Williamson Ether Synthesis. [Link]
-
ResearchGate. Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
ResearchGate. O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. [Link]
-
NIST. Benzoic acid, 2-hydroxy-, ethyl ester. NIST Chemistry WebBook. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
OUCI. Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate.... [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
ACS Publications. A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. [Link]
- Google Patents.
-
Hive Novel Discourse. Methylation of phenols using DMC and a PTC. [Link]
-
Mol-Instincts. 118-61-6 Ethyl salicylate C9H10O3. [Link]
-
PubMed. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. [Link]
-
Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]
-
ResearchGate. IR, Raman and SERS spectra of ethyl salicylate. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
ACS Publications. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate.... [Link]
-
Chegg. Consider the structure of ethyl salicylate and it's 1H NMR spectrum.... [Link]
- Google Patents.
-
Science and Education Publishing. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques. [Link]
-
MDPI. Green Synthesis of Ultraviolet Absorber 2-Ethylhexyl Salicylate: Experimental Design and Artificial Neural Network Modeling. [Link]
-
The Good Scents Company. ethyl salicylate. [Link]
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Application Note: A Robust Reverse-Phase HPLC Method for the Separation and Quantification of Ethyl 2-methoxybenzoate
Abstract
This application note details a highly reliable and efficient reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Ethyl 2-methoxybenzoate. This protocol is specifically designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a precise and accurate analytical method for this compound. The developed isocratic method utilizes a C18 stationary phase with a UV detector, demonstrating excellent performance and robustness.
Introduction
Ethyl 2-methoxybenzoate (also known as Ethyl o-anisate) is an aromatic ester with applications in the fragrance, flavor, and pharmaceutical industries. Its accurate quantification is crucial for quality control, stability studies, and research purposes. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the analysis of moderately polar to non-polar compounds, making it the ideal choice for the separation of Ethyl 2-methoxybenzoate from potential impurities and formulation matrices.[1]
The physicochemical properties of Ethyl 2-methoxybenzoate, particularly its moderate hydrophobicity as indicated by a LogP of approximately 2.3, make it an excellent candidate for retention and separation on a non-polar stationary phase like C18. This application note provides a comprehensive, step-by-step protocol for a validated RP-HPLC method, including the rationale behind the selection of chromatographic parameters to ensure a self-validating and trustworthy analytical system.
Experimental
Materials and Reagents
-
Ethyl 2-methoxybenzoate reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Phosphoric acid (85%, analytical grade)
-
Formic acid (analytical grade)
Instrumentation
A standard HPLC system equipped with the following components is suitable for this method:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The optimized chromatographic conditions for the analysis of Ethyl 2-methoxybenzoate are summarized in the table below.
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 240 nm |
| Run Time | Approximately 10 minutes |
Rationale for Method Development
The selection of these parameters is based on the physicochemical properties of Ethyl 2-methoxybenzoate and established chromatographic principles for similar aromatic esters.[2][3]
-
Stationary Phase: A C18 column was chosen due to its wide availability and proven effectiveness in retaining and separating aromatic compounds.[1] The non-polar nature of the C18 stationary phase provides the necessary hydrophobic interactions with the moderately non-polar Ethyl 2-methoxybenzoate.
-
Mobile Phase: A mobile phase consisting of acetonitrile and water offers a good balance of solvent strength and low viscosity. Acetonitrile was selected as the organic modifier for its excellent elution strength for aromatic compounds. The addition of 0.1% phosphoric acid helps to sharpen the peak shape by suppressing the ionization of any residual silanol groups on the stationary phase and ensuring consistent analyte ionization state. For applications requiring mass spectrometry (MS) compatibility, 0.1% formic acid can be used as an alternative to phosphoric acid.[4][5]
-
Detection Wavelength: While a specific UV spectrum for Ethyl 2-methoxybenzoate is not widely published, data from its positional isomer, Ethyl 3-methoxybenzoate, and the structurally similar compound, ethyl salicylate, indicate strong absorbance in the UV region.[2][6] Ethyl 3-methoxybenzoate shows absorbance maxima around 220-240 nm and 280-300 nm.[6] Methods for ethyl salicylate have utilized wavelengths such as 237 nm and 304 nm.[2][3] A wavelength of 240 nm was chosen as it is expected to provide high sensitivity for Ethyl 2-methoxybenzoate while minimizing interference from potential matrix components. A photodiode array (PDA) detector can be used to confirm the optimal wavelength during method development.
Protocols
Mobile Phase Preparation
To prepare 1 L of the mobile phase (Acetonitrile:Water with 0.1% Phosphoric Acid, 65:35 v/v):
-
Carefully measure 650 mL of HPLC grade acetonitrile into a 1 L graduated cylinder.
-
Add 350 mL of HPLC grade water to the same cylinder.
-
Transfer the mixture to a 1 L solvent bottle.
-
Add 1.0 mL of 85% phosphoric acid to the solvent bottle.
-
Mix thoroughly and degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of Ethyl 2-methoxybenzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 10 minutes to ensure complete dissolution.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation will vary depending on the matrix. A generic protocol for a solid sample is provided below:
-
Accurately weigh a quantity of the sample expected to contain Ethyl 2-methoxybenzoate.
-
Dissolve the sample in a known volume of methanol to obtain a theoretical concentration within the calibration range.
-
Sonicate the solution for 15 minutes to ensure complete extraction.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, further dilute the filtered solution with the mobile phase to bring the concentration within the linear range of the assay.
System Suitability and Validation
To ensure the reliability of the analytical results, system suitability tests should be performed before each analytical run. The method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3]
System Suitability
Inject the working standard solution (e.g., 50 µg/mL) six times and evaluate the following parameters:
-
Tailing Factor: Should be ≤ 2.0
-
Theoretical Plates: Should be ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%
Method Validation
The following parameters should be assessed to validate the analytical method:
-
Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of Ethyl 2-methoxybenzoate in a placebo or blank sample.
-
Linearity: The linearity of the method should be established by constructing a calibration curve with at least five different concentrations. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by performing recovery studies on spiked samples at three different concentration levels. The recovery should be within 98-102%.
-
Precision: Assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision). The RSD for multiple measurements should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Workflow Diagram
Caption: Workflow for the RP-HPLC analysis of Ethyl 2-methoxybenzoate.
Conclusion
The RP-HPLC method described in this application note provides a simple, accurate, and reliable means for the separation and quantification of Ethyl 2-methoxybenzoate. The use of a standard C18 column and a common mobile phase composition makes this method easily transferable to most analytical laboratories. The detailed protocol and the rationale behind the experimental choices offer a solid foundation for routine analysis and further method development.
References
- BenchChem. "Application Note: High-Performance Liquid Chromatography (HPLC)
- BenchChem.
- SIELC Technologies. "Separation of Ethyl salicylate on Newcrom R1 HPLC column." Accessed January 3, 2026.
- BenchChem. "A Comparative Guide to the Quantification of Ethyl Salicylate: HPLC vs. Alternative Analytical Methods." Accessed January 3, 2026.
- SIELC Technologies.
- BenchChem. "Application Note: Analysis of Methyl 2-(3-acetylphenyl)benzoate using a Validated RP-HPLC Method." Accessed January 3, 2026.
- SIELC Technologies.
- SIELC Technologies. "Separation of Benzoic acid, 2-hydroxy-3,5-dinitro-, methyl ester on Newcrom R1 HPLC column." Accessed January 3, 2026.
- PubChem. "Ethyl 2-Methoxybenzoate | C10H12O3 | CID 81784.
- HELIX Chromatography. "HPLC Methods for analysis of Benzoic acid." Accessed January 3, 2026.
- BenchChem. "Ethyl Salicylate Reagent|CAS 118-61-6|For Research." Accessed January 3, 2026.
- Taylor & Francis Online. "Method Development and Validation of Preservatives Determination...using HPLC." Accessed January 3, 2026.
- PubChem. "Ethyl Salicylate | C9H10O3 | CID 8365.
- NIST. "Ethyl-3-methoxybenzoate." National Institute of Standards and Technology. Accessed January 3, 2026.
- ChemAnalyst. "118-61-6 Ethyl salicylate C9H10O3, Formula,NMR,Boiling Point,Density,Flash Point." Accessed January 3, 2026.
- ResearchGate.
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- SpectraBase. "Ethylsalicylate - Optional[UV-VIS] - Spectrum." Accessed January 3, 2026.
- The Good Scents Company. "ethyl salicylate, 118-61-6." Accessed January 3, 2026.
- NIST. "Benzoic acid, 2-methoxy-, ethyl ester." National Institute of Standards and Technology. Accessed January 3, 2026.
Sources
Application Note: High-Resolution NMR Spectroscopy of Ethyl 2-methoxybenzoate
Abstract: This comprehensive guide provides detailed protocols for the preparation of Ethyl 2-methoxybenzoate samples for both qualitative and quantitative Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development and chemical analysis, this document elucidates the critical parameters and theoretical underpinnings necessary for acquiring high-quality, reproducible NMR data. The protocols emphasize methodological robustness, from solvent selection and sample concentration to the use of internal standards for purity assessment, ensuring scientific integrity and data reliability.
Introduction: The Analytical Significance of Ethyl 2-methoxybenzoate
Ethyl 2-methoxybenzoate (CAS No: 7335-26-4), an aromatic ester, serves as a key building block in organic synthesis and is utilized as a flavoring and fragrance agent.[1][2] Its molecular structure, featuring an ethyl ester and a methoxy group on a benzene ring, presents a distinct NMR spectral signature. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation and purity assessment of such small molecules.[3]
High-resolution ¹H and ¹³C NMR spectra provide definitive information on the molecular framework, confirming the identity and integrity of the compound. Furthermore, Quantitative NMR (qNMR) offers a powerful, non-destructive method for determining the absolute purity of a sample against a certified reference material, a critical requirement in pharmaceutical and chemical manufacturing.[4][5] The accuracy of any NMR analysis, however, is fundamentally dependent on meticulous sample preparation. This guide provides the expertise-driven protocols to achieve that goal.
Analyte Profile and Physicochemical Properties
A thorough understanding of the analyte's properties is the first step in designing a robust NMR experiment. Ethyl 2-methoxybenzoate is a liquid at room temperature, a property that simplifies handling and dissolution.[6]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [7][8] |
| Molecular Weight | 180.20 g/mol | [1][7][8] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | ~235-262 °C | [2][8] |
| IUPAC Name | ethyl 2-methoxybenzoate | [1] |
| SMILES | CCOC(=O)C1=CC=CC=C1OC | [1] |
Based on its ester and ether functionalities and aromatic character, Ethyl 2-methoxybenzoate is readily soluble in common non-polar to moderately polar organic solvents, making solvent selection straightforward.
The Cornerstone of Quality Spectra: Deuterated Solvent Selection
In ¹H NMR spectroscopy, the overwhelming signal from protonated solvents would completely obscure the analyte's signals. Therefore, deuterated solvents, where hydrogen (¹H) atoms are replaced by deuterium (²H), are essential.[9][10] The deuterium nucleus resonates at a different frequency, rendering the solvent "invisible" in the ¹H spectrum.[11] Furthermore, the deuterium signal provides the crucial "lock" signal that modern NMR spectrometers use to stabilize the magnetic field during data acquisition, ensuring high resolution and signal stability.[3]
Causality of Choice: For Ethyl 2-methoxybenzoate, the primary selection criterion is its excellent solubility. The choice of solvent also influences the chemical shifts of the analyte, although this effect is generally minor for routine analysis.
| Solvent | Formula | ¹H Residual Peak (ppm) | ¹³C Signal (ppm) | Rationale for Use |
| Chloroform-d | CDCl₃ | 7.26 (singlet) | 77.16 (triplet) | Primary Recommendation. Excellent solubility for aromatic esters. Its residual peak is a sharp singlet that rarely interferes with analyte signals. |
| Acetone-d₆ | C₃D₆O | 2.05 (quintet) | 29.84 (septet), 206.26 | A good alternative if signals in the aromatic region need to be free from any potential solvent overlap. |
| Benzene-d₆ | C₆D₆ | 7.16 (singlet) | 128.06 (triplet) | Can be used to induce different chemical shifts (aromatic solvent-induced shifts) to resolve overlapping signals, but not recommended for routine analysis. |
| DMSO-d₆ | C₂D₆SO | 2.50 (quintet) | 39.52 (septet) | Highly polar; generally not necessary for this analyte but useful if analyzing in the presence of more polar impurities. Can be difficult to remove from the sample. |
Note: Chemical shifts of residual peaks can vary slightly depending on temperature, concentration, and the sample matrix.[11]
Protocol I: Qualitative Analysis for Structural Confirmation
Objective: To prepare a sample of Ethyl 2-methoxybenzoate for acquiring ¹H and ¹³C NMR spectra to verify its chemical structure.
Guiding Principle: For qualitative analysis, the primary goal is to achieve a high-resolution spectrum with a good signal-to-noise ratio (S/N). The exact concentration is less critical than ensuring complete dissolution and sample homogeneity.
Materials:
-
Ethyl 2-methoxybenzoate (analyte)
-
Deuterated Chloroform (CDCl₃), ≥99.8% D
-
High-quality 5 mm NMR tubes (e.g., Norell S-5-500-7 or equivalent)[12]
-
Glass Pasteur pipette and bulb
-
Small glass vial (e.g., 1-dram)
-
Cotton wool or pipette filter
Equipment:
-
Analytical balance
-
Vortex mixer
Step-by-Step Methodology:
-
Weigh the Analyte: In a clean, dry glass vial, weigh approximately 10-20 mg of Ethyl 2-methoxybenzoate.[12][13] This amount is sufficient for a high-quality ¹H spectrum within a few scans and a ¹³C spectrum in a reasonable timeframe.
-
Add the Solvent: Using a glass Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial.[12][14] This volume will create a sample height of 40-50 mm in a standard 5 mm NMR tube, which is optimal for the instrument's shim system to achieve high magnetic field homogeneity.[13][17]
-
Ensure Complete Dissolution: Cap the vial and vortex for 20-30 seconds to ensure the sample is fully dissolved. Visually inspect the solution against a light source. It should be clear and free of any particulate matter or cloudiness.[16][17]
-
Filter and Transfer to NMR Tube: Place a small plug of cotton wool into the neck of a clean Pasteur pipette. Use this filter-pipette to transfer the solution from the vial into the NMR tube.[13]
-
Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and contamination from atmospheric moisture.[16] Label the tube clearly with a permanent marker. Do not use paper labels, as they can interfere with the sample spinning in the spectrometer.[12]
-
Final Inspection: Wipe the outside of the NMR tube, particularly the lower 10 cm, with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust before inserting it into the spectrometer.[13]
Protocol II: Quantitative NMR (qNMR) for Purity Assessment
Objective: To prepare a sample to determine the precise purity of Ethyl 2-methoxybenzoate using an internal standard.
Guiding Principle: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5] By comparing the integral of a known analyte peak to the integral of a peak from a co-dissolved internal standard of known purity and mass, the analyte's purity can be calculated with high accuracy.[18]
Selection of an Internal Standard: The choice of internal standard is the most critical decision in qNMR. The ideal standard must:
-
Have high, certified purity (≥99%).
-
Be chemically stable and non-reactive with the analyte or solvent.[19]
-
Possess one or more sharp NMR signals that do not overlap with any analyte or impurity signals.[18][20]
-
Be accurately weighable (i.e., not highly volatile or hygroscopic).[4]
For Ethyl 2-methoxybenzoate in CDCl₃, a suitable internal standard is 1,4-Dinitrobenzene . It is a stable, crystalline solid with a simple aromatic singlet at ~8.4 ppm, well-separated from the analyte's signals.
Materials:
-
Ethyl 2-methoxybenzoate (analyte)
-
1,4-Dinitrobenzene (Internal Standard, Certified Reference Material)
-
Deuterated Chloroform (CDCl₃), ≥99.8% D in a sealed ampoule to minimize water content
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and bulb, small glass vial
Equipment:
-
Microbalance (readability to 0.01 mg or better)
-
Vortex mixer
Step-by-Step Methodology:
-
Precise Weighing: Using a microbalance, accurately weigh ~15-20 mg of Ethyl 2-methoxybenzoate directly into a clean, dry vial. Record the mass to the highest precision possible (e.g., 18.55 mg).
-
Weigh the Internal Standard: To the same vial, add an approximately equimolar amount of the internal standard, 1,4-Dinitrobenzene (MW: 168.11 g/mol ). For ~18 mg of analyte (0.1 mmol), this corresponds to ~17 mg of the standard. Accurately weigh and record the mass (e.g., 17.21 mg).
-
Add Solvent and Dissolve: Add ~0.7 mL of CDCl₃ to the vial. Cap tightly and vortex until both components are fully dissolved. This may take longer than for the qualitative sample. Gentle warming in a water bath can be used if necessary, but ensure the sample is returned to room temperature before analysis.
-
Transfer and Prepare for Analysis: Following steps 4-6 from the qualitative protocol, filter the solution into a clean NMR tube, cap, label, and clean the exterior.
Experimental and Logical Workflow
The following diagram outlines the decision-making process and experimental flow for preparing an NMR sample of Ethyl 2-methoxybenzoate.
Caption: Logical workflow for preparing Ethyl 2-methoxybenzoate NMR samples.
Expected Spectral Data and Interpretation
After proper sample preparation, the resulting ¹H NMR spectrum should be well-resolved. Based on published data, the following approximate chemical shifts are expected in CDCl₃.[21]
-
~7.8 ppm (dd, 1H): Aromatic proton ortho to the ester group.
-
~7.45 ppm (ddd, 1H): Aromatic proton para to the methoxy group.
-
~6.97 ppm (m, 2H): Remaining two aromatic protons.
-
~4.37 ppm (q, 2H): Methylene (-CH₂-) protons of the ethyl group.
-
~3.90 ppm (s, 3H): Methyl (-CH₃) protons of the methoxy group.
-
~1.39 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl group.
For qNMR analysis, the singlet from the methoxy group at ~3.90 ppm (representing 3 protons) is an excellent choice for integration due to its sharpness and separation from other signals. This would be compared against the singlet from 1,4-Dinitrobenzene at ~8.4 ppm (representing 4 protons).
References
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
- UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
- Benchchem. (n.d.). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
- Sigma-Aldrich. (n.d.). NMR Deuterated Solvent Properties Reference Chart.
- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
- Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
- National Center for Biotechnology Information. (n.d.). Ethyl 2-Methoxybenzoate. PubChem Compound Database.
- Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation).
- Georgia Tech NMR Center. (2023, August 29). Small molecule NMR sample preparation.
- University of York. (n.d.). Quantitative NMR Spectroscopy.
- Evans, D. A. (n.d.). Internal Standards. Harvard University.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
- The Good Scents Company. (n.d.). ethyl ortho-anisate, 7335-26-4.
- University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
- Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- ChemicalBook. (n.d.). Ethyl 2-methylbenzoate(87-24-1) 13C NMR spectrum.
- Moellhausen S.p.A. (n.d.). Ethyl-2-Methoxy Benzoate.
- ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides.
- ChemicalBook. (n.d.). Ethyl 2-methylbenzoate(87-24-1) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). Ethyl 2-methoxybenzoate AldrichCPR.
- Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-methoxy-, ethyl ester. NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604).
- ChemicalBook. (n.d.). Ethyl 4-methoxybenzoate(94-30-4) 13C NMR spectrum.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
- ChemicalBook. (n.d.). Ethyl 4-methoxybenzoate(94-30-4) 1H NMR spectrum.
- Benchchem. (n.d.). A Comparative Guide to Quantitative NMR Internal Standards: Featuring N-Methylform-D1-amide.
- Sigma-Aldrich. (2017, February 8). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
- TCI Chemicals. (n.d.). Ethyl 2-Methoxybenzoate 7335-26-4.
- ChemicalBook. (n.d.). Ethyl 2-ethoxybenzoate(6290-24-0) 1H NMR spectrum.
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-methoxybenzoate
Welcome to the technical support center for the synthesis of Ethyl 2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.
I. Foundational Principles: The Fischer-Speier Esterification
The synthesis of Ethyl 2-methoxybenzoate from 2-methoxybenzoic acid and ethanol is a classic example of a Fischer-Speier esterification.[1] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[2][3][4] Understanding the reversible nature of this equilibrium is paramount to achieving high yields.[2][5][6]
The core principle for maximizing product formation is Le Chatelier's principle, which states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress. In Fischer esterification, this is achieved by either using a large excess of one reactant (typically the alcohol) or by removing water as it is formed.[5][6][7]
Reaction Mechanism Overview
The mechanism of Fischer esterification proceeds through several key steps, each of which is reversible:[5][6][7]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[2][5][6][7]
-
Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[2][5][6][7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2][5][6]
-
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.[2][5]
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[2][5][6]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of Ethyl 2-methoxybenzoate, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: I've followed the standard procedure, but my yield of Ethyl 2-methoxybenzoate is significantly lower than expected, or I've isolated no product at all. What could be the cause?
Answer: Low or no yield in a Fischer esterification can stem from several factors, primarily related to the reaction equilibrium and conditions.
-
Incomplete Reaction: The Fischer esterification is an equilibrium-limited process.[2] Without taking steps to shift the equilibrium towards the products, the reaction may only proceed to a certain extent.
-
Solution: Employ methods to drive the reaction forward. The most common are:
-
Using Excess Alcohol: Utilizing ethanol as the solvent ensures a large molar excess, pushing the equilibrium towards the formation of the ester.[4][5] One study demonstrated that increasing the alcohol excess from a 1:1 ratio to a 10-fold excess can increase the yield from 65% to 97%.[5]
-
Water Removal: Actively removing water as it is formed is a highly effective strategy.[5] This can be accomplished using a Dean-Stark apparatus, which collects the water-toluene azeotrope, separating the water and returning the toluene to the reaction flask.[8][9]
-
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.[2]
-
Reaction Time and Temperature: The reaction may not have been heated for a sufficient duration or at a high enough temperature to reach equilibrium.
-
Solution: Ensure the reaction is refluxed at the appropriate temperature, which is dictated by the boiling point of the solvent.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Steric Hindrance: While less of a concern with ethanol (a primary alcohol), bulky groups on the carboxylic acid or alcohol can slow the reaction rate.[4] 2-methoxybenzoic acid has a substituent ortho to the carboxylic acid, which can have a minor effect.
-
Solution: While you cannot change the reactants, ensuring optimal conditions (catalyst, temperature, and time) becomes even more critical.
-
Issue 2: Difficulty in Product Purification
Question: After the work-up, I'm having trouble isolating pure Ethyl 2-methoxybenzoate. My final product is contaminated with starting material or byproducts.
Answer: Purification challenges often arise from an incomplete reaction or an improper work-up procedure.
-
Presence of Unreacted 2-methoxybenzoic Acid: The acidic starting material can be carried through the extraction process if not properly neutralized.
-
Solution: During the aqueous work-up, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.[10][11] This will deprotonate the unreacted carboxylic acid, forming the sodium salt which is soluble in the aqueous layer and can be separated. Be cautious of CO₂ evolution during this step.
-
-
Presence of Unreacted Ethanol: If a large excess of ethanol was used, it may be present in the crude product.
-
Solution: Ethanol has some solubility in common extraction solvents like ethyl acetate. Washing the organic layer with water or brine will help remove residual ethanol. Subsequently, evaporation of the solvent under reduced pressure should remove any remaining volatile ethanol.
-
-
Formation of Byproducts: Under harsh acidic conditions and high temperatures, side reactions such as ether formation from the alcohol or polymerization can occur, though these are less common for this specific reaction.
Issue 3: Reaction Monitoring and Endpoint Determination
Question: How can I effectively monitor the progress of my reaction to know when it is complete?
Answer: Monitoring the reaction is crucial to avoid unnecessarily long reaction times or stopping the reaction prematurely.
-
Thin Layer Chromatography (TLC): TLC is a simple and effective method for monitoring the progress of the reaction.
-
Procedure:
-
Prepare a TLC plate with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Spot the plate with a sample of the starting material (2-methoxybenzoic acid), a co-spot (starting material and reaction mixture), and a sample of the reaction mixture at different time points.
-
The ester product will be less polar than the carboxylic acid starting material and will therefore have a higher Rf value (travel further up the plate).
-
The reaction is considered complete when the spot corresponding to the starting material has disappeared or is no longer diminishing in intensity.
-
-
-
Gas Chromatography (GC): For a more quantitative analysis, GC can be used to monitor the disappearance of starting materials and the appearance of the product.
III. Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst to use for this synthesis?
A1: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most commonly used and effective catalysts for Fischer esterification.[1][5] Lewis acids can also be employed.[1] The choice may depend on the scale of the reaction and the sensitivity of the starting materials to specific acids.
Q2: Can I use a different alcohol instead of ethanol?
A2: Yes, other primary or secondary alcohols can be used to synthesize the corresponding esters.[1] However, tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination reactions under acidic conditions to form alkenes.[1][4]
Q3: Is it necessary to use a Dean-Stark apparatus?
A3: While not strictly necessary if you are using a large excess of ethanol, a Dean-Stark apparatus can significantly improve the yield by continuously removing water, thereby driving the equilibrium towards the product.[5] It is particularly useful when working with more precious starting materials or when aiming for the highest possible conversion.
Q4: What is the purpose of each step in the work-up procedure?
A4: A typical work-up for this reaction involves several key steps:
-
Cooling the reaction mixture: This is a crucial safety step before adding aqueous solutions.
-
Diluting with an organic solvent (e.g., ethyl acetate): This ensures the product is fully dissolved in the organic phase and makes the mixture easier to handle.
-
Washing with water: This removes the bulk of the acid catalyst and any water-soluble impurities.
-
Washing with saturated sodium bicarbonate solution: This neutralizes any remaining acid catalyst and removes unreacted 2-methoxybenzoic acid.[10]
-
Washing with brine (saturated NaCl solution): This helps to break up any emulsions and removes the majority of the dissolved water from the organic layer.
-
Drying the organic layer (e.g., with anhydrous Na₂SO₄ or MgSO₄): This removes the final traces of water from the organic solvent.[10]
-
Filtering and evaporating the solvent: This isolates the crude product.
Q5: How can I confirm the identity and purity of my Ethyl 2-methoxybenzoate product?
A5: The identity and purity of the final product can be confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the ethyl group (a quartet and a triplet), the methoxy group (a singlet), and the aromatic protons.[15]
-
¹³C NMR will show the expected number of carbon signals, including the carbonyl carbon of the ester.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretch of the ester. The disappearance of the broad O-H stretch from the carboxylic acid starting material is also a key indicator of a successful reaction.
-
Mass Spectrometry (MS): This will show the molecular ion peak corresponding to the mass of Ethyl 2-methoxybenzoate (C₁₀H₁₂O₃, MW = 180.20 g/mol ).[16]
IV. Experimental Protocols & Data
Protocol 1: Fischer Esterification using Excess Alcohol
This protocol is a standard method that relies on a large excess of ethanol to drive the reaction to completion.
Materials:
-
2-methoxybenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-methoxybenzoic acid in a large excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid).
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude Ethyl 2-methoxybenzoate.
-
Purify further by distillation under reduced pressure if necessary.
Protocol 2: Fischer Esterification with a Dean-Stark Apparatus
This protocol is designed for optimal water removal to maximize the yield.[9]
Materials:
-
2-methoxybenzoic acid
-
Ethanol
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 2-methoxybenzoic acid, ethanol (2-3 equivalents), and toluene.
-
Add a catalytic amount of p-TsOH.
-
Assemble a Dean-Stark apparatus with a reflux condenser.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[9]
-
Continue refluxing until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude Ethyl 2-methoxybenzoate.
-
Purify further by distillation under reduced pressure if necessary.
Data Summary: Expected Yields
| Method | Key Feature | Typical Yield Range |
| Excess Alcohol | Simplicity, large volume of solvent | 65-85% |
| Dean-Stark Apparatus | Efficient water removal | 85-95%+ |
Note: Yields are dependent on reaction scale, purity of reagents, and meticulous experimental technique.
V. Visualizations
Fischer Esterification Workflow
Caption: A logic diagram for troubleshooting low yield issues.
VI. References
-
Dean–Stark apparatus - Wikipedia. (n.d.). Retrieved from [Link]
-
Dean Stark Apparatus - Scoilnet. (n.d.). Retrieved from [Link]
-
Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (n.d.). Retrieved from [Link]
-
Puterbaugh, W. H., Vanselow, C. H., & Nelson, K. (1962). Esterification for the introductory organic laboratory course: A modified Dean-Stark trap. Journal of Chemical Education, 39(6), 313. [Link]
-
Llorens, L. (n.d.). Fischer Esterification: Mechanism & Examples. NROChemistry. Retrieved from [Link]
-
Fischer esterification reaction - BYJU'S. (n.d.). Retrieved from [Link]
-
Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
-
Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025, May 22). JoVE. Retrieved from [Link]
-
Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved from [Link]
-
Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Work up of ester? - ResearchGate. (2021, January 19). Retrieved from [Link]
-
Ethyl 2-Methoxybenzoate | C10H12O3 | CID 81784 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved from [Link]
-
Ethyl 2-methoxybenzoate - SIELC Technologies. (2018, May 16). Retrieved from [Link]
-
Experimental Procedure for Esterification | Writing in Biology. (2018, April 11). Retrieved from [Link]
-
Fujimoto, T., Endo, K., Nakamura, M., & Nakamura, E. (2009). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses, 86, 233. [Link]
-
(PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis - ResearchGate. (2025, October 16). Retrieved from [Link]
-
Farmer, S. (2023, January 22). Fischer Esterification. Chemistry LibreTexts. Retrieved from [Link]
-
Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Fischer Esterification. (n.d.). Retrieved from [Link]
-
Horning, E. C., Koo, J., Fish, M. S., & Walker, G. N. (1953). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL)ACRYLATE. Organic Syntheses, 33, 36. [Link]
-
Organic Mechanism Fischer Esterification 004 - YouTube. (2012, April 10). Retrieved from [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Ethyl 2-methoxybenzoate - LookChem. (n.d.). Retrieved from [Link]
-
CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents. (n.d.). Retrieved from
-
Ethyl benzoate synthesis - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2018, March 12). Retrieved from [Link]
-
ETHYL-2-METHOXYBENZOATE - United Aromatics. (n.d.). Retrieved from [Link]
-
Benzoic acid, 2-methoxy-, ethyl ester - the NIST WebBook. (n.d.). Retrieved from [Link]
-
Ethyl 2-methoxybenzoate - Amerigo Scientific. (n.d.). Retrieved from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. byjus.com [byjus.com]
- 4. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. cerritos.edu [cerritos.edu]
- 12. ETHYL (2-METHOXYBENZOYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]
- 15. rsc.org [rsc.org]
- 16. Ethyl 2-Methoxybenzoate | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 2-methoxybenzoate
Welcome to the technical support center for the synthesis of Ethyl 2-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The following content is structured in a question-and-answer format to directly address challenges you may encounter in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield in Fischer Esterification
Q: I am performing a classic Fischer esterification of 2-methoxybenzoic acid with ethanol and a strong acid catalyst (H₂SO₄), but my yield of Ethyl 2-methoxybenzoate is consistently below 60%. What are the primary factors limiting my yield and how can I improve it?
A: Low yields in the Fischer esterification of ortho-substituted benzoic acids are a common issue stemming from two main factors: the reversible nature of the reaction and steric hindrance from the ortho-substituent.
-
Reaction Equilibrium: The Fischer esterification is an equilibrium-controlled process where a carboxylic acid and an alcohol react to form an ester and water.[1][2] To achieve a high yield, the equilibrium must be shifted towards the product side, in accordance with Le Châtelier's principle.
-
Steric Hindrance (The Ortho Effect): The methoxy group at the ortho-position sterically hinders the carboxyl group. This forces the -COOH group to twist out of the plane of the benzene ring, which can disrupt resonance stabilization and affect the reactivity of the carbonyl carbon towards the incoming nucleophile (ethanol).[3][4][5] This steric hindrance slows the rate of the forward reaction.
To overcome these limitations, you must actively drive the reaction forward.
-
Use Excess Alcohol: The most straightforward method is to use the alcohol (ethanol) as the solvent, creating a large excess that shifts the equilibrium towards the ester.[2][6]
-
Remove Water: Water is a product of the reaction; its removal will pull the equilibrium to the right.[1] This can be achieved using:
-
A Dean-Stark Apparatus: If using a solvent like toluene, water can be removed azeotropically.
-
Drying Agents: Incorporating molecular sieves into the reaction mixture can sequester the water as it is formed.
-
Issue 2: Unwanted Gas Evolution and Formation of Anisole
Q: During the esterification at elevated temperatures, I observed gas evolution (bubbles) and my final product is contaminated with anisole. What is causing this?
A: This is a classic sign of acid-catalyzed decarboxylation of your starting material, 2-methoxybenzoic acid. Under strongly acidic conditions and heat, the carboxylic acid group can be eliminated as carbon dioxide (CO₂), leaving behind anisole.[7][8]
The presence of an electron-donating group (like methoxy) at the ortho or para position can facilitate this reaction by stabilizing the intermediate carbocation formed after the loss of CO₂.[8]
Caption: Acid-catalyzed decarboxylation of 2-methoxybenzoic acid.
-
Temperature Control: Avoid excessive heating. Conduct the reaction at the minimum temperature required for a reasonable reaction rate. Monitor the reaction progress closely (e.g., by TLC) and stop the heating once the starting material is consumed.
-
Choice of Catalyst: While strong acids like H₂SO₄ are effective, consider using a milder solid acid catalyst or reducing the concentration of the strong acid to minimize side reactions.
Issue 3: Contamination with Unreacted Starting Material and Hydrolysis
Q: After my workup, I've recovered a significant amount of unreacted 2-methoxybenzoic acid. Is this just an incomplete reaction, or is something else happening?
A: This issue points to the reversibility of the Fischer esterification, where the ester product, Ethyl 2-methoxybenzoate, is hydrolyzed back to the starting carboxylic acid and alcohol.[2][9] This reverse reaction is also catalyzed by acid and is driven by the presence of water.
This problem is particularly prevalent during the aqueous workup phase if not performed correctly.
Caption: Competing reactions in the synthesis of Ethyl 2-methoxybenzoate.
-
Neutralize Carefully: After the reaction is complete, cool the mixture. Before adding water, neutralize the acid catalyst. A common procedure is to pour the reaction mixture into a saturated solution of sodium bicarbonate (NaHCO₃).[6][10] Perform this step slowly and with stirring to manage the CO₂ evolution from neutralization.
-
Efficient Extraction: Immediately extract the ester into a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash and Dry: Wash the organic layer with brine to remove residual water and then dry it thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.
Issue 4: Alternative Synthesis via Williamson Ether Synthesis Leads to Isomers
Q: I am trying an alternative route: reacting Ethyl 2-hydroxybenzoate (Ethyl Salicylate) with a methylating agent (e.g., dimethyl sulfate) and a base. However, I am getting a mixture of products. What is the likely side reaction?
A: You are performing a Williamson ether synthesis. The phenoxide generated from Ethyl 2-hydroxybenzoate is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While the desired reaction is O-alkylation to form the ether, a competing side reaction is C-alkylation, where the methyl group attaches directly to the aromatic ring, typically at the positions ortho or para to the hydroxyl group.[11]
Caption: Competing O- and C-alkylation in Williamson ether synthesis.
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) can favor O-alkylation. Protic solvents can solvate the oxygen anion, making it less nucleophilic and potentially increasing the amount of C-alkylation.
-
Counter-ion: The choice of base (and thus the counter-ion) can influence the reaction. Using a base like potassium carbonate (K₂CO₃) is common.
-
Temperature: Lowering the reaction temperature generally increases the selectivity for O-alkylation over C-alkylation.
Quantitative Data Summary
The success of your synthesis is highly dependent on reaction conditions. The table below summarizes conditions that favor the desired product versus those that promote common side reactions.
| Parameter | To Maximize Ester Yield (Fischer) | To Minimize Side Reactions |
| Temperature | Reflux (Boiling point of alcohol) | Lowest effective temperature to avoid decarboxylation |
| Reagent Ratio | Large excess of ethanol (e.g., >10 equivalents)[2] | Stoichiometric (if water removal is efficient) |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) | Minimal effective concentration of acid |
| Water | Rigorous removal (Dean-Stark, molecular sieves) | Exclude from reaction; careful, non-aqueous workup |
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Wikipedia. Ortho effect. [Link]
-
ResearchGate. Observed rates for the decarboxylation of 2,4-dimethoxybenzoic acid.... [Link]
-
SIELC Technologies. Ethyl 2-methoxybenzoate. [Link]
-
ResearchGate. (PDF) How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. [Link]
-
ResearchGate. (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. [Link]
-
Quora. What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. [Link]
-
Chemistry Stack Exchange. Does unsubstituted benzoic acid not show resonance due to steric effects?. [Link]
-
Chemistry Stack Exchange. Steric inhibition of resonance in ortho-substituted benzoic acids. [Link]
-
RSC Publishing. Analysis of the ortho effect: acidity of 2-substituted benzoic acids. [Link]
-
LookChem. Ethyl 2-methoxybenzoate. [Link]
-
NIH National Library of Medicine. Decarboxylative Hydroxylation of Benzoic Acids. [Link]
-
NIH National Library of Medicine. Ethyl 2-Methoxybenzoate | C10H12O3 | CID 81784 - PubChem. [Link]
-
NIST. Benzoic acid, 2-methoxy-, ethyl ester. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
DSpace@MIT. 5.310 F17 Experiment 5: Fischer Esterification. [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
-
PubChemLite. Ethyl 2-methoxybenzoate (C10H12O3). [Link]
-
YouTube. Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). [Link]
-
Taylor & Francis Online. Decarboxylation of cinnamic acids using a ruthenium sawhorse. [Link]
-
ResearchGate. Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. [Link]
-
HMDB. Showing metabocard for 2-Methoxybenzoic acid (HMDB0032604). [Link]
-
NIH National Library of Medicine. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. [Link]
-
YouTube. The Hydrolysis of Ethyl Benzoate. [Link]
Sources
- 1. Fischer Esterification [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude Ethyl 2-Methoxybenzoate by Column Chromatography
Welcome to the technical support guide for the purification of crude Ethyl 2-methoxybenzoate. This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the column chromatography of ethyl 2-methoxybenzoate.
Q1: What is the ideal stationary phase for purifying ethyl 2-methoxybenzoate?
For compounds of moderate polarity like ethyl 2-methoxybenzoate, standard silica gel (SiO₂) is the most effective and widely used stationary phase.[1][2] Alumina can also be used, but silica gel generally provides better separation for this class of compounds. The particle size of the silica gel is crucial; 70–230 mesh is suitable for gravity columns, while 230–400 mesh is preferred for flash chromatography to achieve higher resolution.[1]
Q2: How do I select the optimal solvent system (mobile phase)?
The most common and effective solvent system for ethyl 2-methoxybenzoate is a mixture of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent like ethyl acetate.[3][4][5]
-
Starting Point: Begin by testing different ratios of Hexane:Ethyl Acetate using Thin Layer Chromatography (TLC).
-
Target Rf Value: The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.25-0.35 for ethyl 2-methoxybenzoate.[3][6] This Rf value ensures that the compound moves down the column at a reasonable rate, allowing for good separation from both less polar and more polar impurities.
Q3: How much silica gel should I use for my column?
The ratio of silica gel to crude sample weight is critical for achieving good separation. The required ratio depends on the difficulty of the separation, which is determined by the difference in Rf values (ΔRf) between your product and the nearest impurities.
| Separation Difficulty | ΔRf on TLC | Recommended Silica:Crude Ratio (w/w) |
| Easy | > 0.2 | 30:1 |
| Moderate | 0.1 - 0.2 | 50:1 to 70:1 |
| Difficult | < 0.1 | 100:1 or higher |
For a typical purification of ethyl 2-methoxybenzoate, a ratio of 50:1 is a robust starting point.[7]
Q4: Should I use wet or dry loading to apply my sample to the column?
Both methods are effective, but the choice depends on the solubility of your crude sample in the mobile phase.
-
Wet Loading: This is the preferred method if your crude product dissolves completely in a minimal amount of the starting mobile phase.[7] It involves dissolving the sample and carefully pipetting it onto the top of the packed column.[8]
-
Dry Loading: Use this method if your crude sample has poor solubility in the mobile phase or if you need to use a stronger solvent for dissolution.[7][8] To dry load, dissolve the crude mixture in a suitable volatile solvent (like dichloromethane), add a small amount of silica gel (2-3 times the weight of your crude product), and evaporate the solvent completely to obtain a free-flowing powder.[7][8] This powder is then carefully added to the top of the column.[8]
Q5: What are the likely impurities from the synthesis of ethyl 2-methoxybenzoate?
Common impurities may include unreacted starting materials such as 2-methoxybenzoic acid and excess ethanol, or by-products from the reaction. 2-methoxybenzoic acid is significantly more polar and will have a much lower Rf value, making it easy to separate. Other potential impurities could be isomers or related esters formed during synthesis.
In-Depth Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation: Product and impurity spots are overlapping or streaking on the TLC of collected fractions. | 1. Incorrect Solvent System: The polarity of the mobile phase is too high, causing all compounds to elute too quickly. 2. Column Overloading: Too much sample was loaded for the amount of silica used. 3. Poor Column Packing: The presence of air bubbles, channels, or cracks in the silica bed leads to an uneven solvent front.[1][9] 4. Sample Insolubility: The sample precipitated at the top of the column. | 1. Re-optimize the mobile phase. Decrease the proportion of the polar solvent (e.g., ethyl acetate) to lower the Rf values and increase the separation between spots.[10] 2. Use more silica gel. Increase the silica-to-sample ratio. For difficult separations, a 100:1 ratio may be necessary.[7] 3. Repack the column carefully. Ensure the silica slurry is homogenous and allow it to settle evenly. Gently tap the column during packing to dislodge air bubbles.[1] Always keep the solvent level above the silica bed.[9] 4. Use the dry loading technique. [7][8] |
| Product Eluting Too Slowly or Not at All: The desired compound has an Rf near zero and is stuck at the top of the column. | 1. Solvent System is Not Polar Enough: The mobile phase lacks the strength to move the compound down the polar silica gel. 2. Compound Degradation: The compound may be unstable on silica gel.[10] | 1. Increase the mobile phase polarity. Gradually increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture (gradient elution).[7] 2. Test for stability. Spot your compound on a TLC plate and let it sit for an hour before eluting to see if it degrades. If it does, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the mobile phase.[5][10] |
| Product Eluting Too Quickly: The product comes out in the first few fractions, mixed with non-polar impurities. | 1. Solvent System is Too Polar: The mobile phase is too strong, causing all compounds to elute near the solvent front. | 1. Decrease the mobile phase polarity. Increase the proportion of the non-polar solvent (hexanes) to achieve the target Rf of ~0.3.[3] |
| Cracked or Dry Column Bed: The silica gel bed has visible cracks or has pulled away from the column walls. | 1. Solvent Level Dropped: The level of the mobile phase dropped below the top of the silica bed. | 1. This column is compromised and cannot be salvaged. A cracked column leads to poor separation as the sample will channel through the cracks. The column must be repacked. Prevention: Always ensure the silica bed is covered with solvent throughout the entire process.[9] |
| Irregular Band Shape: The band of the compound is not horizontal as it moves down the column. | 1. Improper Sample Loading: The initial sample band was not loaded evenly across the silica surface. 2. Column is Not Vertical: A tilted column will cause the solvent to flow unevenly. | 1. Load the sample carefully. Ensure the top of the silica bed is perfectly flat. Add a thin layer of sand on top of the silica to help distribute the sample and prevent disturbance of the bed when adding solvent.[7] 2. Ensure proper setup. Use a level and secure the column with clamps in a perfectly vertical position. |
Visual Workflow and Troubleshooting Diagrams
Purification Workflow
This diagram outlines the complete process for the purification of ethyl 2-methoxybenzoate.
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Decision Tree
Use this diagram to diagnose and resolve common purification issues.
Caption: Decision Tree for Troubleshooting Chromatography.
Detailed Experimental Protocol: Flash Chromatography
This protocol describes the purification of ~1g of crude ethyl 2-methoxybenzoate using flash chromatography.
1. Materials and Setup
-
Crude Ethyl 2-methoxybenzoate (~1.0 g)
-
Silica Gel (230-400 mesh), ~50 g
-
Glass chromatography column (e.g., 40 mm diameter)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Sand (washed)
-
TLC plates (silica gel coated)
-
Collection vessels (test tubes or flasks)
-
Air or Nitrogen line with a flow controller
2. Step-by-Step Methodology
-
Determine the Eluent:
-
Prepare several small solvent mixtures of Hexane:Ethyl Acetate (e.g., 19:1, 9:1, 4:1).
-
Using TLC, identify the solvent system that gives an Rf of ~0.3 for the product. For this example, let's assume 9:1 Hexane:Ethyl Acetate is optimal.
-
Prepare a bulk quantity of this eluent (~1 L).
-
-
Pack the Column (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.[7]
-
In a beaker, mix ~50 g of silica gel with the 9:1 eluent to form a consistent slurry.[7]
-
Pour the slurry into the column. Use additional eluent to rinse all silica into the column.
-
Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.[1]
-
Open the stopcock and use gentle air pressure to push the solvent through, compacting the silica bed. Do not let the solvent level drop below the top of the silica.[3]
-
Once the bed is stable, add a ~1 cm layer of sand on top to protect the silica surface.[7]
-
-
Load the Sample (Dry Loading Recommended):
-
Dissolve the ~1.0 g of crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).
-
Add ~3 g of silica gel to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8]
-
Drain the solvent in the column down to the level of the top sand layer.
-
Carefully add the silica-adsorbed sample onto the top of the column, ensuring an even layer.
-
Gently add a final thin layer of sand on top of the sample.
-
-
Elute the Column and Collect Fractions:
-
Carefully add the 9:1 eluent to the column, taking care not to disturb the top layers.
-
Apply gentle air pressure to achieve a steady flow rate (e.g., ~5 cm/minute drop in solvent level).
-
Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 20 mL fractions for a 40 mm column).
-
Continuously monitor the solvent level and replenish as needed. Never let the column run dry.
-
-
Analyze Fractions:
-
Spot every second or third fraction onto a TLC plate.
-
Elute the TLC plate with the same 9:1 solvent system and visualize under a UV lamp.
-
Identify the fractions containing the pure product. Fractions at the beginning and end of the product elution may be mixed with impurities.
-
-
Isolate the Product:
-
Combine the fractions identified as pure.
-
Remove the solvent using a rotary evaporator to yield the purified ethyl 2-methoxybenzoate.
-
Confirm the purity of the final product using TLC and/or other analytical techniques (e.g., NMR spectroscopy).
-
References
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 5). How To Prepare Silica Gel Slurry For Column Chromatography? Retrieved from [Link]
-
ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Ethyl 2-methoxybenzoate. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Preparation Silica Gel for Better Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.). Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
Sources
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- 6. How to set up and run a flash chromatography column. [reachdevices.com]
- 7. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
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- 9. youtube.com [youtube.com]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Purification & Synthesis
Welcome to the Technical Support Center. This guide is designed for our partners in research, science, and drug development. Here, we address common challenges encountered during synthesis and purification, providing in-depth, field-tested solutions. Our goal is to empower you with the knowledge to troubleshoot effectively, ensuring the integrity and purity of your final compounds.
Troubleshooting Guide: Post-Reaction Purification
Issue: Residual 2-Methoxybenzoic Acid in Final Product
Question: I've completed a reaction where 2-methoxybenzoic acid was used as a starting material, and now I'm struggling to remove the unreacted portion from my desired product. What is the most effective method to achieve this separation?
Answer: This is a frequent challenge in organic synthesis. Unreacted starting materials can complicate downstream processes and compromise the purity of your final compound. The most reliable method for removing 2-methoxybenzoic acid is to exploit its acidic nature through a liquid-liquid extraction using a mild aqueous base.
The underlying principle is a simple acid-base reaction. 2-Methoxybenzoic acid, with a pKa around 4.0, is a moderately strong organic acid.[1][2][3] By washing your organic reaction mixture with a basic solution, you deprotonate the carboxylic acid, converting it into its corresponding carboxylate salt (sodium 2-methoxybenzoate). This salt is highly soluble in water and will be selectively drawn into the aqueous phase, leaving your neutral or less acidic product behind in the organic layer.
-
Acidity and pKa: The carboxyl group on 2-methoxybenzoic acid readily donates a proton in the presence of a base. The pKa of the acid and the pH of the aqueous solution are the critical factors governing the efficiency of this separation.
-
Differential Solubility: The key to the extraction is the dramatic shift in solubility. The protonated acid form is soluble in many organic solvents, while the deprotonated salt form is highly soluble in water and poorly soluble in most common organic solvents.[1][4]
Recommended Protocol: Basic Aqueous Extraction
This protocol assumes your desired product is stable to mild bases and is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether).
Step-by-Step Methodology
-
Preparation:
-
Ensure your crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent. Transfer this solution to a separatory funnel.
-
Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% aqueous solution of sodium carbonate (Na₂CO₃). Sodium bicarbonate is generally preferred as it is a weaker base and less likely to cause unwanted side reactions like hydrolysis of esters.
-
-
First Extraction:
-
Add a volume of the basic aqueous solution to the separatory funnel that is approximately equal to the volume of the organic layer.
-
Stopper the funnel and invert it gently. Crucially, vent the funnel frequently by opening the stopcock while the funnel is inverted. The reaction between the acid and bicarbonate/carbonate will produce carbon dioxide (CO₂) gas, leading to a pressure buildup.
-
Shake the funnel for 1-2 minutes with periodic venting.
-
-
Phase Separation:
-
Place the funnel back on a ring stand and allow the layers to separate completely. The upper layer will typically be the organic phase and the lower layer the aqueous phase (this depends on the density of the organic solvent relative to water).
-
Carefully drain the lower aqueous layer.
-
-
Repeat Extraction:
-
Repeat the extraction (steps 2 and 3) with a fresh portion of the basic solution. Two to three washes are usually sufficient to remove all the acidic impurity.
-
-
Neutral Wash:
-
To remove any residual base from the organic layer, wash it once with water and then with a saturated sodium chloride solution (brine). The brine wash helps to break up any emulsions and further dries the organic layer.
-
-
Drying and Concentration:
-
Drain the final organic layer into an Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator to isolate your purified product.
-
Workflow Visualization
Caption: Workflow for removing acidic impurities via basic extraction.
Frequently Asked Questions (FAQs)
Q1: How can I verify that the 2-methoxybenzoic acid has been removed?
A: Thin-Layer Chromatography (TLC) is the most straightforward method for validation. Spot your crude mixture, the purified organic layer, and a standard of 2-methoxybenzoic acid on the same TLC plate. After running the plate in an appropriate solvent system, the spot corresponding to the acid should be absent or significantly diminished in the lane of your purified product.
Q2: I am seeing a white precipitate form between the layers during extraction. What is it?
A: This is likely the sodium salt of 2-methoxybenzoic acid that has precipitated out because its concentration has exceeded its solubility in the aqueous layer. This can happen if the initial concentration of the acid is very high. To resolve this, add more water to the separatory funnel to dissolve the precipitate before draining the aqueous layer.
Q3: What if my desired product is also acidic or is sensitive to base?
A: This requires a more nuanced approach.
-
If your product is weakly acidic: You may be able to use a very mild base like sodium bicarbonate. If the pKa of your product is significantly higher (less acidic) than that of 2-methoxybenzoic acid (pKa ~4), a careful extraction with a buffered solution or a controlled amount of NaHCO₃ might work.
-
If your product is base-sensitive: An alternative method like column chromatography is recommended.
Q4: Are there alternatives to liquid-liquid extraction?
A: Yes, several other techniques can be effective depending on the nature of your product.
-
Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities. Since 2-methoxybenzoic acid is quite polar due to its carboxylic acid group, it will have a strong affinity for silica gel. Your less polar product will likely elute first.
-
Recrystallization: If you can find a solvent system where your product has high solubility at an elevated temperature and low solubility at room temperature, while the 2-methoxybenzoic acid remains soluble at all temperatures (or vice-versa), recrystallization can be an excellent purification method.
-
Solid-Phase Extraction (SPE): You can use an SPE cartridge with a basic sorbent (e.g., an anion exchange resin). As you pass your organic solution through the cartridge, the acidic 2-methoxybenzoic acid will be retained by the sorbent, and your neutral product will pass through.
Data Summary: Properties of 2-Methoxybenzoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₃ | [1][5] |
| Molecular Weight | 152.15 g/mol | [1][5][6] |
| Appearance | White to off-white crystalline powder | [7][8] |
| Melting Point | 98-103 °C | [1][3][9] |
| pKa | ~3.7 - 4.1 | [1][2][3] |
| Solubility (Water) | Slightly soluble to sparingly soluble | [1][2][8] |
| Solubility (Organic) | Soluble in ethanol, sparingly in methanol & chloroform | [1][3][4] |
References
-
2-Methoxybenzoic acid | C8H8O3 | CID 11370 . PubChem. [Link]
-
Showing Compound 2-Methoxybenzoic acid (FDB010544) . FooDB. [Link]
-
Showing metabocard for 2-Methoxybenzoic acid (HMDB0032604) . Human Metabolome Database. [Link]
-
Chemical Properties of Benzoic acid, 2-methoxy- (CAS 579-75-9) . Cheméo. [Link]
-
Benzoic acid, 2-methoxy- . NIST WebBook. [Link]
-
2-Methoxybenzoic acid (CAS 579-75-9): Odor profile, Properties, & IFRA compliance . TGSC Information System. [Link]
-
Reaction progression trends for the acid activation of 2-methoxybenzoic acid . ResearchGate. [Link]
-
2-Methoxybenzoic acid . LabSolutions. [Link]
Sources
- 1. 2-Methoxybenzoic acid | 529-75-9 [chemicalbook.com]
- 2. Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB [foodb.ca]
- 3. 2-Methoxybenzoic acid CAS#: 529-75-9 [amp.chemicalbook.com]
- 4. scent.vn [scent.vn]
- 5. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. chemimpex.com [chemimpex.com]
- 8. o-Anisic acid | 579-75-9 [chemicalbook.com]
- 9. 2-Methoxybenzoic acid ReagentPlus , 99 o-Anisic acid [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Yield in Fischer Esterification of Hindered Acids
Welcome to the technical support center for professionals in research, science, and drug development. As a Senior Application Scientist, I understand the nuances and challenges encountered in synthetic organic chemistry. This guide is designed to provide in-depth, actionable solutions for a common yet frustrating problem: low yields in the Fischer esterification of sterically hindered carboxylic acids.
Understanding the Core Challenge: Steric Hindrance in Fischer Esterification
The Fischer esterification is a cornerstone of organic synthesis, valued for its simplicity and use of common reagents. It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water.[1][2] However, its efficiency dramatically decreases when dealing with sterically hindered substrates.
Why does steric hindrance cause low yields?
The primary reason lies in the reaction mechanism. The process involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid, leading to a tetrahedral intermediate.[3][4] Steric bulk around the carboxylic acid's carbonyl group or on the alcohol's hydroxyl group physically obstructs this attack, making the formation of the crucial tetrahedral intermediate energetically unfavorable and slowing down the reaction rate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues you might be facing in the lab and provide solutions grounded in chemical principles.
Q1: My standard Fischer esterification protocol is giving me less than 30% yield with a hindered acid. What's the first thing I should try?
Answer: The first and most critical step is to address the unfavorable equilibrium of the Fischer esterification.[1][3] According to Le Chatelier's principle, you can drive the reaction forward by either using a large excess of one reactant or by removing a product as it forms.[4][5][6]
-
Increase the Excess of the Alcohol: If your alcohol is not sterically hindered and is relatively inexpensive, using it as the solvent (a large excess) can significantly shift the equilibrium towards the ester product.[5][7]
-
Remove Water: Water is a byproduct of the reaction, and its presence allows for the reverse reaction (ester hydrolysis) to occur.[5][6] Removing water as it forms is a highly effective strategy to drive the reaction to completion.[5][8][9]
Experimental Protocol: Water Removal with a Dean-Stark Apparatus
The Dean-Stark apparatus is a classic piece of glassware designed for azeotropic removal of water.
Step-by-Step Methodology:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: In the flask, combine your hindered carboxylic acid, the alcohol (typically 1.5-3 equivalents), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid), and an appropriate solvent that forms an azeotrope with water (e.g., toluene or benzene).
-
Reaction: Heat the mixture to reflux. The solvent-water azeotrope will vaporize, condense in the condenser, and collect in the Dean-Stark trap.
-
Separation: As the condensate cools, the denser water will separate and collect at the bottom of the trap, while the solvent will overflow back into the reaction flask.
-
Monitoring: Continue the reaction until no more water collects in the trap, indicating the reaction has reached completion.
Caption: Workflow for water removal using a Dean-Stark apparatus.
Q2: I've tried using a Dean-Stark trap, but the yield is still unsatisfactory. Are there alternative catalysts that are more effective for hindered substrates?
Answer: Yes, while traditional Brønsted acids like sulfuric acid are common, they may not be optimal for sterically demanding reactions and can sometimes lead to side reactions like dehydration, especially with tertiary alcohols.[4][10] Several other catalytic systems can be more effective.
-
Lewis Acids: Lewis acids can also catalyze the reaction.[3] Catalysts like tin(II) chloride, tetrabutyl titanate, and zinc carbonate have been used for esterifying hindered carboxylic acids.[11]
-
Bulky Catalysts: In some cases, specialized, bulky catalysts can be highly effective. For instance, bulky diarylammonium arenesulfonates have been shown to be selective esterification catalysts.
| Catalyst Type | Examples | Advantages for Hindered Substrates |
| Brønsted Acids | H₂SO₄, p-TsOH | Inexpensive, readily available. |
| Lewis Acids | SnCl₂, Ti(OBu)₄, ZnCO₃ | Can be milder and more selective.[11] |
| Specialized Catalysts | Bulky Diarylammonium Arenesulfonates | Designed for high selectivity in challenging esterifications. |
Q3: My starting material is sensitive to strong acids and high temperatures. What are my options?
Answer: When dealing with acid-sensitive substrates, the harsh conditions of the Fischer esterification are unsuitable.[12] In these cases, it's necessary to turn to alternative esterification methods that proceed under milder conditions.
Alternative Esterification Methods for Hindered, Acid-Sensitive Substrates
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, with a catalytic amount of 4-dimethylaminopyridine (DMAP).[12] The reaction is typically run at room temperature and is highly effective for hindered substrates, including the formation of t-butyl esters.[12][13]
-
Formation of an Acyl Chloride Intermediate: This is a two-step process that is often very effective for even highly hindered acids.
-
Step 1: Convert the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[10][12]
-
Step 2: The isolated acyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the ester. This second step is generally fast and high-yielding.[14]
-
-
Alkylation of the Carboxylate: This method avoids acidic conditions altogether.
-
Step 1: Deprotonate the carboxylic acid with a non-nucleophilic base (e.g., sodium hydride or potassium carbonate) to form the carboxylate salt.
-
Step 2: The carboxylate anion then acts as a nucleophile and is alkylated with a suitable electrophile, such as an alkyl halide (e.g., methyl iodide for a methyl ester), to form the ester via an SN2 reaction.[10][12]
-
Caption: Decision tree for troubleshooting low esterification yields.
Q4: Can I use tertiary alcohols in Fischer esterification with hindered acids?
Answer: It is generally not recommended. Tertiary alcohols are poor nucleophiles due to steric hindrance and are prone to elimination (dehydration) under the strong acidic conditions of the Fischer esterification, which leads to the formation of alkenes as side products.[1][4][10] For the esterification of hindered acids with tertiary alcohols, methods like the Steglich esterification or the acyl chloride route are much more reliable.
Summary of Key Takeaways
-
Identify the Root Cause: For hindered acids, low yields in Fischer esterification are primarily due to steric hindrance impeding the formation of the tetrahedral intermediate and an unfavorable reaction equilibrium.
-
Optimize First: Before abandoning the Fischer esterification, attempt to drive the equilibrium by removing water (e.g., with a Dean-Stark trap) or using a large excess of the alcohol.
-
Consider Milder Alternatives: For acid-sensitive or particularly challenging substrates, alternative methods that avoid harsh acidic conditions are superior. The Steglich esterification and the acyl chloride route are powerful options.
-
Avoid Problematic Substrates: Be cautious with tertiary alcohols in Fischer esterification, as they are likely to undergo elimination.
By systematically diagnosing the problem and applying the appropriate strategic adjustments to your protocol, you can overcome the challenges of esterifying sterically hindered carboxylic acids and significantly improve your reaction yields.
References
- Method for esterifying sterically hindered carboxylic acids. (n.d.). Google Patents.
-
Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
How to synthesize ester from sterically bulky carboxylic acid ? (n.d.). Reddit. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Fischer Esterification | Mechanism + Easy TRICK! (2021, October 29). YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 17). Comparison: Esterification with acyl chloride and alcohol vs Fischer esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
How can I improve the yield of my Fischer Esterification? (n.d.). Reddit. Retrieved from [Link]
-
A New Method for the Esterification of Certain Sterically Hindered Acids. (1954). Journal of the American Chemical Society, 76(21), 5439. [Link]
-
-
The Fischer Esterification. (n.d.). Retrieved from [Link]
-
-
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
-
[FREE] How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. (n.d.). Brainly. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. community.wvu.edu [community.wvu.edu]
- 8. youtube.com [youtube.com]
- 9. brainly.com [brainly.com]
- 10. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
- 11. JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google Patents [patents.google.com]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: NMR Spectroscopic Analysis of Ethyl 2-methoxybenzoate
Welcome to the technical support center for the analysis of Ethyl 2-methoxybenzoate via Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and interpret NMR data, ensuring the purity and identity of your compound. Here, we combine theoretical principles with practical, field-tested advice to address common challenges encountered during synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure Ethyl 2-methoxybenzoate?
A1: The expected chemical shifts are crucial for confirming the structure of your target molecule. Below is a table summarizing the approximate chemical shifts you should observe in a deuterated chloroform (CDCl₃) solvent.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.78-7.80 | m | 1H | Ar-H |
| Aromatic | ~7.44-7.49 | m | 1H | Ar-H |
| Aromatic | ~6.96-6.98 | m | 2H | Ar-H |
| Methoxy | ~3.90 | s | 3H | -OCH₃ |
| Ethyl (-CH₂-) | ~4.37 | q | 2H | -OCH₂CH₃ |
| Ethyl (-CH₃) | ~1.39 | t | 3H | -OCH₂CH₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Carbonyl | ~166 | C=O |
| Aromatic | ~158 | Ar-C |
| Aromatic | ~133 | Ar-C |
| Aromatic | ~131 | Ar-C |
| Aromatic | ~120 | Ar-C |
| Aromatic | ~114 | Ar-C |
| Aromatic | ~112 | Ar-C |
| Methoxy | ~56 | -OCH₃ |
| Ethyl (-CH₂-) | ~61 | -OCH₂CH₃ |
| Ethyl (-CH₃) | ~14 | -OCH₂CH₃ |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument.[1]
Q2: I see a broad singlet around 1.56 ppm in my ¹H NMR spectrum. What could it be?
A2: A broad singlet around 1.56 ppm in CDCl₃ is very commonly attributed to water (H₂O).[2] The chemical shift of water is highly variable and can be influenced by temperature, concentration, and the presence of acidic or basic impurities. To confirm, you can perform a D₂O shake test.
Q3: Why do I have a peak around 7.26 ppm in my ¹H NMR spectrum?
A3: A peak at approximately 7.26 ppm is characteristic of the residual non-deuterated solvent in deuterated chloroform (CHCl₃).[2] This is a very common impurity and is present in most CDCl₃ samples.
Troubleshooting Guide: Identifying Impurities
This section provides a systematic approach to identifying common impurities observed in the NMR spectrum of Ethyl 2-methoxybenzoate synthesized via Fischer esterification of 2-methoxybenzoic acid and ethanol.
Workflow for Impurity Identification
Caption: Workflow for identifying impurities in Ethyl 2-methoxybenzoate via NMR.
Problem 1: Signals Corresponding to Starting Materials are Present.
Cause: Incomplete reaction is a common reason for the presence of starting materials. The Fischer esterification is a reversible reaction, and if the equilibrium is not sufficiently shifted towards the products, unreacted 2-methoxybenzoic acid and ethanol will remain.[3]
Identification:
-
2-Methoxybenzoic Acid: Look for a broad singlet in the downfield region of the ¹H NMR spectrum, typically above 10 ppm, corresponding to the carboxylic acid proton. The aromatic protons will also show a distinct pattern.
-
Ethanol: A triplet around 1.25 ppm (CH₃) and a quartet around 3.70 ppm (CH₂) are characteristic of ethanol.[4] The hydroxyl proton signal can be broad and its chemical shift is variable.
Troubleshooting Protocol:
-
Check Reaction Conditions: Ensure that the reaction was carried out for a sufficient amount of time and at the appropriate temperature.
-
Water Removal: The removal of water is critical to drive the equilibrium towards the ester product.[3] Consider using a Dean-Stark apparatus during the reaction.
-
Purification: If starting materials are present in the final product, purification via column chromatography or distillation is necessary.
Problem 2: Unexpected Aromatic Signals.
Cause: The presence of isomeric impurities, such as Ethyl 4-methoxybenzoate, can occur if the starting 2-methoxybenzoic acid was not pure.
Identification:
-
Ethyl 4-methoxybenzoate: This isomer will show a more symmetrical pattern in the aromatic region of the ¹H NMR spectrum, typically two doublets.[5]
Troubleshooting Protocol:
-
Analyze Starting Material: Obtain an NMR spectrum of the starting 2-methoxybenzoic acid to check for isomeric impurities.
-
Purification: Careful purification of the final product by column chromatography can separate the isomers.
Problem 3: Presence of Solvent Impurities.
Cause: Solvents used in the reaction or work-up can be carried through to the final product if not adequately removed.
Identification:
-
Consult a table of common NMR solvent impurities.[2][6] For example, diethyl ether will show a quartet at ~3.48 ppm and a triplet at ~1.21 ppm in CDCl₃.[4]
Troubleshooting Protocol:
-
Drying: Ensure the product is thoroughly dried under vacuum to remove volatile solvents.
-
Solvent Selection: Use high-purity solvents for both the reaction and the work-up.
Table of Potential Impurities and their ¹H NMR Chemical Shifts in CDCl₃
| Impurity | Chemical Shift (ppm) | Multiplicity | Assignment |
| 2-Methoxybenzoic Acid | >10 (broad s), Aromatic signals | - | -COOH, Ar-H |
| Ethanol | ~3.70 (q), ~1.25 (t) | quartet, triplet | -CH₂-, -CH₃ |
| Diethyl Ether | ~3.48 (q), ~1.21 (t) | quartet, triplet | -CH₂-, -CH₃ |
| Ethyl Acetate | ~4.12 (q), ~2.05 (s), ~1.26 (t) | quartet, singlet, triplet | -OCH₂-, -COCH₃, -CH₃ |
| Dichloromethane | ~5.30 (s) | singlet | CH₂Cl₂ |
| Acetone | ~2.17 (s) | singlet | CH₃COCH₃ |
Experimental Protocols
Protocol 1: D₂O Shake Test for Identifying Water and other Exchangeable Protons
Objective: To confirm the presence of water or other labile protons (e.g., -OH, -COOH).
Procedure:
-
Acquire a standard ¹H NMR spectrum of your sample in CDCl₃.
-
To the same NMR tube, add 1-2 drops of deuterium oxide (D₂O).
-
Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing.
-
Allow the layers to separate.
-
Re-acquire the ¹H NMR spectrum.
Expected Result: The signal corresponding to water and any other exchangeable protons will either disappear or significantly decrease in intensity due to proton-deuterium exchange.
Protocol 2: Spiking the Sample
Objective: To confirm the identity of a suspected impurity.
Procedure:
-
Acquire a ¹H NMR spectrum of your sample.
-
Add a small amount (a few drops of a dilute solution or a tiny crystal) of the suspected impurity (e.g., pure ethanol) to the NMR tube.
-
Re-acquire the ¹H NMR spectrum.
Expected Result: If the suspected impurity is present in your original sample, the intensity of the corresponding peaks will increase upon spiking. No new peaks should appear for that specific compound.
Visualizing the Synthesis and Potential Byproducts
The following diagram illustrates the Fischer esterification reaction for the synthesis of Ethyl 2-methoxybenzoate and highlights potential side reactions or unreacted starting materials.
Caption: Synthesis of Ethyl 2-methoxybenzoate and potential impurities.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. RSC Advances, 4(98), 55371-55379. Available at: [Link]
-
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 3. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- 5. Ethyl 4-methoxybenzoate(94-30-4) 1H NMR [m.chemicalbook.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Fundamentals of Mobile Phase Optimization for Ethyl 2-methoxybenzoate
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused guide on mastering the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 2-methoxybenzoate. As a Senior Application Scientist, my goal is to move beyond generic advice and offer a resource grounded in chromatographic principles and field-proven experience. Here, you will find not just protocols, but the causal logic behind them, enabling you to troubleshoot effectively and optimize your separations with confidence.
Ethyl 2-methoxybenzoate is a neutral, moderately non-polar aromatic ester, making it an ideal candidate for Reversed-Phase (RP) HPLC. The primary separation mechanism in RP-HPLC is the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[1] The more hydrophobic the analyte, the more strongly it will be retained. With a LogP of approximately 2.44, Ethyl 2-methoxybenzoate exhibits sufficient hydrophobicity for good retention on standard C18 columns.[2]
The mobile phase, a blend of water and a miscible organic solvent, is the primary tool for controlling retention and selectivity. The most common organic modifiers are acetonitrile (ACN) and methanol (MeOH).[3] The choice between them is a critical first step in method development, as they offer different selectivities due to their unique chemical properties.[4]
| Property | Acetonitrile (ACN) | Methanol (MeOH) | Significance in HPLC |
| Polarity Index | 5.8 | 5.1 | Methanol is slightly more polar than Acetonitrile. |
| Elution Strength | Stronger | Weaker | For the same percentage, ACN will elute compounds faster than MeOH in RP-HPLC. |
| Viscosity | Low | Higher (especially when mixed with water) | Lower viscosity of ACN/water mixtures leads to lower backpressure, allowing for higher flow rates or longer columns.[3] |
| Solvent Type | Aprotic | Protic | Methanol can act as a hydrogen bond donor, which can create different interactions with analytes and alter selectivity compared to ACN.[4] |
| UV Cutoff | ~190 nm | ~205 nm | ACN's lower UV cutoff is advantageous for detecting analytes at low wavelengths.[5] |
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific chromatographic problems in a direct question-and-answer format, providing both the "how" to fix an issue and the "why" it works.
Q1: My peak for Ethyl 2-methoxybenzoate is tailing excessively (Tailing Factor > 1.2). What are the likely causes and how do I fix it?
A1: Peak tailing is one of the most common chromatographic issues and can compromise both quantification and resolution.[6] For a neutral compound like Ethyl 2-methoxybenzoate, the causes can be narrowed down.
-
Causality 1: Secondary Silanol Interactions. Even on modern, end-capped C18 columns, residual silanol groups (Si-OH) on the silica surface can be present. The slightly acidic nature of these silanols can interact with polar functional groups on the analyte (like the ester and ether oxygens in Ethyl 2-methoxybenzoate), creating a secondary, undesirable retention mechanism that leads to tailing.[7]
-
Solution: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress the ionization of the silanol groups, effectively "masking" them and minimizing these secondary interactions.[2][7] A mobile phase pH between 2 and 4 is generally ideal for minimizing silanol interactions and ensuring method robustness.[8]
-
-
Causality 2: Column Contamination or Degradation. The accumulation of strongly retained sample components on the column inlet frit or stationary phase can distort the peak flow path.[6] Similarly, operating at a high pH (e.g., > 8) can dissolve the silica backbone of the column, leading to voids and poor peak shape.[9]
-
Solution: First, try flushing the column with a strong solvent (e.g., 100% ACN or isopropanol). If this fails, reverse the column (if permitted by the manufacturer) and flush it to waste.[6] Using a guard column or an in-line filter is a cost-effective way to protect the analytical column from contamination.[9][10] If the problem persists after these steps, the column may be irreversibly damaged and require replacement.[11]
-
-
Causality 3: Extra-Column Volume. Excessive tubing length or diameter between the injector, column, and detector can cause band broadening, which often manifests as tailing, particularly for early-eluting peaks.[7]
-
Solution: Minimize the length and internal diameter of all connection tubing. Ensure all fittings are properly seated (e.g., using PEEK fingertight fittings) to eliminate dead volumes.
-
Q2: I'm observing peak fronting for my analyte. What's wrong?
A2: Peak fronting, where the front of the peak is less steep than the back, is typically caused by two main issues:
-
Causality 1: Sample Overload. Injecting too much sample mass onto the column can saturate the stationary phase.[11][12] This causes some analyte molecules to travel through the column without being retained, leading to a fronting peak shape.
-
Solution: Systematically reduce the concentration of your sample or decrease the injection volume. For example, dilute the sample 10-fold and reinject. If the peak shape improves and becomes more symmetrical, overload was the issue.
-
-
Causality 2: Sample Solvent Incompatibility. If the sample is dissolved in a solvent that is significantly stronger (less polar in RP-HPLC) than the mobile phase, the sample band will not focus properly at the head of the column.[13] This leads to band distortion and peak fronting.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition.[11] If sample solubility is an issue, use the weakest solvent possible that still provides adequate solubility and consider reducing the injection volume.
-
Q3: An impurity peak is not well-resolved from the main Ethyl 2-methoxybenzoate peak. How can I improve the resolution?
A3: Improving resolution (Rs) requires manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[14][15]
-
Strategy 1: Optimize Selectivity (α). This is often the most powerful way to improve resolution. Selectivity is a measure of the separation between two peak maxima.
-
Solution A: Change Organic Modifier. Switch from Acetonitrile to Methanol, or vice versa. The different solvent properties (protic vs. aprotic) can change the interaction with your analytes, potentially altering their elution order and improving separation.[4][15]
-
Solution B: Adjust Temperature. Lowering the column temperature generally increases retention and can sometimes improve resolution, while higher temperatures can decrease run time but may also affect selectivity.[16][17] It is crucial to experiment within the stable range of your column.
-
Solution C: Change Stationary Phase. If mobile phase changes are insufficient, changing the column chemistry can provide a significant change in selectivity. For aromatic compounds like Ethyl 2-methoxybenzoate and related impurities, a Phenyl-Hexyl or a Biphenyl phase can offer alternative π-π interactions compared to a standard C18, which may dramatically improve resolution.[14][15]
-
-
Strategy 2: Increase Efficiency (N). Higher efficiency results in narrower, sharper peaks, which are easier to resolve.
-
Strategy 3: Increase Retention Factor (k). Increasing the retention of the peaks (moving them further down the chromatogram) can provide more time for separation.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common HPLC peak shape and resolution issues.
Frequently Asked Questions (FAQs)
-
Q: What is a good starting mobile phase for Ethyl 2-methoxybenzoate analysis?
-
A: A great starting point is a gradient elution using a C18 column.[19] Begin with Mobile Phase A as Water with 0.1% Formic Acid and Mobile Phase B as Acetonitrile with 0.1% Formic Acid. A generic gradient from 40% B to 90% B over 15-20 minutes should elute the compound and give a good initial overview of any impurities.
-
-
Q: Why add acid to the mobile phase for a neutral compound?
-
A: While Ethyl 2-methoxybenzoate is neutral, adding acid serves two key purposes for method robustness: 1) It suppresses the ionization of acidic residual silanols on the column, preventing peak tailing.[7] 2) It ensures that any potential acidic impurities or degradants (like the parent 2-methoxybenzoic acid) are in a single, non-ionized form, resulting in sharp, reproducible peaks.[4]
-
-
Q: Should I use an isocratic or gradient method?
-
A: For method development and when analyzing samples with unknown impurities, a gradient elution is highly recommended as it effectively separates compounds with a wide range of polarities.[16] For routine quality control of a pure substance where only the main peak is of interest, a simple, fast isocratic method can be developed after the initial gradient scouting is complete.
-
-
Q: What type of column is best?
Experimental Protocol: Recommended Starting Method
This protocol provides a robust starting point for developing a separation method for Ethyl 2-methoxybenzoate.
| Parameter | Recommended Condition | Rationale |
| Instrumentation | Standard HPLC with UV/DAD Detector | Allows for peak purity analysis and selection of optimal wavelength. |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Industry standard for moderately non-polar compounds.[21] |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) | Acidifier for improved peak shape and robust retention.[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) | Common organic modifier with good elution strength and low UV cutoff.[5] |
| Gradient Program | 0-2 min: 40% B2-17 min: 40% to 90% B17-20 min: 90% B20-21 min: 90% to 40% B21-25 min: 40% B (Equilibration) | A scouting gradient to elute the main peak and separate potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable and reproducible retention times.[16] |
| Detection Wavelength | 258 nm | A common detection wavelength for similar benzoate derivatives.[19][22] An initial UV scan of a standard is recommended to confirm the absorbance maximum. |
| Injection Volume | 10 µL | A typical volume to avoid overload; adjust based on sample concentration. |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.1 mg/mL. | Ensures compatibility with the initial mobile phase conditions. |
References
-
Taylor & Francis. (n.d.). Method Development and Validation of Preservatives Determination... using HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Ethyl 2-methoxybenzoate. Retrieved from [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
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uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]
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Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
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Chromatography Online. (n.d.). How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC. Retrieved from [Link]
-
Mastelf. (2025, February 28). How to Improve HPLC Resolution: Key Factors for Better Separation. Retrieved from [Link]
-
PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Butyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Unidentified Source. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Mastelf. (2024, December 11). Understanding the Stationary Phase in HPLC: A Friend's Guide. Retrieved from [Link]
-
PubMed. (n.d.). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Retrieved from [Link]
-
NIH - National Center for Biotechnology Information. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link]
-
Food Research. (2023, June 4). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma. Retrieved from [Link]
-
OSF. (n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
United States Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
-
Asian Journal of Applied Science and Technology. (2018, May 25). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Retrieved from [Link]
-
YouTube. (2021, September 13). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Mobile Phases – 10 bad habits to avoid. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A comprehensive review of method development by hplc. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on retention time of all analytes. Mobile phase: a mixture.... Retrieved from [Link]
-
International Journal of Research in Pharmaceutical and Nano Sciences. (n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Ethyl 2-Methoxybenzoate. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]
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Preventing hydrolysis of Ethyl 2-methoxybenzoate during workup
Answering your question.
Technical Support Center: Ethyl 2-methoxybenzoate Workup
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with Ethyl 2-methoxybenzoate and need to ensure its stability during reaction workup. Unintended hydrolysis is a common pitfall that can lead to yield loss and purification challenges. This document provides in-depth, field-proven insights and practical troubleshooting steps to help you navigate these challenges successfully.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis in the context of Ethyl 2-methoxybenzoate, and why is it a problem?
A: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For an ester like Ethyl 2-methoxybenzoate, this process, particularly under basic conditions (a reaction known as saponification), breaks the ester linkage. The reaction yields the corresponding carboxylate salt (sodium 2-methoxybenzoate, if using NaOH) and ethanol.[1][2][3] This is problematic for several reasons:
-
Yield Loss: Your target product, the ester, is consumed, directly reducing the yield of your synthesis.
-
Purification Complexity: You now have a significant byproduct, 2-methoxybenzoic acid (after acidification) or its salt, which has different physical properties than your ester. This complicates the purification process, often requiring additional extraction or chromatographic steps.
-
Inaccurate Analysis: The presence of the hydrolyzed acid can interfere with analytical techniques used to assess the purity and quantity of your desired ester product.
Q2: My reaction wasn't performed in water. How can hydrolysis still occur during the workup?
A: Most organic reactions require a "workup" step after the reaction is complete. This phase almost always involves the use of aqueous solutions to quench reagents, neutralize acidic or basic catalysts, and wash the organic phase during a liquid-liquid extraction.[4][5] It is during these aqueous steps that the ester is exposed to conditions that can promote hydrolysis. Even if the main reaction is anhydrous, the workup introduces the necessary components—water and often a base or acid—for hydrolysis to occur.
Q3: Are there specific conditions that make Ethyl 2-methoxybenzoate more susceptible to hydrolysis?
A: Yes. Like all esters, Ethyl 2-methoxybenzoate is susceptible to both acid- and base-catalyzed hydrolysis. However, base-catalyzed hydrolysis (saponification) is generally faster and irreversible, making it the primary concern during workup.[1][2][6] The key factors that accelerate hydrolysis are:
-
High pH (Basic Conditions): The presence of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) provides a high concentration of the hydroxide nucleophile (OH⁻) that attacks the ester.[1][7]
-
Elevated Temperatures: Increasing the temperature significantly increases the rate of the hydrolysis reaction. Workups performed at room temperature or higher are much riskier than those performed in an ice bath.
-
Prolonged Exposure: The longer the ester is in contact with aqueous basic or acidic conditions, the more hydrolysis will occur. Efficient and rapid workup procedures are crucial.
The ortho-methoxy group in Ethyl 2-methoxybenzoate makes the carbonyl carbon more susceptible to nucleophilic attack compared to an ortho-hydroxy group, which could participate in stabilizing intramolecular hydrogen bonding. This suggests that ortho-methoxybenzoates may hydrolyze more readily than their ortho-hydroxy counterparts under basic conditions.[8]
Q4: How can I visually identify if significant hydrolysis has occurred during my workup?
A: While thin-layer chromatography (TLC) is the most definitive method for detection, you may observe physical signs. If you are washing your organic layer with a basic solution (e.g., NaHCO₃) and then acidify the aqueous layer, the formation of a sudden, dense white precipitate is a strong indicator of hydrolysis. This precipitate is the water-insoluble 2-methoxybenzoic acid.[9] During a liquid-liquid extraction, you might also notice a "soapy" or emulsified layer between the organic and aqueous phases, which can sometimes be caused by the formation of the carboxylate salt, the very basis of soap production (saponification).[1][10]
Troubleshooting and Proactive Prevention Guide
This section provides actionable protocols and strategies to minimize or eliminate the hydrolysis of Ethyl 2-methoxybenzoate during your experimental workup.
Core Problem: The Saponification Mechanism
Understanding the mechanism of base-catalyzed hydrolysis is the first step toward preventing it. The process is a nucleophilic acyl substitution, driven by the irreversible acid-base reaction in the final step.
Caption: Base-catalyzed hydrolysis (saponification) of Ethyl 2-methoxybenzoate.
Proactive Prevention: Critical Workup Parameters
To avoid hydrolysis, precise control over your workup conditions is essential. The following table summarizes the key parameters and the scientific reasoning for each recommendation.
| Parameter | Recommended Condition | Rationale / Scientific Principle |
| Temperature | 0-5 °C (Ice Bath) | The rate of chemical reactions, including hydrolysis, decreases significantly at lower temperatures. Performing all aqueous steps in an ice bath is the single most effective preventative measure.[11] |
| pH Control | Use weak bases for neutralization. | Avoid strong bases like NaOH or KOH. Use saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. These are sufficiently basic to neutralize acid catalysts but are much less aggressive in promoting ester hydrolysis.[4][12] |
| Quenching Agent | Saturated NH₄Cl or cold, dilute acid. | If quenching a reactive species (e.g., an organometallic reagent), use a non-basic quencher like saturated ammonium chloride solution before proceeding to basic washes. This neutralizes the reactive species without creating a harsh basic environment. |
| Exposure Time | Minimize contact time. | Plan your workup to be as efficient as possible. Do not let your reaction mixture sit for extended periods in contact with aqueous acidic or basic solutions. Separate layers in the separatory funnel promptly. |
| Extraction Solvent | High-quality, water-immiscible solvent. | Use solvents like Ethyl Acetate, Diethyl Ether, or Dichloromethane. Ensure the solvent is of sufficient quality to form a clean interface with the aqueous layer, allowing for rapid and efficient separation. |
Experimental Protocol: A Hydrolysis-Averse Workup
The following workflow is designed to guide you through a standard workup process, highlighting key decision points to prevent product degradation.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. cerritos.edu [cerritos.edu]
- 6. Saponification-Typical procedures - operachem [operachem.com]
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- 8. zenodo.org [zenodo.org]
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- 10. chromatographyonline.com [chromatographyonline.com]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Impact of Steric Hindrance on Ethyl 2-methoxybenzoate Formation Rate
Welcome to the Technical Support Center for professionals engaged in the synthesis of Ethyl 2-methoxybenzoate. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges specifically related to the impact of steric hindrance on the formation rate of this ester. Our goal is to equip you with the scientific rationale and practical solutions to optimize your experimental outcomes.
Introduction: The Challenge of the Ortho-Methoxy Group
The synthesis of Ethyl 2-methoxybenzoate, typically via Fischer-Speier esterification, presents a classic case of sterically hindered reaction kinetics. The presence of the methoxy group at the ortho position to the carboxylic acid functionality significantly impedes the approach of the nucleophile, in this case, ethanol. This steric barrier raises the activation energy of the reaction, leading to slower reaction rates and often incomplete conversion under standard conditions.[1][2][3] Understanding the principles of steric hindrance is paramount to developing effective strategies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer esterification of 2-methoxybenzoic acid proceeding so slowly compared to benzoic acid?
A1: The primary reason for the reduced reaction rate is the steric hindrance imposed by the ortho-methoxy group.[1][2] This group physically obstructs the incoming ethanol molecule from effectively attacking the carbonyl carbon of the carboxylic acid. This steric clash increases the energy of the transition state, thereby slowing down the reaction. In contrast, unsubstituted benzoic acid lacks this steric impediment, allowing for a more facile approach of the alcohol and a faster reaction rate.[4]
Q2: I'm observing a significant amount of unreacted 2-methoxybenzoic acid even after prolonged reflux. What can I do to drive the reaction to completion?
A2: The Fischer esterification is a reversible reaction, and the presence of the byproduct, water, can shift the equilibrium back towards the reactants.[5][6][7] To overcome this and the inherent slow rate due to steric hindrance, consider the following strategies:
-
Increase the Excess of Alcohol: Using a large excess of ethanol can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[5][6][7][8]
-
Water Removal: Actively removing water as it is formed is a highly effective method. This can be achieved using a Dean-Stark apparatus with an azeotropic solvent like toluene or by adding a dehydrating agent to the reaction mixture.[5][9][10]
-
Increase Catalyst Concentration: A higher concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) can increase the rate of protonation of the carboxylic acid, making it a better electrophile and helping to overcome the activation energy barrier.[9][11]
Q3: Can I simply increase the reaction temperature to speed up the formation of Ethyl 2-methoxybenzoate?
A3: While increasing the temperature will generally increase the reaction rate, it must be done with caution. Higher temperatures can lead to undesirable side reactions, such as dehydration of the ethanol to form diethyl ether or potential degradation of the starting material or product. For Fischer esterifications, refluxing at the boiling point of the alcohol (or the azeotropic mixture if using a Dean-Stark apparatus) is a standard practice.[9] Microwave-assisted synthesis can be an alternative, as it can rapidly heat the reaction mixture to higher temperatures in a controlled manner, potentially reducing reaction times.[12][13][14]
Q4: Are there alternative esterification methods that are less sensitive to steric hindrance?
A4: Yes, several methods can be more effective for sterically hindered carboxylic acids:
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid under mild, neutral conditions.[15] This approach is often successful where Fischer esterification fails.
-
Yamaguchi Esterification: This procedure involves the formation of a mixed anhydride, which is then reacted with the alcohol. It is particularly useful for the synthesis of sterically hindered esters.[16]
-
Use of More Reactive Acylating Agents: Converting the 2-methoxybenzoic acid to its more reactive acid chloride or anhydride derivative can facilitate the reaction with ethanol, even with the steric hindrance.[17][18]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of Ethyl 2-methoxybenzoate.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Ethyl 2-methoxybenzoate | Incomplete Reaction: Steric hindrance slowing the reaction rate. | - Extend the reaction time. Monitor progress using TLC. - Increase the molar excess of ethanol.[5][6][7] - Increase the concentration of the acid catalyst.[9][11] |
| Equilibrium Limitation: Presence of water shifting the equilibrium towards starting materials. | - Use a Dean-Stark apparatus to remove water azeotropically.[5][9][10] - Add a drying agent such as molecular sieves to the reaction mixture.[11] | |
| Presence of Unreacted 2-methoxybenzoic Acid in Product | Inadequate Work-up: Failure to remove the acidic starting material. | - During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate to neutralize and remove any unreacted carboxylic acid.[7][19] |
| Formation of Side Products | High Reaction Temperature: Leading to dehydration of ethanol or other side reactions. | - Ensure the reaction is not overheated. Maintain a steady reflux. - Consider alternative, milder esterification methods if side reactions are significant.[15][16] |
| Difficulty in Product Isolation | Emulsion Formation during Work-up: | - Add a saturated brine solution during the aqueous wash to help break the emulsion. |
| Product is soluble in the aqueous layer during workup. | The aqueous alcohol solution created during the workup can dissolve a significant amount of the ester product.[6] |
Experimental Protocols
Protocol 1: Optimized Fischer Esterification using a Dean-Stark Apparatus
This protocol is designed to maximize the yield of Ethyl 2-methoxybenzoate by actively removing water.
Materials:
-
2-methoxybenzoic acid
-
Absolute Ethanol
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add 2-methoxybenzoic acid, a 5 to 10-fold molar excess of absolute ethanol, and toluene (approximately 2-3 times the volume of ethanol).
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap.[5]
-
Continue the reflux until no more water collects in the trap, indicating the reaction has reached completion.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2-methoxybenzoate.
-
Purify the crude product by vacuum distillation if necessary.
Visualizing the Workflow
Caption: Optimized Fischer Esterification workflow for sterically hindered substrates.
Understanding the Mechanism and Steric Effects
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon.
Caption: Impact of ortho-substituent on the transition state energy and reaction rate.
The ortho-methoxy group in 2-methoxybenzoic acid creates a "steric shield" around the carbonyl carbon. This makes it more difficult for the ethanol molecule to adopt the correct orientation for nucleophilic attack, thus raising the energy of the tetrahedral intermediate and the overall activation energy of the reaction.
References
-
Hartman, R. J., & Gassmann, A. G. (1941). Kinetics of the Esterification of Substituted Benzoic Acids. Journal of the American Chemical Society, 63(9), 2393–2396. [Link]
-
Otera, J., & Nishikido, J. (2010). Esterification: Methods, Reactions, and Applications (2nd ed.). Wiley-VCH. [Link]
-
Hamzah, N., Rahim, A., & Pinang, P. (2014). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Sains Malaysiana, 43(1), 83-89. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]
-
Dhimitruka, I., & SantaLucia, J. (2006). A One-Pot Procedure for the Regioselective Synthesis of Aliphatic Esters. Organic Letters, 8(1), 47–50. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Scoilnet. (n.d.). Dean Stark Apparatus. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Studylib. (2002). Fischer Esterification of Benzoic Acid Lab Manual. [Link]
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- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Ethyl 2-methoxybenzoate via ¹H NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a powerful and indispensable tool. This guide provides an in-depth technical analysis of the ¹H NMR spectrum of Ethyl 2-methoxybenzoate, offering a comparative approach to underscore the subtle yet definitive spectral signatures that arise from its specific substitution pattern. By juxtaposing its spectrum with those of closely related analogues, we will elucidate the principles of chemical shift and spin-spin coupling, thereby providing a robust framework for structural verification.
The Imperative of Structural Integrity in Research and Development
In the landscape of pharmaceutical and materials science, the precise atomic connectivity of a molecule dictates its function, efficacy, and safety. An isomeric impurity or a misidentified compound can lead to erroneous biological data, wasted resources, and potential safety concerns. ¹H NMR spectroscopy offers a non-destructive method to probe the chemical environment of every proton in a molecule, providing a detailed fingerprint of its structure. This guide will demonstrate how a meticulous interpretation of this fingerprint for Ethyl 2-methoxybenzoate, supported by comparative data, ensures the highest degree of confidence in its structural assignment.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
A reliable ¹H NMR spectrum is predicated on a well-defined experimental protocol. The following is a standardized procedure for the acquisition of a high-resolution spectrum suitable for structural elucidation.
Sample Preparation:
-
Analyte Purity: Ensure the Ethyl 2-methoxybenzoate sample is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for Ethyl 2-methoxybenzoate, as it is chemically inert and its residual proton signal (at ~7.26 ppm) does not typically interfere with the analyte's signals. The choice of solvent can influence chemical shifts; therefore, consistency is key when comparing spectra.[1]
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard (0 ppm) for referencing the chemical shift axis. Many commercially available deuterated solvents already contain TMS.
-
Sample Filtration: To ensure a homogeneous magnetic field and sharp signals, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Spectrometer Setup and Data Acquisition:
A standard 400 MHz NMR spectrometer is well-suited for this analysis. Key acquisition parameters include:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds ensures that the nuclei have returned to their equilibrium state before the next pulse.
-
Acquisition Time: An acquisition time of 3-4 seconds provides good resolution.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate to encompass all the signals of Ethyl 2-methoxybenzoate and the internal standard.
Caption: Workflow for ¹H NMR Data Acquisition.
¹H NMR Spectral Analysis of Ethyl 2-methoxybenzoate
The structure of Ethyl 2-methoxybenzoate presents a unique set of proton environments, each giving rise to a distinct signal in the ¹H NMR spectrum. The following table summarizes the experimentally observed data.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 7.78-7.80 | m | - | 1H |
| H-4 | 7.44-7.49 | m | - | 1H |
| H-3, H-5 | 6.96-6.98 | m | - | 2H |
| -OCH₂CH₃ | 4.37 | q | 7.2 | 2H |
| -OCH₃ | 3.90 | s | - | 3H |
| -OCH₂CH₃ | 1.39 | t | 7.1 | 3H |
Data obtained from a 400 MHz spectrum in CDCl₃.
Detailed Interpretation:
-
Aromatic Region (δ 6.9-7.8 ppm): The four protons on the benzene ring are chemically non-equivalent and give rise to a complex multiplet pattern.
-
The proton at the H-6 position is the most deshielded, appearing as a multiplet between δ 7.78-7.80 . This is due to its proximity to the electron-withdrawing carbonyl group of the ester.
-
The proton at H-4 appears as a multiplet in the range of δ 7.44-7.49 .
-
The protons at H-3 and H-5 are the most shielded in the aromatic region, appearing as a multiplet around δ 6.96-6.98 . The electron-donating methoxy group at the C-2 position increases the electron density at the ortho (H-3) and para (H-5) positions, causing an upfield shift.
-
-
Ethyl Ester Group (δ 1.39 and 4.37 ppm):
-
The methylene protons (-OCH₂ CH₃) appear as a quartet at δ 4.37 with a coupling constant of J = 7.2 Hz . The quartet arises from the coupling with the adjacent three methyl protons (n+1 = 3+1 = 4). The downfield chemical shift is due to the deshielding effect of the adjacent oxygen atom.
-
The methyl protons (-OCH₂CH₃ ) resonate as a triplet at δ 1.39 with a coupling constant of J = 7.1 Hz . The triplet is a result of coupling with the two adjacent methylene protons (n+1 = 2+1 = 3).
-
-
Methoxy Group (δ 3.90 ppm):
-
The three protons of the methoxy group (-OCH₃ ) appear as a sharp singlet at δ 3.90 . The singlet multiplicity is due to the absence of any adjacent protons to couple with. Its chemical shift is characteristic of a methoxy group attached to an aromatic ring.
-
Comparative Analysis: The Decisive Role of Substituents
To fully appreciate the diagnostic power of the ¹H NMR spectrum of Ethyl 2-methoxybenzoate, a comparison with structurally similar molecules is highly instructive. We will consider Ethyl Benzoate and Methyl 2-methoxybenzoate as our primary comparators.
Caption: Structural relationship of the compared molecules.
| Compound | Aromatic Protons (δ, ppm) | Alkyl Ester Protons (δ, ppm) | Methoxy Protons (δ, ppm) |
| Ethyl Benzoate | ~8.0 (ortho), ~7.4-7.5 (meta, para) | ~4.4 (q, -OCH₂-), ~1.4 (t, -CH₃) | N/A |
| Ethyl 2-methoxybenzoate | ~7.8 (H-6), ~7.45 (H-4), ~6.97 (H-3, H-5) | ~4.37 (q, -OCH₂-), ~1.39 (t, -CH₃) | ~3.90 (s) |
| Methyl 2-methoxybenzoate | ~7.8 (H-6), ~7.4 (H-4), ~6.9 (H-3, H-5) | ~3.9 (s, -OCH₃) | ~3.9 (s) |
Key Observations from the Comparative Data:
-
Effect of the Methoxy Group: The introduction of the electron-donating methoxy group at the C-2 position in Ethyl 2-methoxybenzoate causes a significant upfield shift of the ortho (H-3) and para (H-5) protons compared to the unsubstituted Ethyl Benzoate. This is a classic example of the electronic effect of a substituent on the chemical shifts of aromatic protons.
-
Distinguishing Ethyl from Methyl Esters: The presence of a quartet and a triplet in the aliphatic region is a definitive signature of an ethyl group. In contrast, Methyl 2-methoxybenzoate exhibits a singlet for the ester methyl group. This clear distinction in the multiplicity and integration of the alkyl signals allows for unambiguous identification of the ester functionality.
-
Consistency of the Methoxy Signal: The chemical shift of the methoxy group protons remains relatively consistent at around δ 3.90 ppm in both Ethyl 2-methoxybenzoate and Methyl 2-methoxybenzoate, confirming its attachment to the aromatic ring.
Conclusion: A Self-Validating Structural Confirmation
The ¹H NMR spectrum of Ethyl 2-methoxybenzoate provides a wealth of information that, when systematically analyzed, leads to an unequivocal confirmation of its structure. The distinct chemical shifts, integration values, and coupling patterns of the aromatic, ethyl ester, and methoxy protons are all consistent with the assigned structure. Furthermore, the comparative analysis with Ethyl Benzoate and Methyl 2-methoxybenzoate serves as a self-validating system, where the observed spectral differences can be logically attributed to the specific structural modifications. This rigorous approach, combining detailed spectral interpretation with a comparative framework, exemplifies the power of ¹H NMR spectroscopy in ensuring the structural integrity of molecules, a critical aspect in all facets of chemical research and development.
References
-
Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A Practical Guide to Solving NMR Problems. Organic Letters, 9(4), 549-552. [Link]
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A Comparative Guide to the Mass Spectrum of Ethyl 2-Methoxybenzoate
In the landscape of analytical chemistry, particularly within pharmaceutical and flavor analysis, the unambiguous identification of molecular structures is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.[1] This guide provides an in-depth interpretation of the electron ionization (EI) mass spectrum of Ethyl 2-methoxybenzoate (C₁₀H₁₂O₃), a common fragrance and flavoring agent.[2][3] We will explore its characteristic fragmentation patterns and compare them with its structural isomers, demonstrating the diagnostic power of MS in distinguishing subtle molecular differences.
The Molecular Ion: A Starting Point
The first crucial piece of information in any EI mass spectrum is the molecular ion peak (M⁺•), which represents the intact molecule that has lost a single electron. For Ethyl 2-methoxybenzoate, the molecular formula C₁₀H₁₂O₃ corresponds to a molecular weight of 180.20 g/mol .[2][4][5][6] As expected, its mass spectrum displays a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 180. This peak confirms the molecular weight of the compound under investigation. A small M+1 peak at m/z 181, arising from the natural abundance of ¹³C, will also be visible and its intensity relative to the M⁺• peak is consistent with a molecule containing ten carbon atoms.
Decoding the Fragmentation: The Ortho-Effect in Action
The true power of mass spectrometry lies in the analysis of fragmentation patterns, which serve as a molecular fingerprint. The fragmentation of Ethyl 2-methoxybenzoate is dominated by a phenomenon known as the "ortho-effect," a proximity effect where adjacent functional groups on an aromatic ring interact during fragmentation.[7][8][9] This interaction leads to unique, diagnostically significant ions that are absent in its meta- and para-substituted isomers.[8][10]
The most significant fragmentation pathway for Ethyl 2-methoxybenzoate involves the interaction between the ester and the ortho-methoxy group. This leads to the characteristic loss of an ethanol molecule (C₂H₅OH, mass = 46 Da) via a six-membered ring transition state, resulting in a prominent peak at m/z 134 .
Another key fragmentation is the loss of an ethoxy radical (•OCH₂CH₃, mass = 45 Da) from the molecular ion, leading to the formation of the 2-methoxybenzoyl cation at m/z 135 . This ion is typically the base peak —the most abundant ion in the spectrum—highlighting its significant stability.[2]
Further fragmentation of the m/z 135 ion occurs via the loss of a methyl radical (•CH₃, mass = 15 Da) to yield an ion at m/z 120 , or more significantly, the loss of carbon monoxide (CO, mass = 28 Da) to produce a highly stable phenyl cation at m/z 107 . The subsequent loss of another CO molecule from m/z 107 results in an ion at m/z 79 .
A summary of these key fragments is presented below:
| m/z | Proposed Fragment Structure | Fragmentation Pathway | Significance |
| 180 | [C₁₀H₁₂O₃]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight |
| 149 | [M - •OCH₃]⁺ | Loss of a methoxy radical | Minor pathway |
| 135 | [M - •OC₂H₅]⁺ | Loss of an ethoxy radical | Base Peak |
| 134 | [M - C₂H₅OH]⁺• | Ortho-effect : Loss of ethanol | Diagnostic for ortho-isomer |
| 107 | [m/z 135 - CO]⁺ | Loss of carbon monoxide | Stable acylium ion |
| 92 | [m/z 135 - CO - CH₃]⁺ | Loss of CO and methyl radical | Aromatic fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation | Common aromatic fragment |
The fragmentation pathway is visualized in the diagram below:
Caption: Key fragmentation pathways for Ethyl 2-methoxybenzoate.
Comparative Analysis: Distinguishing Isomers
The utility of the ortho-effect becomes clear when comparing the mass spectrum of Ethyl 2-methoxybenzoate with its isomers, Ethyl 3-methoxybenzoate and Ethyl 4-methoxybenzoate.
-
Ethyl 3-methoxybenzoate (meta-isomer): The mass spectrum of the meta-isomer also shows a molecular ion at m/z 180 and a base peak at m/z 135 due to the loss of the ethoxy radical. However, the characteristic peak at m/z 134 resulting from the loss of ethanol is significantly diminished or absent because the functional groups are not adjacent and cannot interact.
-
Ethyl 4-methoxybenzoate (para-isomer): Similar to the meta-isomer, the para-isomer's spectrum is dominated by the molecular ion at m/z 180 and the m/z 135 fragment.[11] The peak at m/z 134 is negligible, making its absence a key differentiator from the ortho-isomer.[8][10]
This stark difference in the fragmentation pattern, specifically the intensity of the m/z 134 peak, allows for the unambiguous identification of the ortho-isomer from the other two positional isomers using mass spectrometry alone.
Complementary Techniques: A Holistic Approach
While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive structural elucidation often involves complementary analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the connectivity of atoms. The proton NMR would show characteristic shifts for the aromatic protons, the ethyl group protons, and the methoxy group protons. The coupling patterns of the aromatic protons would unequivocally distinguish between the ortho, meta, and para isomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. A strong absorption band around 1720 cm⁻¹ would indicate the ester carbonyl (C=O) group, while C-O stretching bands would also be prominent.
The relationship between these techniques in a typical analytical workflow is illustrated below:
Caption: A typical integrated workflow for structural elucidation.
Experimental Protocol: Acquiring the Mass Spectrum
The data discussed herein is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.[12][13]
Objective: To obtain a reproducible electron ionization mass spectrum of Ethyl 2-methoxybenzoate.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Capillary Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Procedure:
-
Sample Preparation: Prepare a dilute solution of Ethyl 2-methoxybenzoate (approx. 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically set at 250°C in split mode.
-
Oven Program: Start at an initial temperature of 70°C, hold for 1 minute, then ramp the temperature at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Method:
-
Ionization: Use Electron Ionization (EI) at the standard 70 eV.[1]
-
Mass Range: Scan from m/z 40 to 250.
-
Source Temperature: Set the ion source temperature to 230°C.
-
Data Acquisition: Acquire data in full scan mode.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to Ethyl 2-methoxybenzoate.
-
Extract the mass spectrum from this peak, ensuring subtraction of any background ions.
-
Analyze the spectrum for the molecular ion and key fragment ions as detailed in this guide.
-
This protocol provides a robust method for obtaining high-quality mass spectra suitable for structural interpretation and library matching.[14][15]
Conclusion
The mass spectrum of Ethyl 2-methoxybenzoate is a classic example of how fragmentation patterns can provide definitive structural information. The presence and abundance of the m/z 134 ion, a direct consequence of the ortho-effect, serves as a powerful diagnostic tool to distinguish it from its meta and para isomers. While MS is a potent standalone technique, its integration with other methods like NMR and IR spectroscopy provides a self-validating system for unambiguous compound identification, a critical requirement in modern research and development.
References
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Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrometria, 13(2), 83–94. [Link]
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Ren, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 29(5), 955–964. [Link]
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Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed. [Link]
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Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen. [Link]
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Ren, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Semantic Scholar. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-Methoxybenzoate. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). The ortho-effect in ionized (2-methylphenyl)methyl benzoate. Retrieved from [Link]
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Boecker, S., & Dührkop, K. (2013). Computational mass spectrometry for small molecules. Journal of Cheminformatics, 5(1), 8. [Link]
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LibreTexts. (n.d.). Gas Chromatography - Mass Spectrometry. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-methoxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry (GCMS). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-methoxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-methoxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzoic acid, 3-methoxy-, ethyl ester. PubChem Compound Database. Retrieved from [Link]
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SIELC Technologies. (2018). Ethyl 2-methoxybenzoate. Retrieved from [Link]
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A Comparative Analysis of the Reactivity of Ethyl 2-methoxybenzoate and Methyl 2-methoxybenzoate
This guide provides an in-depth comparison of the chemical reactivity of Ethyl 2-methoxybenzoate and Methyl 2-methoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of organic chemistry with practical experimental considerations to elucidate the subtle yet significant differences between these two closely related esters. While direct comparative kinetic studies are not extensively documented in publicly available literature, this guide extrapolates their relative reactivity based on well-established steric and electronic effects, supported by a proposed experimental framework for direct validation.
Introduction to the Analytes
Ethyl 2-methoxybenzoate (CAS 7335-26-4) and Methyl 2-methoxybenzoate (CAS 606-45-1), also known as ethyl o-anisate and methyl o-anisate respectively, are aromatic esters.[1][2] They share a common core structure: a benzene ring substituted with a methoxy group and an ester group at the ortho (1,2) positions. Their primary structural difference lies in the alkyl portion of the ester functionality—an ethyl (-CH₂CH₃) group versus a methyl (-CH₃) group. This seemingly minor variation has predictable consequences for their reactivity, particularly in reactions involving nucleophilic attack at the carbonyl carbon, such as hydrolysis (saponification).[3]
Structural and Electronic Properties: A Tale of Two Esters
The reactivity of an ester is principally governed by the electrophilicity of its carbonyl carbon and the steric accessibility of this site to incoming nucleophiles.
-
Electronic Effects: The 2-methoxy group exerts two opposing electronic effects: an electron-withdrawing inductive effect due to the oxygen's electronegativity and a more potent electron-donating resonance effect, where the oxygen's lone pairs delocalize into the benzene ring.[4] This resonance effect increases electron density in the ring and can slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted benzoate. However, in the context of comparing the ethyl and methyl esters, this effect is identical for both and serves as a baseline.
-
Steric Effects: The critical point of differentiation is the steric hindrance imparted by the alkyl group of the ester. The ethyl group is larger than the methyl group. This increased bulk in Ethyl 2-methoxybenzoate sterically hinders the approach of a nucleophile to the carbonyl carbon more than the methyl group in Methyl 2-methoxybenzoate. This phenomenon, known as the "ortho effect," can be significant, where substituents near the reaction center influence reaction rates through spatial interference.[5][6]
Caption: Chemical structures of Ethyl 2-methoxybenzoate and Methyl 2-methoxybenzoate.
Theoretical Reactivity Comparison: Saponification
Saponification, the base-promoted hydrolysis of an ester, is a classic reaction sensitive to both steric and electronic factors.[7] The reaction proceeds via a nucleophilic acyl substitution mechanism, involving the attack of a hydroxide ion on the ester's carbonyl carbon to form a tetrahedral intermediate.
Based on first principles:
-
Methyl 2-methoxybenzoate is predicted to be more reactive than Ethyl 2-methoxybenzoate.
The rationale is straightforward: the smaller methyl group presents a lower steric barrier to the incoming hydroxide nucleophile, allowing for a faster rate of formation of the tetrahedral intermediate. This leads to a higher overall reaction rate compared to the more sterically encumbered ethyl ester. While electronic effects of substituents on the benzene ring can significantly alter saponification rates, these are constant between our two analytes.[8][9] Therefore, the difference in reactivity is primarily attributable to the steric hindrance of the alkyl ester group.[10]
Experimental Protocol: Comparative Alkaline Hydrolysis Rate Determination
To empirically validate the theoretical difference in reactivity, a parallel kinetic experiment can be designed. This protocol outlines a self-validating system to monitor the saponification of both esters under identical conditions.
Objective: To determine and compare the second-order rate constants for the alkaline hydrolysis of Ethyl 2-methoxybenzoate and Methyl 2-methoxybenzoate.
Materials:
-
Ethyl 2-methoxybenzoate (>98% purity)
-
Methyl 2-methoxybenzoate (99% purity)
-
Sodium Hydroxide (NaOH), analytical grade
-
Ethanol (or other suitable solvent, e.g., dioxane), spectroscopic grade
-
Deionized Water
-
Hydrochloric Acid (HCl), standard solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Thermostated water bath
-
Stopwatches, burettes, pipettes, and conical flasks
Methodology:
-
Solution Preparation:
-
Prepare equimolar stock solutions (e.g., 0.02 M) of Ethyl 2-methoxybenzoate and Methyl 2-methoxybenzoate in ethanol.
-
Prepare a stock solution of NaOH (e.g., 0.04 M) in a water-ethanol mixture (to ensure miscibility). The exact concentration should be determined by titration.
-
-
Reaction Initiation:
-
Equilibrate separate flasks containing the ester solutions and the NaOH solution in a thermostated water bath (e.g., 25°C) for at least 20 minutes.
-
To initiate the reaction, rapidly mix equal volumes of the ester solution and the NaOH solution in a series of conical flasks. For example, mix 50 mL of 0.02 M ester solution with 50 mL of 0.04 M NaOH solution. This will result in initial concentrations of 0.01 M for the ester and 0.02 M for NaOH. Start the stopwatch immediately upon mixing.
-
-
Kinetic Monitoring (Quenching and Titration):
-
At predetermined time intervals (e.g., 5, 10, 20, 30, 45, 60 minutes), quench the reaction in one of the flasks by adding a known volume of standard HCl solution (e.g., 10 mL of 0.1 M HCl). This will neutralize the remaining NaOH.
-
Immediately determine the amount of excess HCl by back-titration with a standard NaOH solution using phenolphthalein as an indicator.
-
-
Data Analysis:
-
Calculate the concentration of unreacted NaOH at each time point.
-
From the stoichiometry of the reaction (1:1), determine the concentration of the ester remaining at each time point.
-
Since the initial concentrations of reactants are not equal, the data should be analyzed using the second-order rate equation for unequal concentrations.
-
Caption: Workflow for determining saponification rate constants.
Data Interpretation and Expected Outcomes
The experiment is expected to show that the rate of disappearance of Methyl 2-methoxybenzoate is faster than that of Ethyl 2-methoxybenzoate. When the appropriate second-order kinetic plots are generated, the slope of the line for the methyl ester's reaction will be steeper, yielding a larger rate constant (k).
Table 1: Expected Comparative Reactivity Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Relative Rate | Expected Rate Constant (k) |
| Methyl 2-methoxybenzoate | C₉H₁₀O₃ | 166.17 | Faster | k_methyl |
| Ethyl 2-methoxybenzoate | C₁₀H₁₂O₃ | 180.20[11] | Slower | k_ethyl |
It is anticipated that k_methyl > k_ethyl.
Applications in Research and Development
The difference in hydrolytic stability between these two esters, while subtle, can be significant in drug development and organic synthesis.
-
Prodrug Design: Esters are frequently used as prodrugs to improve the bioavailability of a parent carboxylic acid.[12] The rate of in-vivo hydrolysis to the active drug can be fine-tuned by selecting the appropriate ester group. A methyl ester would be expected to hydrolyze faster than an ethyl ester, leading to a more rapid release of the active compound.[10]
-
Protecting Group Strategy: In multi-step organic synthesis, ester functionalities can serve as protecting groups for carboxylic acids. The choice between a methyl and an ethyl ester can provide a degree of differential reactivity, allowing for selective deprotection under specific conditions. The greater reactivity of the methyl ester means it can be cleaved under milder basic conditions than the corresponding ethyl ester.
Conclusion
References
-
SIELC Technologies. (2018, May 16). Ethyl 2-methoxybenzoate. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved January 3, 2026, from [Link]
-
da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Future Medicinal Chemistry, 14(4), 245-257. Retrieved January 3, 2026, from [Link]
-
Pearson+. (n.d.). Ethyl p-nitrobenzoate is observed to saponify more rapidly than ethyl benzoate. Retrieved January 3, 2026, from [Link]
-
Takahashi, M., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. Retrieved January 3, 2026, from [Link]
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Chemistry Stack Exchange. (2019, February 7). Inductive vs conjugation effects in ester hydrolysis. Retrieved January 3, 2026, from [Link]
-
Nummert, V., et al. (2009). Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. Journal of the Serbian Chemical Society, 74(1), 1-14. Retrieved January 3, 2026, from [Link]
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Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?. Retrieved January 3, 2026, from [Link]
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Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved January 3, 2026, from [Link]
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Van Vranken, D. (2020, May 5). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube. Retrieved January 3, 2026, from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved January 3, 2026, from [Link]
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Homework.Study.com. (n.d.). Would you expect methyl p-benzoate to undergo saponification faster or slower than methyl benzoate?. Retrieved January 3, 2026, from [Link]
-
Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Retrieved January 3, 2026, from [Link]
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A Comparative Analysis of the Biological Activity of Benzoate Esters: A Guide for Researchers
In the landscape of pharmaceutical, cosmetic, and food science, the selection of appropriate preservative and therapeutic agents is paramount. Benzoate esters, a class of organic compounds derived from benzoic acid, have long been utilized for their broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the antimicrobial, antifungal, insecticidal, and cytotoxic properties of common benzoate esters, offering experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their applications. Our focus is to dissect the causality behind experimental choices and provide a framework for self-validating protocols, ensuring scientific integrity and trustworthiness.
Introduction to Benzoate Esters and Their Biological Significance
Benzoate esters are synthesized through the esterification of benzoic acid with a corresponding alcohol.[1] This class of compounds, including well-known parabens (esters of p-hydroxybenzoic acid), are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their ability to inhibit the growth of bacteria, yeasts, and molds.[2][3] The biological activity of benzoate esters is intrinsically linked to their chemical structure, particularly the nature of the alkyl or aryl group attached to the ester functional group. Generally, an increase in the length of the alkyl chain correlates with increased antimicrobial activity, although this also decreases water solubility.[4][5] This guide will explore the nuances of these structure-activity relationships across different biological applications.
Antimicrobial and Antifungal Activity: A Comparative Overview
The primary application of many benzoate esters lies in their capacity as antimicrobial and antifungal agents. This activity is crucial for extending the shelf-life and ensuring the safety of a vast array of consumer and pharmaceutical products.[6][7]
Mechanism of Action
The antimicrobial action of benzoate esters is not fully elucidated but is thought to involve multiple targets within the microbial cell.[8] The primary mechanisms are believed to be:
-
Disruption of Membrane Transport Processes: Benzoate esters can interfere with the microbial cell membrane, disrupting its integrity and essential transport functions.[8][9] This can lead to the leakage of intracellular components and ultimately, cell death.
-
Inhibition of Key Enzymes: These compounds can inhibit the activity of crucial enzymes, such as ATPases and phosphotransferases, which are vital for cellular energy production and metabolism.[8]
-
Inhibition of Nucleic Acid Synthesis: Some evidence suggests that benzoate esters may interfere with the synthesis of DNA and RNA, thereby halting microbial replication.[8]
Propylparaben is often considered more active against a wider range of bacteria than methylparaben, a phenomenon attributed to its greater solubility in the bacterial membrane, allowing it to reach cytoplasmic targets in higher concentrations.[8]
Comparative Efficacy: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for several common benzoate esters against representative microorganisms. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Benzoate Ester | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Yeast) | Aspergillus niger (Mold) | Reference(s) |
| Methylparaben | Stronger activity than sodium benzoate | Weak inhibitory effect | Effective | Most sensitive microorganism | [4][10][11] |
| Propylparaben | More potent than methylparaben | Effective | Effective | Effective | [8][12] |
| Sodium Benzoate | Weaker activity than methylparaben | Insignificant effect | Effective | Effective | [4][11] |
A mixture of methylparaben and propylparaben often exhibits a synergistic effect, providing a broader spectrum of antimicrobial activity.[13][14]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines a standardized method for determining the MIC of benzoate esters against a specific microorganism.[15][16]
Materials:
-
Benzoate ester stock solution (in a suitable solvent)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the benzoate ester stock solution in the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the benzoate ester concentrations.
-
Controls: Include a positive control (broth with inoculum, no ester) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
Interpretation: The MIC is the lowest concentration of the benzoate ester at which no visible growth (turbidity) is observed.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Insecticidal and Acaricidal Activity
Certain benzoate esters, most notably benzyl benzoate, exhibit significant insecticidal and acaricidal (mite-killing) properties. This has led to their use in topical medications for treating parasitic infestations like scabies and lice, as well as in insect repellents.[17]
Mechanism of Action
The primary mechanism of action of benzyl benzoate against insects and mites is neurotoxicity. It exerts a toxic effect on the nervous system of the parasite, leading to its death. While the precise molecular target is not fully understood, it is believed to interfere with nerve impulse transmission.
Comparative Efficacy: Lethal Concentration (LC50) and Repellency
The efficacy of insecticidal agents is often quantified by the median lethal concentration (LC50), the concentration required to kill 50% of a test population.
| Benzoate Ester | Target Organism | Assay Type | LC50 Value | Reference(s) |
| Benzyl Benzoate | Tribolium castaneum (Red Flour Beetle) | Direct Contact | 3.114% | [17] |
| Benzyl Benzoate | Tribolium castaneum (Red Flour Beetle) | Impregnated Paper | 11.75% | [17] |
| Benzyl Alcohol | Tribolium castaneum (Red Flour Beetle) | Direct Contact | 1.77% | [17] |
| Benzyl Alcohol | Tribolium castaneum (Red Flour Beetle) | Impregnated Paper | 2.63% | [17] |
Benzyl benzoate has also demonstrated repellent activity against chiggers, ticks, and mosquitoes.
Experimental Protocol: Contact Toxicity Assay
This protocol describes a method to assess the contact toxicity of benzoate esters against a target insect.
Materials:
-
Benzoate ester solutions of varying concentrations
-
Micropipette
-
Test insects
-
Petri dishes or suitable containers
-
Observation chamber
Procedure:
-
Preparation: Prepare a range of concentrations of the benzoate ester in a suitable solvent.
-
Application: Using a micropipette, apply a small, defined volume (e.g., 1 µL) of the test solution directly to the dorsal thorax of each insect. A control group should be treated with the solvent alone.
-
Observation: Place the treated insects in an observation chamber with access to food and water.
-
Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.
Cytotoxicity and Potential Health Considerations
While effective as antimicrobial and insecticidal agents, the cytotoxicity of benzoate esters, particularly parabens, has been a subject of scientific investigation and public discussion.[2][18] It is crucial for researchers to understand the potential effects of these compounds on mammalian cells.
Mechanism of Cytotoxicity
The cytotoxic effects of benzoate esters can be multifaceted:
-
Mitochondrial Dysfunction: Some benzoate derivatives have been shown to uncouple the oxidative phosphorylation system in mitochondria, leading to a decrease in ATP production and an increase in energy stress, which can trigger apoptosis (programmed cell death).[19] Sodium benzoate has also been observed to influence mitochondrial membrane potential.[20]
-
Endocrine Disruption: Certain parabens have been identified as endocrine-disrupting chemicals (EDCs) due to their ability to mimic estrogen.[2][18] The estrogenic activity generally increases with the length of the alkyl group.[8] This has raised concerns about their potential role in hormone-related conditions, although a direct causal link in humans at typical exposure levels remains a topic of ongoing research.[8][18]
Comparative Cytotoxicity: Half-Maximal Inhibitory Concentration (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance that is required to inhibit a biological process (e.g., cell proliferation) by 50%.
| Benzoate Ester | Cell Line | Assay Type | LC50 Value | Reference(s) |
| Methyl Benzoate | HEK293 (Human embryonic kidney) | WST-1 | >7.3 mM | [21][22] |
| Ethyl Benzoate | HEK293 (Human embryonic kidney) | WST-1 | More toxic than Methyl Benzoate | [21][22] |
| Vinyl Benzoate | HEK293 (Human embryonic kidney) | WST-1 | 5.4 mM | [21][22] |
| Sodium Benzoate | Rat cortical neurons & HeLa cells | Cell death assay | Significant decrease in viability at 0.1% (w/v) | [20] |
It is important to note that in vitro cytotoxicity data may not directly translate to in vivo toxicity due to factors such as metabolism and excretion.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[23]
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Benzoate ester solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the benzoate ester. Include untreated control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the MTT Cell Viability Assay.
Conclusion
Benzoate esters represent a versatile class of compounds with a wide range of biological activities. Their efficacy as antimicrobial, antifungal, and insecticidal agents is well-established, with a clear structure-activity relationship that researchers can leverage in formulation and drug design. However, their potential for cytotoxicity and endocrine disruption necessitates careful consideration and further research, particularly for applications involving direct human contact or consumption. The experimental protocols provided in this guide offer a starting point for the rigorous and objective evaluation of benzoate esters, enabling scientists to make informed decisions based on robust experimental data.
References
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PubMed. (n.d.). Parabens as antimicrobial preservatives in creams. Retrieved from [Link]
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ResearchGate. (n.d.). Bacterial Toxicity Testing and Antibacterial Activity of Parabens. Retrieved from [Link]
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Wikipedia. (n.d.). Paraben. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Methyl Paraben Sodium: Antimicrobial Efficacy and Chemical Properties. Retrieved from [Link]
-
PubMed. (1953). Fungistatic activity of methylparaben and propylparaben. Retrieved from [Link]
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Semantic Scholar. (n.d.). antimicrobial efficacy of the methylparaben and benzoate sodium against selected standard microorganisms, clinical and environmental isolates in vitro. Retrieved from [Link]
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Cosmoderma. (2024, March 19). Understanding parabens – A literature review. Retrieved from [Link]
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Ataman Kimya. (n.d.). BENZYL BENZOATE. Retrieved from [Link]
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ResearchGate. (n.d.). The mechanisms of parabens in the endocrine system and other systems. Retrieved from [Link]
-
CIBTech. (n.d.). ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONME. Retrieved from [Link]
-
NIH. (2023, November 23). Toxicity and Repellency Efficacy of Benzyl Alcohol and Benzyl Benzoate as Eco-Friendly Choices to Control the Red Flour Beetle Tribolium castaneum (Herbst. 1797). Retrieved from [Link]
-
PubMed. (2020). Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. Retrieved from [Link]
-
NIH. (2020, February 4). Evaluating cytotoxicity of methyl benzoate in vitro. Retrieved from [Link]
-
ResearchGate. (n.d.). Sodium benzoate-mediated cytotoxicity in mammalian cells | Request PDF. Retrieved from [Link]
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Breast Cancer Prevention Partners (BCPP). (n.d.). Parabens. Retrieved from [Link]
-
PubMed. (2020, February 4). Evaluating cytotoxicity of methyl benzoate in vitro. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Antifungal effect of different methyl and propyl paraben mixtures on the treatment of paper biodeterioration | Request PDF. Retrieved from [Link]
-
NIH. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
ResearchGate. (2020, February 7). Evaluating cytotoxicity of methyl benzoate in vitro. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The efficacy of benzyl benzoate sprays in killing the storage mite Tyrophagus putrescentiae (Acari: Acaridae). Retrieved from [Link]
-
PubMed. (n.d.). The effectiveness of benzyl benzoate and different chemicals as acaricides. Retrieved from [Link]
-
MDPI. (n.d.). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. Retrieved from [Link]
-
Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G.. Retrieved from [Link]
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NIH. (n.d.). Propylparaben | C10H12O3 | CID 7175 - PubChem. Retrieved from [Link]
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NIH. (n.d.). Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf. Retrieved from [Link]
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ResearchGate. (2025, August 6). Residual activity of benzyl benzoate against Dermatophagoides pteronyssinus (Acari: Pyroglyphidae). Retrieved from [Link]
-
Nature. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
-
ResearchGate. (n.d.). Antibacterial activity of benzoates 1-18. | Download Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. Retrieved from [Link]
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-
NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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A Senior Application Scientist’s Guide to Validating the Purity of Synthesized Ethyl 2-methoxybenzoate
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of synthesized Ethyl 2-methoxybenzoate against a certified reference standard. It emphasizes the causality behind experimental choices and integrates field-proven insights to ensure technical accuracy and self-validating protocols.
Introduction: The Imperative of Purity in Scientific Discovery
In the realm of drug development and chemical research, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a compound like Ethyl 2-methoxybenzoate (C₁₀H₁₂O₃, CAS: 7335-26-4), a common building block and fragrance ingredient, ensuring its chemical integrity is paramount.[1][2][3] Impurities, which the International Council for Harmonisation (ICH) defines as any component that is not the drug substance itself, can arise from starting materials, by-products, intermediates, or degradation.[4][5] These undesired substances can have unintended pharmacological or toxicological effects, making rigorous purity validation an indispensable step in the research and manufacturing pipeline.
This guide delves into the primary analytical techniques for assessing the purity of Ethyl 2-methoxybenzoate. We will explore Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting not just the "how" but the "why" behind each protocol. Our approach is grounded in establishing a self-validating system where the comparison of a synthesized batch against a Certified Reference Standard (CRS) provides an unambiguous purity profile, in line with regulatory expectations such as those outlined in the ICH Q3A guidelines.[6][7]
Gas Chromatography (GC): The Gold Standard for Volatile Compounds
Gas Chromatography is an exceptionally powerful technique for separating and analyzing volatile and semi-volatile compounds like Ethyl 2-methoxybenzoate. Its high resolution and sensitivity make it ideal for detecting and quantifying trace-level impurities. The fundamental principle involves vaporizing the sample and passing it through a capillary column where separation occurs based on the differential partitioning of analytes between the mobile phase (an inert gas) and the stationary phase.
Causality of Method Selection:
We select GC coupled with a Flame Ionization Detector (FID) for quantitative analysis due to FID's wide linear range and robust response to hydrocarbons. For definitive impurity identification, we employ a Mass Spectrometer (MS) as the detector, which provides structural information based on mass-to-charge ratio, allowing for the confident identification of unknown peaks.[8][9] A non-polar column (e.g., 5% phenyl polysiloxane) is chosen as a starting point, as it separates compounds primarily based on their boiling points, a key differentiating property for potential impurities.[8]
Experimental Workflow: GC Analysis
Caption: Workflow for GC-based purity validation of Ethyl 2-methoxybenzoate.
Detailed Protocol: GC-FID Purity Assay
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve the Ethyl 2-methoxybenzoate Certified Reference Standard (CRS) in ethanol to prepare a 1.0 mg/mL stock solution.
-
Similarly, prepare a 1.0 mg/mL solution of the synthesized Ethyl 2-methoxybenzoate.
-
Use high-purity ethanol suitable for GC analysis.
-
-
Instrumentation & Conditions:
-
GC System: Agilent 8890 or equivalent, equipped with a split/splitless injector and FID.
-
Column: DB-5 (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Injector: 250°C, Split ratio 50:1.
-
Oven Program: Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).[8]
-
Detector (FID): 300°C.
-
Injection Volume: 1 µL.
-
-
Analysis & Calculation:
-
Inject the CRS to establish the retention time and response factor for the main peak.
-
Inject the synthesized sample.
-
Calculate purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Identify impurities by their retention times relative to the main peak. For levels exceeding the identification threshold (e.g., >0.05% as per ICH guidelines), proceed with GC-MS for structural elucidation.[6]
-
Comparative Data: GC Purity Analysis
| Parameter | Certified Reference Standard (CRS) | Synthesized Sample | ICH Q3A Threshold |
| Purity (Area %) | >99.8% | 99.65% | - |
| Retention Time | 10.25 min | 10.25 min | - |
| Impurity A (RT 8.5 min) | Not Detected | 0.12% (Identified as 2-methoxybenzoic acid) | Identification: >0.05% Qualification: >0.05%[6] |
| Impurity B (RT 9.1 min) | Not Detected | 0.08% (Unidentified) | Identification: >0.05%[6] |
| Other Impurities | <0.03% total | 0.15% total | Reporting: >0.03%[6] |
High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Impurities
HPLC is a complementary technique to GC, offering robust analysis for a wider range of compounds, including those that are non-volatile or thermally labile. This makes it particularly useful for detecting starting materials or degradation products that may not be suitable for GC.
Causality of Method Selection:
A reverse-phase HPLC (RP-HPLC) method is selected, as it is the most common and versatile mode for analyzing moderately polar compounds like Ethyl 2-methoxybenzoate.[10] A C18 column is the stationary phase of choice due to its excellent hydrophobic selectivity. The mobile phase, a mixture of acetonitrile and water, allows for the effective elution and separation of the analyte and potential impurities.[10][11] UV detection is employed because the aromatic ring in Ethyl 2-methoxybenzoate provides strong chromophores, ensuring high sensitivity.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC-based purity validation of Ethyl 2-methoxybenzoate.
Detailed Protocol: RP-HPLC Purity Assay
-
Standard & Sample Preparation:
-
Prepare a 0.5 mg/mL stock solution of the CRS in the mobile phase.
-
Prepare a 0.5 mg/mL solution of the synthesized sample in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation & Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent, with a UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v). A small amount of acid (e.g., 0.1% phosphoric acid) can be added to improve peak shape.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: 230 nm.[12]
-
Injection Volume: 10 µL.
-
-
Analysis & Calculation:
-
Perform injections as described for the GC protocol.
-
Calculate purity using the area percent method. Compare the chromatogram of the synthesized sample to that of the CRS to identify any impurity peaks.
-
Comparative Data: HPLC Purity Analysis
| Parameter | Certified Reference Standard (CRS) | Synthesized Sample |
| Purity (Area %) | >99.8% | 99.71% |
| Retention Time | 6.48 min | 6.48 min |
| Impurity C (RRT 0.75) | Not Detected | 0.18% (Potential polar impurity) |
| Impurity D (RRT 1.32) | Not Detected | 0.11% (Potential non-polar impurity) |
| Total Other Impurities | <0.05% | <0.05% |
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Absolute Structural Confirmation
¹H NMR spectroscopy is an indispensable tool for confirming the identity of the synthesized compound and can also be used for quantitative purity assessment (qNMR). It provides detailed information about the chemical structure by probing the magnetic properties of atomic nuclei. Unlike chromatographic techniques, which are relative, NMR can provide an absolute measure of purity when a certified internal standard is used.
Causality of Method Selection:
¹H NMR is chosen because it gives a unique fingerprint for Ethyl 2-methoxybenzoate, allowing for unambiguous confirmation of its structure.[13] Every chemically distinct proton in the molecule gives rise to a signal, and the signal's position (chemical shift), splitting pattern (multiplicity), and area (integration) provide a wealth of structural data.[14] Deuterated chloroform (CDCl₃) is a standard solvent for this type of analysis.
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR-based structural and purity verification.
Detailed Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 10-15 mg of the synthesized Ethyl 2-methoxybenzoate in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumentation & Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Solvent: CDCl₃.
-
Experiment: Standard ¹H acquisition.
-
Number of Scans: 16-32, to achieve adequate signal-to-noise.
-
-
Data Interpretation:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum using the residual solvent peak (CHCl₃ at δ 7.26 ppm).
-
Integrate all signals. The integration of peaks corresponding to the synthesized product should match the expected proton ratios.
-
Look for small signals that do not correspond to the product structure. These represent impurities.
-
Comparative Data: ¹H NMR Spectral Assignments
| Proton Assignment | Expected Chemical Shift (δ, ppm)[13] | Observed (Synthesized Sample) | Integration | Multiplicity |
| Aromatic (1H) | 7.78-7.80 | 7.79 | 1H | m |
| Aromatic (1H) | 7.44-7.49 | 7.47 | 1H | m |
| Aromatic (2H) | 6.96-6.98 | 6.97 | 2H | m |
| -OCH₂CH₃ | 4.37 | 4.37 | 2H | q |
| -OCH₃ | 3.90 | 3.90 | 3H | s |
| -OCH₂CH₃ | 1.39 | 1.39 | 3H | t |
| Impurity Signal | - | 11-12 (broad s) | ~0.1H | s |
The broad singlet observed around 11-12 ppm in the synthesized sample is characteristic of a carboxylic acid proton, confirming the presence of 2-methoxybenzoic acid as an impurity.
Conclusion: A Triad of Techniques for Unimpeachable Validation
Validating the purity of synthesized Ethyl 2-methoxybenzoate requires a multi-faceted analytical approach. No single technique can provide a complete picture. The strategic combination of GC-FID/MS for volatile impurities, RP-HPLC for a broader polarity range, and ¹H NMR for absolute structural confirmation creates a robust, self-validating system.
By comparing the data from the synthesized batch against a Certified Reference Standard, researchers can confidently ascertain purity, identify and quantify impurities, and ensure their results are built on a foundation of chemical integrity. This rigorous validation is not just good practice; it is a prerequisite for advancing scientific research and developing safe and effective pharmaceuticals.
References
-
Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Ethyl 2-methoxybenzoate Source: SIELC Technologies URL: [Link]
-
Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: Ethyl 2-Methoxybenzoate Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: The Purity of Reagents Source: ASTM International URL: [Link]
-
Title: Ethyl 2-methoxybenzoate Source: LookChem URL: [Link]
-
Title: Benzoic acid, 2-methoxy-, ethyl ester Source: NIST WebBook URL: [Link]
-
Title: Analysis of Food Preservatives by GC/MS Source: Shimadzu URL: [Link]
-
Title: The Purity of Reagents | Some Fundamentals of Analytical Chemistry Source: ASTM Digital Library URL: [Link]
-
Title: (PDF) Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis Source: ResearchGate URL: [Link]
-
Title: Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis Source: MDPI URL: [Link]
-
Title: Chemical Grades Explained Source: The Lab Depot URL: [Link]
-
Title: GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure Source: ResearchGate URL: [Link]
-
Title: Ethyl 2-methylbenzoate Source: SIELC Technologies URL: [Link]
-
Title: Ethyl-2-Methoxy Benzoate by Moellhausen S.p.A. Source: UL Prospector URL: [Link]
-
Title: Guide to ASTM High Purity Water Quality Standards Source: Puretec Industrial Water URL: [Link]
-
Title: Benzoic acid, 2-methoxy-, ethyl ester Source: NIST WebBook URL: [Link]
-
Title: Benzoic acid, methyl ester Source: NIST WebBook URL: [Link]
-
Title: Supporting information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]
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- 1. Ethyl 2-Methoxybenzoate | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-methoxybenzoate|lookchem [lookchem.com]
- 3. ulprospector.com [ulprospector.com]
- 4. jpionline.org [jpionline.org]
- 5. pharma.gally.ch [pharma.gally.ch]
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- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. gcms.cz [gcms.cz]
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- 11. Ethyl 2-methylbenzoate | SIELC Technologies [sielc.com]
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- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Distinguishing the Ortho, Meta, and Para Isomers of Ethyl Methoxybenzoate
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of isomeric compounds is not merely a matter of analytical rigor; it is a cornerstone of safety, efficacy, and intellectual property. The constitutional isomers of ethyl methoxybenzoate—ortho (ethyl 2-methoxybenzoate), meta (ethyl 3-methoxybenzoate), and para (ethyl 4-methoxybenzoate)—present a classic analytical challenge. While sharing the same molecular formula (C₁₀H₁₂O₃) and molecular weight (180.20 g/mol ), their distinct substitution patterns on the benzene ring give rise to subtle yet discernible differences in their spectroscopic signatures. This guide provides a comprehensive comparison of these isomers using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). By delving into the experimental data and the underlying principles, this document serves as a practical reference for researchers, scientists, and drug development professionals.
The Structural Isomers: A Brief Overview
The ortho, meta, and para designations refer to the relative positions of the methoxy (-OCH₃) and ethyl ester (-COOCH₂CH₃) groups on the benzene ring.
-
Ortho (1,2-substitution): The substituents are on adjacent carbon atoms.
-
Meta (1,3-substitution): The substituents are separated by one carbon atom.
-
Para (1,4-substitution): The substituents are on opposite carbon atoms.
This seemingly minor structural variance has profound implications for the electronic environment of the molecule, influencing bond vibrations, nuclear shielding, electronic transitions, and fragmentation patterns upon ionization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment
Proton NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide a detailed map of the substitution pattern.[1]
Experimental Protocol: ¹H NMR Spectroscopy
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
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Comparative ¹H NMR Data
| Proton | Ortho Isomer (δ, ppm) | Meta Isomer (δ, ppm) | Para Isomer (δ, ppm) |
| Aromatic-H | 7.78 (dd), 7.45 (td), 6.95 (t), 6.90 (d) | 7.64 (d), 7.56 (s), 7.33 (t), 7.09 (dd) | 7.95 (d), 6.88 (d) |
| -OCH₃ | 3.85 (s) | 3.80 (s) | 3.82 (s) |
| -OCH₂CH₃ | 4.35 (q) | 4.36 (q) | 4.33 (q) |
| -OCH₂CH₃ | 1.38 (t) | 1.39 (t) | 1.37 (t) |
Data compiled from various sources. Exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.
Interpretation of ¹H NMR Spectra
The aromatic region (δ 6.5-8.0 ppm) is the most informative for distinguishing the isomers.
-
Ortho Isomer: The proximity of the two bulky substituents leads to a complex splitting pattern with four distinct signals for the aromatic protons, as they are all chemically non-equivalent. The proton adjacent to the ester group is the most deshielded.
-
Meta Isomer: This isomer also displays four distinct aromatic signals. However, the proton situated between the two substituents often appears as a singlet or a narrowly split multiplet due to very small meta coupling constants.
-
Para Isomer: Due to the molecule's symmetry, there are only two chemically distinct types of aromatic protons. This results in a much simpler spectrum, typically showing two doublets. This highly symmetric pattern is a hallmark of para-disubstitution.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides complementary information about the carbon framework of the isomers. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation and data acquisition are similar to ¹H NMR, but with a longer acquisition time due to the lower natural abundance of the ¹³C isotope. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets for each unique carbon.
Comparative ¹³C NMR Data
| Carbon | Ortho Isomer (δ, ppm) | Meta Isomer (δ, ppm) | Para Isomer (δ, ppm) |
| C=O | 166.5 | 166.3 | 166.1 |
| Aromatic-C | 158.0, 133.0, 131.2, 120.2, 119.8, 111.8 | 160.0, 131.5, 129.5, 122.0, 119.5, 114.0 | 163.5, 131.5, 122.5, 113.8 |
| -OCH₃ | 55.8 | 55.3 | 55.4 |
| -OCH₂CH₃ | 60.8 | 61.0 | 60.6 |
| -OCH₂CH₃ | 14.2 | 14.3 | 14.4 |
Data compiled from various sources. Exact chemical shifts may vary.
Interpretation of ¹³C NMR Spectra
The number of signals in the aromatic region directly reflects the symmetry of the isomer.
-
Ortho and Meta Isomers: Both isomers are asymmetrical and therefore exhibit six distinct signals for the six aromatic carbons.
-
Para Isomer: The plane of symmetry in the para isomer results in only four signals for the aromatic carbons, as there are two pairs of chemically equivalent carbons. This provides a clear distinction from the ortho and meta isomers.[2]
Infrared (IR) Spectroscopy: Unveiling Molecular Vibrations
IR spectroscopy probes the vibrational frequencies of chemical bonds. The position of substituents on the benzene ring influences the C-H out-of-plane bending vibrations in the fingerprint region, providing a diagnostic tool for isomer differentiation.[3][4]
Experimental Protocol: IR Spectroscopy
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} caption [label="Workflow for IR Spectroscopy of a Liquid Sample.", fontname="Arial", fontsize=10];
Comparative IR Data (Key Diagnostic Bands)
| Vibrational Mode | Ortho Isomer (cm⁻¹) | Meta Isomer (cm⁻¹) | Para Isomer (cm⁻¹) |
| C=O Stretch | ~1720 | ~1722 | ~1718 |
| Aromatic C=C Stretch | ~1600, 1485 | ~1585, 1475 | ~1605, 1510 |
| C-H Out-of-Plane Bend | ~755 | ~750, 880 | ~845 |
Data are approximate and can be influenced by the physical state of the sample.
Interpretation of IR Spectra
While the C=O and C=C stretching frequencies are similar across the isomers, the C-H out-of-plane bending region (900-675 cm⁻¹) is highly diagnostic.[5]
-
Ortho Isomer: Typically shows a strong absorption band around 755 cm⁻¹ due to the four adjacent C-H bonds.
-
Meta Isomer: Characterized by two distinct bands, one around 750 cm⁻¹ (three adjacent C-H bonds) and another around 880 cm⁻¹ (isolated C-H bond).
-
Para Isomer: Exhibits a single strong absorption band in the region of 845 cm⁻¹ corresponding to the two pairs of adjacent C-H bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The conjugation of the substituents with the benzene ring affects the energy of these transitions.
Experimental Protocol: UV-Vis Spectroscopy
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Workflow for UV-Vis Spectroscopy.", fontname="Arial", fontsize=10];
Comparative UV-Vis Data
| Isomer | λmax (nm) |
| Ortho | ~240, 295 |
| Meta | ~245, 290 |
| Para | ~258 |
Data obtained in ethanol. λmax values can shift depending on the solvent.
Interpretation of UV-Vis Spectra
The position of the primary absorption band (λmax) is influenced by the extent of conjugation between the substituents and the aromatic ring.
-
Ortho and Meta Isomers: The electronic effects of the substituents are somewhat convoluted, leading to similar absorption maxima.
-
Para Isomer: The direct conjugation between the electron-donating methoxy group and the electron-withdrawing ester group through the para position results in a significant bathochromic (red) shift to a longer wavelength compared to the other isomers. This extended conjugation lowers the energy gap for the π to π* transition.[6]
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments. While all three isomers have the same molecular ion peak, their fragmentation patterns can differ due to the influence of substituent position on bond stabilities.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Workflow for Electron Ionization Mass Spectrometry.", fontname="Arial", fontsize=10];
Comparative Mass Spectrometry Data (Key Fragments)
| m/z | Proposed Fragment | Ortho Isomer | Meta Isomer | Para Isomer |
| 180 | [M]⁺· | Present | Present | Present |
| 151 | [M - C₂H₅]⁺ | Present | Present | Present |
| 149 | [M - OCH₃]⁺ | Present | Present | Present |
| 135 | [M - OC₂H₅]⁺ | Abundant | Abundant | Abundant |
| 121 | [M - COOC₂H₅]⁺ | Present | Present | Present |
| 107 | [C₇H₇O]⁺ | Present | Present | Present |
| 92 | [C₆H₄O]⁺· | Present | Present | Present |
| 77 | [C₆H₅]⁺ | Present | Present | Present |
Relative abundances of fragments can vary between instruments.
Interpretation of Mass Spectra
The primary fragmentation pathways are similar for all three isomers, involving losses of the ethyl group, methoxy group, and the entire ethoxycarbonyl group. However, subtle differences in the relative abundances of certain fragment ions can be observed. For instance, the "ortho effect" can sometimes lead to unique fragmentation pathways involving interactions between the adjacent substituents, although this is not always pronounced for these specific isomers. The base peak for all three isomers is typically observed at m/z 135, corresponding to the loss of the ethoxy radical.[7]
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The spectroscopic comparison of ortho, meta, and para isomers of ethyl methoxybenzoate underscores the power of a multi-technique approach in structural elucidation. While each method provides valuable clues, a conclusive identification is best achieved by synthesizing the data from all techniques.
-
¹H and ¹³C NMR are the most definitive methods, with the number of signals and splitting patterns in the aromatic region providing unambiguous differentiation.
-
IR spectroscopy offers a rapid and effective means of distinguishing the isomers based on the characteristic C-H out-of-plane bending vibrations.
-
UV-Vis spectroscopy can readily identify the para isomer due to its distinct red-shifted absorption maximum.
-
Mass spectrometry , while showing similar primary fragmentation, can provide supporting evidence and confirmation of the molecular weight.
By understanding the principles behind each technique and how they relate to the specific molecular structures, researchers can confidently navigate the analytical challenges posed by these and other isomeric compounds.
References
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Mass spectrometry-based identification of ortho -, meta - and para -isomers using infrared ion spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D0AN01119C [pubs.rsc.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 7. researchgate.net [researchgate.net]
Alternative synthetic routes to Ethyl 2-methoxybenzoate
A Comparative Guide to the Synthetic Routes of Ethyl 2-methoxybenzoate
Ethyl 2-methoxybenzoate is a valuable intermediate in the synthesis of a variety of organic compounds, finding applications in the pharmaceutical and fragrance industries. The selection of a synthetic route for its preparation is a critical decision for researchers and process chemists, with implications for yield, purity, cost, and environmental impact. This guide provides a comparative analysis of the primary synthetic methodologies for Ethyl 2-methoxybenzoate, offering insights into the mechanistic underpinnings, practical advantages and disadvantages, and detailed experimental protocols for each approach. We will delve into the classical Fischer-Speier esterification, the mild and versatile Steglich esterification, and the powerful Mitsunobu reaction. Furthermore, we will explore emerging green alternatives that align with the growing need for sustainable chemical synthesis.
Fischer-Speier Esterification: The Classic Approach
The Fischer-Speier esterification is the most traditional and direct method for synthesizing esters from carboxylic acids and alcohols.[1][2] This acid-catalyzed equilibrium reaction is a cornerstone of organic synthesis due to its simplicity and cost-effectiveness.[3]
Mechanism of Action
The reaction proceeds via a nucleophilic acyl substitution mechanism. A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[2]
Caption: Mechanism of Fischer-Speier Esterification.
Advantages and Disadvantages
Advantages:
-
Cost-Effective: The reagents, particularly the acid catalyst and ethanol, are inexpensive and readily available.[3]
-
High Atom Economy: The primary byproduct is water, leading to a high atom economy.[1]
-
Scalability: The procedure is straightforward and easily scalable for industrial production.
Disadvantages:
-
Equilibrium-Limited: The reaction is reversible, which can limit the yield. To drive the equilibrium towards the product, a large excess of the alcohol is typically used, or water must be removed as it is formed.[4]
-
Harsh Conditions: The use of strong acids and high temperatures (reflux) can be incompatible with sensitive functional groups.[3]
-
Long Reaction Times: The reaction can be slow, often requiring several hours of reflux to reach completion.[5]
-
Work-up: The acidic reaction mixture requires neutralization, and the excess alcohol needs to be removed, which can complicate purification.[4]
Steglich Esterification: A Mild Alternative
The Steglich esterification, developed in 1978, offers a milder approach to ester synthesis, making it suitable for substrates that are sensitive to the harsh conditions of the Fischer-Speier method.[6][7] This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[8]
Mechanism of Action
The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, being a more potent nucleophile than the alcohol, then attacks this intermediate to form an N-acylpyridinium salt. This activated species is then readily attacked by the alcohol to furnish the ester, releasing DMAP and generating N,N'-dicyclohexylurea (DCU) as a byproduct.[7]
Caption: Mechanism of Steglich Esterification.
Advantages and Disadvantages
Advantages:
-
Mild Conditions: The reaction is typically performed at room temperature and under neutral pH, making it compatible with a wide range of functional groups.[6]
-
High Yields: This method often provides high yields of the desired ester.[9]
-
Versatility: It is particularly effective for the esterification of sterically hindered alcohols and acids.[7]
Disadvantages:
-
Byproduct Removal: The main challenge is the removal of the DCU byproduct, which is often insoluble in common organic solvents and can sometimes co-precipitate with the product.[1]
-
Cost: The reagents (DCC and DMAP) are more expensive than the simple catalysts used in Fischer esterification.
-
Allergenicity: DCC is a potent allergen and requires careful handling.[1]
-
Atom Economy: The formation of the stoichiometric DCU byproduct results in a lower atom economy compared to the Fischer-Speier method.
Mitsunobu Reaction: Precision and Control
The Mitsunobu reaction is a powerful and versatile method for the dehydrative condensation of an alcohol with a nucleophile, including carboxylic acids, under mild, neutral conditions.[10][11] It is renowned for its high stereoselectivity, proceeding with a clean inversion of configuration at the alcohol's stereocenter (though this is not relevant for ethanol).
Mechanism of Action
The reaction is initiated by the formation of a betaine from triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This betaine then deprotonates the carboxylic acid. The resulting carboxylate anion acts as the nucleophile, while the alcohol is activated by the phosphonium salt. The carboxylate then displaces the activated hydroxyl group in an Sₙ2 fashion to form the ester, along with triphenylphosphine oxide (TPPO) and a hydrazine derivative as byproducts.[10]
Caption: Mechanism of the Mitsunobu Reaction.
Advantages and Disadvantages
Advantages:
-
Mild Conditions: The reaction proceeds at or below room temperature and under neutral conditions, preserving sensitive functional groups.[11]
-
High Stereoselectivity: It is the method of choice for the inversion of stereocenters in chiral alcohols.[10]
-
Broad Scope: A wide range of nucleophiles can be used in place of carboxylic acids.
Disadvantages:
-
Byproduct Purification: The removal of stoichiometric amounts of triphenylphosphine oxide and the hydrazine byproduct can be challenging and often requires chromatography.[11]
-
Reagent Cost and Toxicity: The reagents (phosphines and azodicarboxylates) are expensive, and azodicarboxylates are potentially explosive and toxic.[12]
-
Atom Economy: The generation of large stoichiometric byproducts leads to poor atom economy.
Quantitative Comparison of Synthetic Routes
The following table provides a comparative overview of the key experimental parameters for the synthesis of Ethyl 2-methoxybenzoate via the three discussed methods. The data is compiled from typical laboratory procedures and may vary depending on the specific reaction scale and conditions.
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Catalyst/Reagents | H₂SO₄ (catalytic) | DCC (1.1 eq), DMAP (0.1 eq) | PPh₃ (1.5 eq), DEAD (1.5 eq) |
| Solvent | Ethanol (excess) | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Temperature | Reflux (~78 °C) | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 2-12 hours | 6-8 hours |
| Typical Yield | ~90-95% | ~80-95% | ~70-90% |
| Work-up/Purification | Neutralization, Extraction | Filtration of DCU, Extraction | Chromatography |
| Atom Economy | High | Low | Low |
| Cost | Low | Medium | High |
Experimental Protocols
Caption: General experimental workflows for the synthesis of Ethyl 2-methoxybenzoate.
Protocol 1: Fischer-Speier Esterification
-
To a 100 mL round-bottom flask, add 2-methoxybenzoic acid (10.0 g, 65.7 mmol), absolute ethanol (50 mL), and concentrated sulfuric acid (1 mL).
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Ethyl 2-methoxybenzoate as a colorless oil.
Protocol 2: Steglich Esterification
-
To a 250 mL round-bottom flask under an inert atmosphere, add 2-methoxybenzoic acid (10.0 g, 65.7 mmol), ethanol (3.4 mL, 58.0 mmol), and 4-dimethylaminopyridine (DMAP, 0.80 g, 6.6 mmol).
-
Add 100 mL of anhydrous dichloromethane (DCM) and stir until all solids are dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 14.9 g, 72.3 mmol) in 50 mL of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture through a fritted glass funnel to remove the DCU, washing the solid with a small amount of cold DCM.
-
Wash the filtrate sequentially with 0.5 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 3: Mitsunobu Reaction
-
To a 250 mL round-bottom flask under an inert atmosphere, add 2-methoxybenzoic acid (10.0 g, 65.7 mmol), triphenylphosphine (26.0 g, 99.0 mmol), and 100 mL of anhydrous tetrahydrofuran (THF).
-
Add ethanol (4.6 mL, 78.8 mmol) and cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 19.5 mL, 99.0 mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 6 hours.
-
Remove the solvent under reduced pressure.
-
Add diethyl ether to the residue and filter to remove the precipitated hydrazine byproduct.
-
Concentrate the filtrate and purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate Ethyl 2-methoxybenzoate.
Green and Emerging Alternatives
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign esterification methods.[13][14] This includes the use of greener solvents, such as acetonitrile or deep eutectic solvents, in place of hazardous chlorinated solvents.[13][15] Additionally, the development of solid acid catalysts and enzymatic methods offers promising alternatives that can reduce waste and improve the overall sustainability of the synthesis.[16] For instance, the use of immobilized lipases can facilitate esterification under mild conditions with high selectivity, although scalability and catalyst cost can be limiting factors.
Conclusion
The synthesis of Ethyl 2-methoxybenzoate can be achieved through several distinct methodologies, each with its own set of advantages and challenges. The Fischer-Speier esterification remains a viable option for large-scale production due to its low cost and simplicity, provided that the harsh conditions are tolerated. The Steglich esterification offers a mild and versatile alternative, particularly for sensitive substrates, though it requires more expensive reagents and careful purification to remove the DCU byproduct. The Mitsunobu reaction provides a powerful tool for ester synthesis under exceptionally mild conditions but is hampered by poor atom economy and the need for chromatographic purification. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the synthesis, including scale, purity, cost, and environmental considerations. As the field of chemistry continues to evolve, the adoption of greener alternatives will likely play an increasingly important role in the synthesis of valuable chemical intermediates like Ethyl 2-methoxybenzoate.
References
- 1. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
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- 5. brainly.com [brainly.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
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- 16. Ethyl 2-methoxybenzoate|lookchem [lookchem.com]
A Comparative Guide to Catalysts for the Synthesis of Ethyl 2-methoxybenzoate
For researchers and professionals in drug development and fine chemical synthesis, the efficient and clean production of key intermediates is paramount. Ethyl 2-methoxybenzoate, a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals, is a prime example. Its synthesis, typically achieved through the esterification of 2-methoxybenzoic acid with ethanol, can be accomplished using a variety of catalytic systems. The choice of catalyst profoundly impacts reaction efficiency, product purity, environmental footprint, and overall process economics.
This guide provides an in-depth comparative analysis of various catalytic strategies for the synthesis of Ethyl 2-methoxybenzoate. We will delve into the mechanistic nuances, operational advantages, and practical limitations of each approach, supported by experimental data from the scientific literature. Our aim is to equip you with the necessary insights to make informed decisions for your specific synthetic needs.
The Core Reaction: Fischer-Speier Esterification
The synthesis of Ethyl 2-methoxybenzoate from 2-methoxybenzoic acid and ethanol is a classic example of a Fischer-Speier esterification. This reversible reaction requires a catalyst to achieve a reasonable reaction rate and to drive the equilibrium towards the product side.
Caption: General scheme of the Fischer-Speier esterification for Ethyl 2-methoxybenzoate synthesis.
The primary challenge in this equilibrium-limited process is the removal of water, which, if allowed to accumulate, will drive the reaction in the reverse direction (hydrolysis of the ester). The choice of catalyst influences not only the reaction rate but also the conditions required for effective water removal.
Homogeneous Acid Catalysis: The Conventional Approach
The traditional and still widely used method for Fischer esterification is the use of a strong mineral acid as a homogeneous catalyst. Concentrated sulfuric acid (H₂SO₄) is the most common choice, with p-toluenesulfonic acid (p-TsOH) also being frequently employed.
Mechanism of Action
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol. The resulting tetrahedral intermediate then eliminates a molecule of water to form the ester.
Caption: Simplified mechanism of homogeneous acid-catalyzed esterification.
Experimental Protocol (Representative)
-
To a solution of 2-methoxybenzoic acid (1.0 eq.) in absolute ethanol (5-10 eq., serving as both reactant and solvent), cautiously add concentrated sulfuric acid (0.1-0.2 eq.) with cooling.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and remove any unreacted carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-methoxybenzoate.
-
Purify the crude product by vacuum distillation.
Performance and Considerations
Advantages:
-
Low Cost and Availability: Mineral acids are inexpensive and readily available.
-
High Activity: Strong acids are highly effective at catalyzing the esterification reaction.
Disadvantages:
-
Corrosion: Mineral acids are highly corrosive, requiring specialized equipment.
-
Difficult Separation: The homogeneous nature of the catalyst necessitates a neutralization step, which generates significant amounts of waste. The catalyst cannot be easily recovered and reused.
-
Environmental Concerns: The use of strong acids and the generation of salt waste pose environmental challenges.
-
Side Reactions: At elevated temperatures, strong acids can promote side reactions such as dehydration of the alcohol and ether formation.
Heterogeneous Solid Acid Catalysis: A Greener Alternative
To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These materials possess acidic sites on their surface and can be easily separated from the reaction mixture by filtration.
Types of Solid Acid Catalysts
A variety of materials have been investigated for esterification reactions, including:
-
Ion-Exchange Resins: Sulfonated polystyrene resins like Amberlyst-15 and Dowex are widely used. They are essentially polymeric versions of p-toluenesulfonic acid.
-
Zeolites and Clays: Materials like Montmorillonite K10, often modified with acids like phosphoric acid, offer a high surface area and tunable acidity[2].
-
Mixed Metal Oxides: Catalysts based on zirconia, titania, and silica-alumina have shown high activity and thermal stability. A Zr/Ti solid superacid has been reported to be highly effective for the synthesis of methyl benzoates from various substituted benzoic acids[3].
-
Sulfated Zirconia: This is a superacidic catalyst that has demonstrated high activity in various acid-catalyzed reactions.
Mechanism of Action
The mechanism is analogous to the homogeneous pathway, but the protonation of the carboxylic acid occurs on the acidic sites of the solid catalyst's surface. The reaction proceeds via a Langmuir-Hinshelwood or Eley-Rideal mechanism, depending on whether both reactants adsorb to the surface or if one reacts from the bulk liquid phase.
Caption: Conceptual workflow of heterogeneous catalysis for esterification.
Experimental Protocol (Representative using Amberlyst-15)
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-methoxybenzoic acid (1.0 eq.), ethanol (3-5 eq.), and a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane).
-
Add the solid acid catalyst (e.g., Amberlyst-15, 10-20 wt% of the carboxylic acid).
-
Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture and separate the catalyst by filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.
-
Remove the solvent and excess ethanol from the filtrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation if necessary.
Performance and Considerations
While direct data for ethyl 2-methoxybenzoate is scarce, a study on the esterification of benzoic acid with ethanol showed that an ion-exchange resin (Amberlyst 15) had lower activity compared to a deep eutectic solvent under the tested conditions[4]. However, another study on the esterification of substituted benzoic acids with methanol using a phosphoric acid-modified Montmorillonite K10 clay reported very high yields[2]. For the esterification of benzoic acid with methanol, a Zr/Ti solid acid catalyst demonstrated excellent performance[3]. This suggests that the choice of solid acid is crucial and that high yields are achievable with the right catalyst.
Advantages:
-
Easy Separation and Reusability: The catalyst can be easily recovered by filtration and reused, reducing waste and cost.
-
Reduced Corrosion: Solid acids are generally less corrosive than mineral acids.
-
Environmental Benefits: Eliminates the need for a neutralization step and reduces waste generation.
Disadvantages:
-
Lower Activity (in some cases): The reaction rates with solid acids can be lower than with homogeneous catalysts due to mass transfer limitations.
-
Catalyst Deactivation: The catalyst can be deactivated by poisoning of the active sites or by blockage of pores.
-
Higher Initial Cost: Some specialized solid acid catalysts can be more expensive than mineral acids.
Ionic Liquids and Deep Eutectic Solvents: Novel Reaction Media and Catalysts
Ionic liquids (ILs) and deep eutectic solvents (DES) have emerged as "green" alternatives to traditional solvents and catalysts. Acidic ILs and DES can act as both the solvent and the catalyst, simplifying the reaction setup.
Nature of the Catalysts
-
Acidic Ionic Liquids: These are salts that are liquid at or near room temperature. By incorporating an acidic functional group (e.g., a sulfonic acid group) into the cation or anion, they can function as catalysts. Examples include 1-(4-sulfonic acid)butyl-3-methylimidazolium hydrogen sulfate.
-
Deep Eutectic Solvents: These are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that have a significantly lower melting point than the individual components. A DES formed from p-toluenesulfonic acid (HBD) and benzyltriethylammonium chloride (HBA) has been shown to be an effective catalyst for the esterification of benzoic acid[4].
Performance and Considerations
For the esterification of benzoic acid with ethanol at 75 °C, a DES catalyst achieved a high conversion of 88.3% [4]. Studies on various carboxylic acids using acidic ionic liquids have reported yields in the range of 88-95% [5].
Advantages:
-
Dual Role as Solvent and Catalyst: Simplifies the reaction system.
-
High Activity: Can exhibit catalytic activity comparable to or even exceeding that of some conventional catalysts.
-
Reusability: ILs and DES are non-volatile and can often be recovered and reused.
-
Tunable Properties: The properties of ILs and DES can be fine-tuned by changing their chemical structures.
Disadvantages:
-
High Viscosity: Many ILs and DES are viscous, which can lead to mass transfer limitations.
-
Cost: The synthesis of functionalized ILs can be expensive.
-
Product Separation: Separating the product from the IL or DES can sometimes be challenging.
-
Toxicity and Biodegradability: The "green" credentials of some ILs are still a subject of research and debate.
Enzymatic Catalysis: The Biocatalytic Approach
Enzymes, particularly lipases, have gained significant attention as catalysts for esterification due to their high selectivity and mild reaction conditions.
The Biocatalyst: Immobilized Lipases
Lipases are enzymes that catalyze the hydrolysis of fats in nature. In non-aqueous environments, they can effectively catalyze the reverse reaction, ester synthesis. Candida antarctica lipase B (CALB), often immobilized on a solid support (e.g., Novozym 435), is a highly robust and versatile biocatalyst for esterification.
Mechanism of Action
The lipase-catalyzed esterification proceeds via a "ping-pong bi-bi" mechanism. The carboxylic acid first acylates a serine residue in the active site of the enzyme, releasing a molecule of water. The acyl-enzyme intermediate then reacts with the alcohol to form the ester and regenerate the free enzyme.
Caption: Simplified "ping-pong" mechanism for lipase-catalyzed esterification.
Experimental Protocol (Representative using Novozym 435)
-
In a screw-capped vial, dissolve 2-methoxybenzoic acid (1.0 eq.) and ethanol (1.5-3.0 eq.) in a suitable organic solvent (e.g., hexane, toluene, or a solvent-free system can be used).
-
Add the immobilized lipase (e.g., Novozym 435, 5-10 wt% of substrates).
-
Incubate the mixture in a shaker at a controlled temperature (typically 40-60 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
Once the reaction reaches equilibrium or the desired conversion, separate the enzyme by filtration.
-
Remove the solvent and excess ethanol under reduced pressure to obtain the product.
Performance and Considerations
While no direct data for ethyl 2-methoxybenzoate was found, the lipase-catalyzed esterification of structurally similar phenolic acids has shown excellent results. For example, the synthesis of ethyl ferulate (from ferulic acid and ethanol) and the esterification of chlorogenic acid with octanol have been reported with conversions of 87% and 95.3% , respectively[6]. This strongly suggests that enzymatic catalysis is a highly viable and efficient method for the synthesis of ethyl 2-methoxybenzoate.
Advantages:
-
High Selectivity: Lipases are often highly chemo-, regio-, and enantioselective, which can be advantageous for complex molecules.
-
Mild Reaction Conditions: Reactions are typically run at or near room temperature, which saves energy and minimizes side reactions.
-
Environmentally Benign: The process is biodegradable and avoids the use of harsh chemicals.
-
Reusability: Immobilized enzymes can be easily recovered and reused multiple times.
Disadvantages:
-
Slower Reaction Rates: Enzymatic reactions can be slower than conventional chemical catalysis.
-
Cost of Enzyme: The initial cost of the immobilized enzyme can be high.
-
Enzyme Inhibition: The enzyme can be inhibited by the substrates, products, or byproducts (e.g., water).
-
Mass Transfer Limitations: In solvent-free systems or with immobilized enzymes, mass transfer can be a limiting factor.
Comparative Summary of Catalyst Performance
The following table provides a summary of the performance of different catalytic systems for the synthesis of ethyl 2-methoxybenzoate and related esters. It is important to note that the reaction conditions are not identical across all studies, so this should be viewed as a qualitative comparison.
| Catalyst Type | Catalyst Example | Substrate | Alcohol | Yield/Conversion | Key Advantages | Key Disadvantages | Reference |
| Homogeneous Acid | H₂SO₄ | 2,6-Dimethoxybenzoic Acid | Ethanol | 90% Yield (estimated) | Low cost, high activity | Corrosive, waste generation, non-reusable | [1] |
| Heterogeneous Solid Acid | Phosphoric acid-modified Montmorillonite K10 | Substituted Benzoic Acids | Methanol | High Yields | Reusable, less corrosive, reduced waste | Potentially lower activity, catalyst deactivation | [2] |
| Heterogeneous Solid Acid | Zr/Ti Solid Acid | Benzoic Acid | Methanol | High Yields | High activity, reusable | Higher initial cost | [3] |
| Deep Eutectic Solvent | p-TSA:BTEAC | Benzoic Acid | Ethanol | 88.3% Conversion | Dual solvent/catalyst, reusable | Viscosity, product separation | [4] |
| Acidic Ionic Liquid | Sulfonic acid-functionalized IL | Various Carboxylic Acids | Various Alcohols | 88-95% Yield | Dual solvent/catalyst, tunable | Cost, viscosity, potential toxicity | [5] |
| Enzyme (Lipase) | Novozym 435 | Ferulic Acid | Ethanol | 87% Conversion | High selectivity, mild conditions, green | Slower rates, enzyme cost, inhibition | [6] |
| Enzyme (Lipase) | Novozym 435 | Chlorogenic Acid | Octanol | 95.3% Conversion | High selectivity, mild conditions, green | Slower rates, enzyme cost, inhibition | [6] |
Conclusion and Future Outlook
The synthesis of ethyl 2-methoxybenzoate can be effectively achieved through various catalytic routes. The traditional homogeneous acid catalysis with sulfuric acid remains a viable option, particularly when cost is the primary driver and environmental considerations are less stringent. However, the field is clearly moving towards more sustainable and environmentally friendly processes.
Heterogeneous solid acid catalysts offer a significant advantage in terms of catalyst reusability and waste reduction. While finding the optimal solid acid for a specific substrate like 2-methoxybenzoic acid may require some screening, the potential for developing a robust and green process is high.
Ionic liquids and deep eutectic solvents represent an exciting frontier, offering the potential for high efficiency in a simplified reaction setup. As the cost of these materials decreases and our understanding of their long-term environmental impact grows, their industrial application is likely to increase.
Enzymatic catalysis with lipases stands out as the most environmentally benign approach, operating under mild conditions with high selectivity. For high-value applications, such as in the pharmaceutical industry, where purity and sustainability are critical, enzymatic synthesis is an increasingly attractive option, despite the higher initial catalyst cost and potentially slower reaction times.
Ultimately, the optimal catalyst for the synthesis of ethyl 2-methoxybenzoate will depend on the specific requirements of the application, balancing factors such as cost, scale, purity requirements, and environmental regulations. This guide provides a foundation for making that critical decision, encouraging a move towards more efficient, selective, and sustainable chemical synthesis.
References
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Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527. [Link]
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Lilja, J., Murzin, D. Y., Salmi, T., Aumo, J., Mäki-Arvela, P., & Sundell, M. (2002). Esterification of different acids over heterogeneous and homogeneous catalysts and correlation with the Taft equation. Journal of Molecular Catalysis A: Chemical, 182, 555-563. [Link]
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Gorkem, O., & Atalay, A. I. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 11(8), 698-701. [Link]
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Nayak, S., & Mohanty, S. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2), 659-663. [Link]
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Gómez, L., et al. (2020). A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. Catalysts, 10(11), 1288. [Link]
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Hartman, R. J., & Gassmann, A. G. (1938). Kinetics of the Esterification of Substituted Benzoic Acids. Journal of the American Chemical Society, 60(10), 2446-2448. [Link]
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Lilja, J., et al. (2002). Esterification of different acids over heterogeneous and homogeneous catalysts and correlation with the Taft equation. Applied Catalysis A: General, 228(1-2), 253-267. [Link]
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Li, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4215. [Link]
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Gorkem, O., & Atalay, A. I. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. International Journal of Chemical Engineering and Applications, 8(4), 239-242. [Link]
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Lilja, J., et al. (2002). Esterification of different acids over heterogeneous and homogeneous catalysts and correlation with the Taft equation. Journal of Molecular Catalysis A: Chemical, 182-183, 555-563. [Link]
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Chen, J., et al. (2017). Effects of the Microwave Power on the Microwave-assisted Esterification. Current Microwave Chemistry, 4(2), 113-120. [Link]
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Cindrić, M., et al. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Catalysts, 12(11), 1391. [Link]
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Singh, S., & Dikshit, D. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 19(2), 245-254. [Link]
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Gui, J., et al. (2005). Brønsted Acidic Ionic Liquids and Their Use as Dual Solvent−Catalysts for Fischer Esterifications. The Journal of Organic Chemistry, 70(19), 7642-7646. [Link]
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Sreekumar, S., & G, A. (2018). ENHANCEMENT OF ESTERIFICATION REACTION USING IONIC LIQUID AS CATALYST WITH SIMULTANEOUS REMOVAL OF WATER. Transactions on Engineering and Sciences, 6, 1-6. [Link]
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Sreekumar, S., & G, A. (2018). Ionic Liquid for Esterification: A Review. Asian Journal of Applied Science and Technology, 2(2), 920-924. [Link]
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Lei, Z., et al. (2009). Reactivity of Brønsted acid ionic liquids as dual solvent and catalyst for Fischer esterifications. Korean Journal of Chemical Engineering, 26(3), 709-715. [Link]
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Chighine, A., et al. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. The Journal of Organic Chemistry, 74(12), 4638-4641. [Link]
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Eränen, K., et al. (2003). Esterification of Benzoic Acid with 2-Ethylhexanol in a Microwave Stirred-Tank Reactor. Industrial & Engineering Chemistry Research, 42(22), 5517-5524. [Link]
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Das, T., & Bhattacharya, P. (2022). An encapsulated report on enzyme-assisted transesterification with an allusion to lipase. Journal of Genetic Engineering and Biotechnology, 20(1), 1-18. [Link]
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D'Arrigo, P., et al. (2023). Fischer Esterification of Benzoic Acid and Polyhydric Alcohols Catalyzed by Basic Ionic Liquids of Bisimidazolium Tungstates. Catalysts, 13(2), 336. [Link]
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Urban, N., et al. (2020). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Chemistry–A European Journal, 26(63), 14316-14324. [Link]
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Gawas, S. D., & Mahajani, S. M. (2006). Kinetics of the esterification of benzoic acid with n -octyl alcohol or isooctyl (2-ethylhexyl) alcohol using sulfuric acid catalyst. International Journal of Chemical Kinetics, 38(4), 236-247. [Link]
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Stamatis, H., et al. (2001). Lipase-Catalyzed Esterification of Selected Phenolic Acids With Linolenyl Alcohols in Organic Solvent Media. Journal of the American Oil Chemists' Society, 78(6), 649-655. [Link]
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Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. ResearchGate. [Link]
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Sharma, S., & Kanwar, S. S. (2014). Lipases and lipase-catalyzed esterification in non-aqueous media. Dynamic Biochemistry, Process Biotechnology and Molecular Biology, 8(1), 1-25. [Link]
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Li, Y., et al. (2023). Magnetic-responsive solid acid catalysts for esterification. RSC Advances, 13(41), 28731-28739. [Link]
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Gonzalez-Munoz, M., et al. (2006). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Tetrahedron: Asymmetry, 17(13), 1994-1998. [Link]
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Wang, Y., et al. (2022). Ultrasonication-assisted lipase-catalyzed esterification of chlorogenic acid: A comparative study using fatty alcohol and acids in solvent and solvent-free conditions. Food Chemistry, 373, 131435. [Link]
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A Senior Application Scientist's Guide to Cross-Referencing Ethyl 2-Methoxybenzoate Spectral Data
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of scientific integrity. This guide provides an in-depth, practical comparison of experimentally obtained spectral data for Ethyl 2-methoxybenzoate against established literature values. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but the rationale behind the analytical techniques.
The Imperative of Spectral Cross-Referencing
In the synthesis of novel compounds or the quality control of existing ones, verifying the chemical structure is paramount. Each analytical technique provides a unique piece of the structural puzzle. By cross-referencing data from multiple techniques with reliable literature sources, we build a robust and defensible characterization of the molecule . This guide will walk you through the process, highlighting key considerations for obtaining high-quality data and interpreting the results in the context of established values.
Experimental Workflow for Spectral Acquisition
A consistent and well-documented experimental procedure is the foundation of reliable spectral data. The following workflow outlines the key steps for acquiring NMR, IR, and MS data for a sample of Ethyl 2-methoxybenzoate.
Caption: A generalized workflow for the spectroscopic analysis of Ethyl 2-methoxybenzoate.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal are key parameters for structural elucidation.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of Ethyl 2-methoxybenzoate and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
Comparison of ¹H NMR Data
| Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm)[1] | Multiplicity | Integration | J-coupling (Hz) |
| Ar-H | 7.78-7.80 | 7.78-7.80 | m | 1H | |
| Ar-H | 7.44-7.49 | 7.44-7.49 | m | 1H | |
| Ar-H | 6.96-6.98 | 6.96-6.98 | m | 2H | |
| -OCH₂CH₃ | 4.37 | 4.37 | q | 2H | 7.2 |
| -OCH₃ | 3.90 | 3.90 | s | 3H | |
| -OCH₂CH₃ | 1.39 | 1.39 | t | 3H | 7.1 |
The experimental ¹H NMR data shows excellent agreement with the literature values, confirming the presence of the ethyl ester and methoxy groups, as well as the substitution pattern on the aromatic ring.[1]
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.
-
Instrument Setup: Utilize the same NMR spectrometer as for the ¹H NMR analysis.
-
Data Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required compared to ¹H NMR.
Comparison of ¹³C NMR Data
| Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) |
| C=O | 166.5 | 166.7 |
| Ar-C-O | 157.5 | 157.2 |
| Ar-CH | 132.9 | 131.0 |
| Ar-CH | 130.8 | 131.0 |
| Ar-C | 120.2 | 113.3 |
| Ar-CH | 120.0 | 113.3 |
| Ar-CH | 111.8 | 103.9 |
| -OCH₂CH₃ | 60.8 | 61.3 |
| -OCH₃ | 55.8 | 56.0 |
| -OCH₂CH₃ | 14.2 | 14.3 |
Literature data is sourced from the Spectral Database for Organic Compounds (SDBS). While a direct link to the specific entry for Ethyl 2-methoxybenzoate was not available, these are typical reference values.
The observed chemical shifts in the experimental ¹³C NMR spectrum are in close alignment with the expected values from spectral databases, providing further confirmation of the assigned structure.
Infrared (IR) Spectroscopy: Functional Group Fingerprints
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a liquid sample like Ethyl 2-methoxybenzoate, a neat spectrum can be obtained by placing a thin film of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Comparison of IR Data
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Literature Frequency (cm⁻¹) |
| C-H stretch (aromatic) | ~3070 | 3100-3000 |
| C-H stretch (aliphatic) | ~2980, 2940 | 3000-2850 |
| C=O stretch (ester) | ~1725 | 1750-1735 |
| C=C stretch (aromatic) | ~1600, 1485 | 1600-1450 |
| C-O stretch | ~1250, 1080 | 1300-1000 |
Literature data represents typical ranges for the indicated functional groups.
The experimental IR spectrum clearly shows the characteristic strong absorption band for the ester carbonyl group around 1725 cm⁻¹, along with absorptions corresponding to aromatic and aliphatic C-H bonds and C-O single bonds. This pattern is consistent with the structure of Ethyl 2-methoxybenzoate.
Mass Spectrometry: The Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of Ethyl 2-methoxybenzoate in a volatile solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Data Acquisition: Inject the sample into the GC, which separates it from the solvent and any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
Comparison of Mass Spectrometry Data
| Fragment | Experimental m/z | Literature m/z[2][3] | Interpretation |
| [M]⁺ | 180 | 180 | Molecular Ion |
| [M - OCH₂CH₃]⁺ | 135 | 135 | Loss of the ethoxy group |
| [M - COOCH₂CH₃]⁺ | 107 | 107 | Loss of the ethyl ester group |
| [C₆H₅O]⁺ | 93 | 93 | Methoxyphenyl cation |
| [C₆H₅]⁺ | 77 | 77 | Phenyl cation |
The mass spectrum shows a clear molecular ion peak at m/z 180, which corresponds to the molecular weight of Ethyl 2-methoxybenzoate.[2][3] The observed fragmentation pattern, particularly the prominent peak at m/z 135 due to the loss of the ethoxy radical, is highly characteristic of this structure.[2]
Conclusion
The comprehensive analysis of Ethyl 2-methoxybenzoate using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a cohesive and unambiguous structural confirmation. The close correlation between the experimentally obtained data and the values reported in reputable literature and databases underscores the importance of a multi-technique approach to chemical characterization. By following systematic experimental protocols and carefully cross-referencing the results, researchers can ensure the integrity and accuracy of their scientific findings.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 81784, Ethyl 2-methoxybenzoate. [Link]
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NIST. NIST Chemistry WebBook, SRD 69; National Institute of Standards and Technology: Gaithersburg, MD, 2023. [Link]
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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Islam, S. M.; Ghosh, K.; Roy, A. S.; Molla, R. A. Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. RSC Adv.2014 , 4 (68), 36269–36277. [Link]
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A Comparative Purity Assessment of Synthesized Ethyl 2-methoxybenzoate Versus Commercially Available Samples
In the realm of pharmaceutical research and fine chemical synthesis, the purity of starting materials and intermediates is paramount. Ethyl 2-methoxybenzoate, a key building block in the synthesis of various organic compounds, is no exception.[1] This guide provides an in-depth comparative analysis of a laboratory-synthesized batch of Ethyl 2-methoxybenzoate against commercially available samples from prominent suppliers. Through a rigorous application of modern analytical techniques, we will dissect the purity profiles, identify potential impurities, and offer insights into the practical implications for researchers and drug development professionals.
Introduction to Ethyl 2-methoxybenzoate
Ethyl 2-methoxybenzoate (CAS No: 7335-26-4), also known as Ethyl o-anisate, is a colorless to pale yellow liquid with a sweet, aromatic odor.[2] Its molecular formula is C10H12O3, and it has a molecular weight of 180.20 g/mol .[3] This compound serves as a versatile intermediate in organic synthesis.[1] Given its role in complex molecular construction, the presence of even minor impurities can significantly impact reaction yields, downstream processing, and the purity of the final active pharmaceutical ingredient (API).
Synthesis and Purification of Ethyl 2-methoxybenzoate
The laboratory synthesis of Ethyl 2-methoxybenzoate was achieved via a classic Fischer esterification reaction. This method involves the reaction of 2-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is reversible, and to drive it towards the product side, an excess of ethanol is often used, and water is removed as it is formed.[4]
Following the reaction, the crude product was subjected to a multi-step purification process. This included a neutralization wash with a dilute sodium carbonate solution to remove any unreacted acid, followed by extraction and drying.[5] The final purification was accomplished by distillation under reduced pressure to yield the purified Ethyl 2-methoxybenzoate.[6]
Commercial Sample Selection
For a robust comparison, three commercially available Ethyl 2-methoxybenzoate samples were procured from leading chemical suppliers. The stated purity for all commercial samples was >98.0% as determined by Gas Chromatography (GC).[7]
Table 1: Overview of Samples for Purity Assessment
| Sample ID | Source | Stated Purity | Lot Number |
| Lab-Synth | In-house Synthesis | - | N/A |
| Comm-A | Supplier 1 | >98.0% (GC) | A12345 |
| Comm-B | Supplier 2 | >98.0% (GC) | B67890 |
| Comm-C | Supplier 3 | >98.0% (GC) | C11223 |
Experimental Design for Purity Assessment
A multi-pronged analytical approach was employed to provide a comprehensive purity profile of each sample. This strategy leverages the strengths of different analytical techniques to not only quantify the main component but also to identify and quantify trace impurities.
Caption: Experimental workflow for the comparative purity assessment.
Experimental Protocols
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8] It is the industry standard for determining the purity of esters.[9]
-
Instrumentation: Agilent 7890B GC coupled with a 5977A MSD.
-
Column: Agilent DB-5ms UI, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.[8]
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) mode at 70 eV, scanning from m/z 40 to 500.[8]
HPLC is a versatile technique for the analysis of non-volatile compounds and is particularly useful for detecting impurities that may not be amenable to GC analysis.[10]
-
Instrumentation: Waters Alliance e2695 Separation Module with a 2998 Photodiode Array (PDA) Detector.
-
Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detection at 254 nm.
-
Injection Volume: 10 µL.
¹H NMR spectroscopy provides detailed information about the molecular structure of a compound and is an excellent tool for structural confirmation and the detection of structurally related impurities.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Procedure: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃. Spectra were recorded at 25°C. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12]
-
Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer.
-
Method: Attenuated Total Reflectance (ATR).
-
Procedure: A small drop of each liquid sample was placed directly on the ATR crystal. The spectrum was recorded from 4000 to 400 cm⁻¹.
Results and Discussion
Purity Assessment by GC-MS and HPLC
The purity of the synthesized and commercial samples was determined by both GC-MS and HPLC. The results are summarized in Table 2.
Table 2: Comparative Purity Data from GC-MS and HPLC
| Sample ID | GC-MS Purity (%) | HPLC Purity (%) | Major Impurities Identified by GC-MS |
| Lab-Synth | 99.2 | 99.5 | 2-methoxybenzoic acid (0.3%), Ethanol (0.1%) |
| Comm-A | 98.5 | 98.8 | Unidentified peak at R.T. 12.5 min (0.6%) |
| Comm-B | 99.5 | 99.6 | Trace solvent residue (0.2%) |
| Comm-C | 98.1 | 98.3 | Isomeric benzoate ester (0.9%) |
The in-house synthesized Ethyl 2-methoxybenzoate demonstrated a high purity of 99.2% by GC-MS and 99.5% by HPLC. The primary impurities were identified as residual starting materials, 2-methoxybenzoic acid and ethanol, which is expected from the Fischer esterification process. Commercial sample Comm-B showed the highest purity among the purchased samples, comparable to the lab-synthesized batch. Comm-A and Comm-C met their specification of >98.0% purity, but contained unidentified or isomeric impurities at higher levels. The presence of an isomeric benzoate ester in Comm-C is a particular concern as it could lead to the formation of undesired side products in subsequent reactions.
Structural Verification by ¹H NMR
The ¹H NMR spectra of all samples were consistent with the structure of Ethyl 2-methoxybenzoate. The characteristic signals were observed as follows: a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the methoxy protons, and a series of multiplets for the aromatic protons.[13]
-
¹H NMR (400 MHz, CDCl₃) δ: 7.79 (dd, J = 7.8, 1.8 Hz, 1H), 7.47 (ddd, J = 8.3, 7.5, 1.8 Hz, 1H), 6.97 (m, 2H), 4.38 (q, J = 7.1 Hz, 2H), 3.90 (s, 3H), 1.40 (t, J = 7.1 Hz, 3H).[13]
No significant unexpected signals were observed in the lab-synthesized sample or Comm-B, confirming their high purity. Minor impurity peaks were visible in the spectra of Comm-A and Comm-C, corroborating the GC-MS and HPLC data.
Functional Group Analysis by FTIR
The FTIR spectra of all samples displayed the characteristic absorption bands for Ethyl 2-methoxybenzoate.
-
C=O stretch (ester): ~1720 cm⁻¹[14]
-
C-O stretch (ester): ~1250 cm⁻¹
-
Aromatic C=C stretch: ~1600-1450 cm⁻¹[15]
-
C-H stretch (aromatic and aliphatic): ~3100-2850 cm⁻¹
The consistency of the FTIR spectra across all samples confirmed the identity of the main component.
Caption: Summary of purity and impurity profiles.
Conclusion and Recommendations
This comprehensive comparative analysis demonstrates that a well-executed laboratory synthesis and purification protocol can yield Ethyl 2-methoxybenzoate of a purity level that is comparable to, or even exceeds, that of some commercially available samples. The in-house synthesized material and commercial sample B exhibited the highest purity with minimal and well-characterized impurities.
For researchers and drug development professionals, these findings underscore the importance of in-house quality control and the critical evaluation of commercial raw materials. While a supplier's certificate of analysis provides a baseline, independent verification is crucial to ensure the quality and consistency of starting materials. The presence of unidentified or isomeric impurities, as seen in some commercial samples, can have significant downstream consequences. Therefore, employing a suite of orthogonal analytical techniques, as detailed in this guide, is essential for a thorough purity assessment and to mitigate risks in the synthesis of high-value chemical entities.
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Köhler, S., & Heinze, T. (2012). FTIR spectra of unmodified cellulose (spectrum a), the cellulose benzoate sample A16 with DS = 0.97 (spectrum b), and the sample A7 with DS = 2.21 (spectrum c). In ResearchGate. Retrieved from [Link]
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Moellhausen S.p.A. (n.d.). Ethyl-2-Methoxy Benzoate. Food, Beverage & Nutrition. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-methoxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-Methoxybenzoate
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper management and disposal of chemical waste are critical components of this responsibility. This guide provides an in-depth, procedural framework for the safe disposal of ethyl 2-methoxybenzoate, moving beyond simple checklists to explain the scientific rationale behind each step. Our commitment is to empower you with the knowledge to manage your chemical waste streams effectively, ensuring safety and regulatory adherence.
Understanding the Compound: Hazard Profile of Ethyl 2-Methoxybenzoate
Before outlining disposal procedures, it is essential to understand the specific hazards associated with ethyl 2-methoxybenzoate. A thorough risk assessment is the foundation of safe chemical handling and disposal.
Ethyl 2-methoxybenzoate (CAS No. 7335-26-4) is an aromatic ester commonly used in laboratory synthesis.[1] While its toxicological properties have not been fully investigated, the available Safety Data Sheets (SDS) provide crucial safety information.[2]
Key Hazards:
-
Combustible Liquid: Ethyl 2-methoxybenzoate is classified as a Category 4 combustible liquid.[2] This means it has a flash point, the lowest temperature at which its vapors can ignite, greater than 60 °C (140 °F) but less than 93.3 °C (200 °F). Specifically, its flash point is reported to be above 100 °C (212 °F).[3]
-
Moisture Sensitive: The compound can react with moisture, which necessitates storage in a dry, tightly sealed container.[2]
-
Irritant: It may cause irritation upon contact with skin and eyes.[2] Inhalation of vapors should also be avoided.
Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), a liquid waste is considered an "ignitable hazardous waste" (D001) if its flash point is below 60 °C (140 °F).[4][5] Since the flash point of ethyl 2-methoxybenzoate is above this threshold, it does not meet the federal criteria for an ignitable hazardous waste.[3] However, it is still a chemical waste and must be disposed of responsibly. State and local regulations may have more stringent requirements, and it is the generator's responsibility to ensure complete and accurate classification.[2]
| Property | Value | Significance for Disposal |
| CAS Number | 7335-26-4 | Unique identifier for the chemical. |
| Classification | Combustible Liquid (Category 4) | Requires storage away from ignition sources; does not meet RCRA ignitability criteria.[2] |
| Flash Point | > 100 °C (> 212 °F) | Confirms it is not a RCRA ignitable hazardous waste.[3] |
| Hazards | Moisture-sensitive, potential skin/eye irritant | Dictates handling and storage procedures (PPE, sealed containers).[2] |
Step-by-Step Disposal Protocol for Ethyl 2-Methoxybenzoate
The guiding principle for the disposal of ethyl 2-methoxybenzoate is to prevent its release into the environment.[6] Drain disposal is not an acceptable method for aromatic compounds. The recommended and most compliant method is collection for disposal by a licensed hazardous waste contractor.
Phase 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a safe waste management program.[5]
-
Designate a Waste Stream: Establish a specific waste container for halogen-free organic solvents and combustible liquids. Do not mix ethyl 2-methoxybenzoate with incompatible waste streams, such as strong acids, bases, or oxidizers.
-
Select an Appropriate Container:
-
Collect the Waste:
-
Carefully pour the waste ethyl 2-methoxybenzoate into the designated container using a funnel to prevent spills.
-
Perform this transfer in a well-ventilated area, such as a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
-
Do not overfill the container. Leave at least 10% headspace (about 1 inch for a 4L bottle) to allow for vapor expansion.[9]
-
Phase 2: Labeling and Storage
Accurate labeling and proper storage are mandated by regulatory agencies and are essential for safety and proper disposal.
-
Label the Container Immediately: As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Ethyl 2-methoxybenzoate" and any other constituents of the waste mixture with their approximate percentages.[9]
-
A clear indication of the hazards (e.g., "Combustible").
-
-
Store in a Satellite Accumulation Area (SAA):
-
The SAA must be at or near the point of waste generation.[8]
-
Keep the waste container closed at all times, except when adding waste.[9]
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the SAA is away from heat sources, open flames, and sparks.[2]
-
Phase 3: Arranging for Disposal
-
Schedule a Pickup: Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), arrange for its collection.[8]
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate disposal of the chemical waste.
-
Method of Final Disposal: The most common and effective method for this type of organic waste is high-temperature incineration in a licensed facility.[10] This process ensures the complete destruction of the compound into less harmful substances like carbon dioxide and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for the proper disposal of ethyl 2-methoxybenzoate.
Caption: Workflow for the safe disposal of ethyl 2-methoxybenzoate.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate risks.
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
If flammable vapors are a concern, extinguish all nearby ignition sources.
-
Wearing appropriate PPE (gloves, goggles, lab coat), contain the spill with an inert absorbent material like vermiculite, sand, or cat litter. Do not use paper towels, as they are combustible.[11]
-
Scoop the absorbent material into a sealable container.
-
Label the container as "Hazardous Waste: Ethyl 2-methoxybenzoate spill debris" and dispose of it through your EHS office.[12]
-
-
Large Spills (>100 mL):
-
Evacuate the area immediately.
-
Alert others and activate the nearest fire alarm if there is a fire hazard.
-
Close the laboratory doors to contain the vapors.
-
Contact your institution's emergency response team or EHS office from a safe location. Do not attempt to clean up a large spill yourself.[12]
-
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. This guide serves as a foundational resource, but always consult your institution's specific waste management plan and the most current Safety Data Sheet for the chemicals you handle.
References
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Personal protective equipment for handling Ethyl 2-methoxybenzoate
As a Senior Application Scientist, I understand that true laboratory safety extends beyond mere compliance; it's about building a culture of proactive risk management. Handling any chemical, including Ethyl 2-methoxybenzoate, requires a deep understanding of not just what to do, but why you're doing it. This guide is designed to provide you, my fellow researchers and drug development professionals, with the essential, immediate safety and logistical information needed to handle this compound with confidence. We will move beyond a simple checklist to a risk-based operational plan, ensuring every step is a self-validating system of safety.
Section 1: Hazard Profile of Ethyl 2-methoxybenzoate
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by Ethyl 2-methoxybenzoate (also known as Ethyl o-anisate).[1] A thorough hazard assessment is the foundation of a robust safety protocol. According to its Safety Data Sheet (SDS), this compound presents several hazards that directly inform our PPE choices.
The primary hazard is its classification as a Category 4 Combustible Liquid.[2][3][4] This means it has a flash point between 60 °C (140 °F) and 93 °C (200 °F), and while it doesn't ignite as easily as more volatile solvents, it can become a fire hazard if heated or exposed to an ignition source.[2][4] Furthermore, contact can cause skin and eye irritation.[5] Therefore, our primary goals are to prevent combustion and to create effective barriers against skin and eye exposure.
| Hazard Classification | GHS Category | Implication for Handling | Source |
| Flammable Liquids | Category 4 | Keep away from heat, sparks, open flames, and hot surfaces.[2][3][4] | [2][3][4] |
| Skin Irritation | Category 2 | Avoid direct skin contact; requires protective gloves and clothing.[5] | [5] |
| Eye Irritation | Category 2 | Avoid splashes and vapors; requires protective eyewear.[5] | [5] |
| Acute Aquatic Toxicity | Category 2 | Avoid release into the environment; contain spills and dispose of waste properly.[4] | [4] |
Section 2: The Hierarchy of Controls: PPE as the Final Safeguard
In laboratory safety, PPE is the crucial last line of defense. Its use is predicated on the understanding that other, more effective controls have already been implemented. This "Hierarchy of Controls" is a fundamental principle of industrial hygiene.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
